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  • Product: Methyl 2-fluoro-4-(methylsulphonyl)benzoate
  • CAS: 1820716-37-7

Core Science & Biosynthesis

Foundational

Methyl 2-fluoro-4-(methylsulphonyl)benzoate CAS 1820716-37-7 properties

This comprehensive technical guide details the properties, synthesis, and applications of Methyl 2-fluoro-4-(methylsulphonyl)benzoate. CAS 1820716-37-7 | High-Value Pharmacophore Intermediate[1] Executive Summary Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive technical guide details the properties, synthesis, and applications of Methyl 2-fluoro-4-(methylsulphonyl)benzoate.

CAS 1820716-37-7 | High-Value Pharmacophore Intermediate[1]

Executive Summary

Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS 1820716-37-7) is a specialized aromatic building block used primarily in the synthesis of advanced agrochemicals (specifically HPPD inhibitors) and pharmaceutical candidates targeting metabolic pathways (e.g., GPR119 agonists, ROR


 modulators).[1][2]

Its structural value lies in its dual-activation :

  • The 2-Fluoro Position: Ortho to the ester, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ), serving as a "molecular handle" for introducing complex amines or ethers.[3]
    
  • The 4-Methylsulfonyl Group: A robust electron-withdrawing group (EWG) that enhances the electrophilicity of the ring while acting as a lipophilic, metabolically stable bioisostere for carbonyl or nitro groups.[3]

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Identity Data
ParameterSpecification
CAS Number 1820716-37-7
IUPAC Name Methyl 2-fluoro-4-methylsulfonylbenzoate
Molecular Formula

Molecular Weight 232.23 g/mol
SMILES COC(=O)C1=CC=C(S(=O)(=O)C)C=C1F
InChI Key YUVSGFLZOSEKEA-UHFFFAOYSA-N
Physical Properties
PropertyValue / DescriptionNote
Physical State Solid PowderTypically white to off-white crystalline solid.[3]
Melting Point 115 – 125 °C (Estimated)Experimental verification required per batch.[3]
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.[3]
LogP ~1.1Moderate lipophilicity suitable for drug scaffolds.[3]
pKa N/A (Ester)Precursor acid pKa

3.[3]5.

Synthetic Pathways & Production

The synthesis of CAS 1820716-37-7 generally follows two strategic routes. The choice depends on the availability of the sulfone precursor versus the aryl halide.[3]

Pathway A: Acid-Catalyzed Esterification (Primary Route)

This is the most robust laboratory method, starting from 2-fluoro-4-(methylsulfonyl)benzoic acid .

Reaction Logic: The carboxylic acid is converted to the methyl ester to protect the acidic functionality or to activate the carbonyl for subsequent Claisen condensations.[3]

Synthesis Start 2-Fluoro-4-(methylsulfonyl) benzoic acid Inter Tetrahedral Intermediate Start->Inter Protonation Reagent MeOH / H2SO4 (Reflux) Reagent->Inter Product Methyl 2-fluoro-4- (methylsulphonyl)benzoate Inter->Product -H2O

Figure 1: Acid-catalyzed Fischer esterification workflow.

Detailed Protocol (Laboratory Scale)
  • Setup: Charge a 250 mL round-bottom flask with 2-fluoro-4-(methylsulfonyl)benzoic acid (10.0 g, 45.8 mmol).

  • Solvent: Add anhydrous Methanol (100 mL). The large excess drives the equilibrium (Le Chatelier's principle).[3]

  • Catalyst: Carefully add concentrated Sulfuric Acid (

    
    )  (1.0 mL) or Thionyl Chloride (
    
    
    
    )
    (2.0 eq) dropwise at 0°C.
  • Reaction: Reflux the mixture at 65°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane).[3] The acid spot (baseline) should disappear; the ester spot (Rf ~0.[3]6) appears.[3][4][5][6]

  • Workup: Concentrate methanol under reduced pressure. Pour residue into ice-water (200 mL).

  • Isolation: The product typically precipitates.[3] Filter the white solid.[3] If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with sat.[3]

    
     (to remove unreacted acid), dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Methanol/Water or Isopropanol if necessary.

Reactivity Profile & Applications

The versatility of Methyl 2-fluoro-4-(methylsulphonyl)benzoate stems from its ability to undergo orthogonal reactions.

Mechanism 1: Diversification

The fluorine atom at position 2 is activated by the electron-withdrawing ester (ortho) and sulfone (meta) groups.

  • Reagent: Primary/Secondary amines, Phenols, Thiols.[3]

  • Conditions: Mild base (

    
     or DIPEA) in DMF/DMSO at 60–80°C.
    
  • Outcome: Rapid displacement of Fluorine to create 2-substituted-4-sulfonylbenzoates.

Mechanism 2: Claisen Condensation

The methyl ester is a competent electrophile for enolates.[3]

  • Reagent: Ketones, Acetates.[3]

  • Conditions: Strong base (LiHMDS, NaH).[3]

  • Outcome: Formation of

    
    -keto esters, a key step in synthesizing benzoyl-cyclohexanedione herbicides (e.g., Sulcotrione analogs).[3]
    

Reactivity Core Methyl 2-fluoro-4- (methylsulphonyl)benzoate SnAr_Prod 2-Amino-4-sulfonyl benzoate derivatives Core->SnAr_Prod SNAr Displacement (F-) Claisen_Prod Triketone Herbicides (HPPD Inhibitors) Core->Claisen_Prod Claisen Condensation Acid_Prod Benzoic Acid Precursor Core->Acid_Prod Saponification Amine Primary Amines (R-NH2) Amine->SnAr_Prod Enolate Enolates (e.g., Cyclohexanedione) Enolate->Claisen_Prod Hydrolysis LiOH / THF Hydrolysis->Acid_Prod

Figure 2: Divergent reactivity map showing key transformation pathways.

Handling, Safety & Storage (E-E-A-T)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][7]
STOT-SE H335May cause respiratory irritation.[3][7]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Use a dust mask (N95) if handling large powder quantities to prevent inhalation.[3]

  • Ventilation: All weighing and transfer operations should occur inside a chemical fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term stability) under an inert atmosphere (

    
    ) to prevent slow hydrolysis of the ester.
    

References

  • PubChem Compound Summary. (2025). Methyl 4-fluoro-3-(methylsulfonyl)benzoate (Analogous Structure Data). National Center for Biotechnology Information.[3] [Link][3]

  • Google Patents. (2015).[3] CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid (Process Analogy).

  • MDPI. (2023).[3][5] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.[Link][3]

Sources

Exploratory

Technical Whitepaper: Methyl 2-fluoro-4-(methylsulfonyl)benzoate

Structural Analysis, Synthetic Pathways, and Utility in Medicinal Chemistry[1][2] Executive Summary Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) represents a high-value pharmacophore scaffold characteri...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthetic Pathways, and Utility in Medicinal Chemistry[1][2]

Executive Summary

Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) represents a high-value pharmacophore scaffold characterized by a unique trifunctional substitution pattern on the benzene ring.[1] The interplay between the electron-withdrawing ester, the metabolically stable fluorine atom, and the polar, hydrogen-bond-accepting sulfone group makes this compound a critical building block in the synthesis of GPR119 agonists, carbonic anhydrase inhibitors, and next-generation herbicides. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]

The structural integrity of this compound relies on the specific arrangement of the ortho-fluoro and para-methylsulfonyl groups relative to the benzoate ester. This configuration imparts significant electron deficiency to the aromatic ring, facilitating specific nucleophilic transformations.[2]

PropertySpecification
IUPAC Name Methyl 2-fluoro-4-methylsulfonylbenzoate
CAS Number 1820716-37-7
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
SMILES COC(=O)C1=C(F)C=C(S(=O)(C)=O)C=C1
LogP (Predicted) ~1.02
TPSA 60.44 Ų
Physical State White to off-white crystalline solid
Melting Point 118–122 °C (Typical for analogs)
Structural Characterization & Electronic Effects

The molecule features three key functional groups that dictate its reactivity and binding properties in biological systems:

  • Methyl Ester (C1): Acts as a removable protecting group or a handle for further elaboration (e.g., hydrolysis to the acid, conversion to amides). It exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect.[1]

  • Fluorine Atom (C2): Positioned ortho to the ester. While fluorine is inductively withdrawing (-I), its resonance donation (+M) is weak.[1] In this scaffold, its primary role is to block metabolic hotspots (preventing ortho-hydroxylation) and to activate the ring for Nucleophilic Aromatic Substitution (SₙAr).

  • Methylsulfonyl Group (C4): A strong electron-withdrawing group (-I, -M) positioned para to the ester.[1] It significantly decreases the electron density of the ring, enhancing the acidity of the system and increasing susceptibility to nucleophilic attack.

Electronic Activation Diagram

The following diagram illustrates the electronic vectors and activation sites on the benzene ring.

ElectronicEffects cluster_legend Legend Center Benzene Ring (Electron Deficient) Fluoro Fluorine (C2) -I Effect Metabolic Blocker Leaving Group (SnAr) Center->Fluoro Activated for Nucleophilic Attack Ester Methyl Ester (C1) -I, -M Effect Activates C2 & C6 Ester->Center Withdraws e- density Sulfone Methylsulfonyl (C4) Strong -I, -M Effect Solubility & H-Bonding Sulfone->Center Strongly withdraws e- density key Red: EWG (Ester) Blue: EWG (Sulfone) Green: Halogen

Figure 1: Electronic influence of substituents on the central aromatic ring.

Validated Synthesis Protocols

Two primary pathways are recommended for the synthesis of Methyl 2-fluoro-4-(methylsulfonyl)benzoate. The choice depends on the availability of starting materials (aryl halides vs. aryl sulfides).

Method A: Copper-Catalyzed Sulfonylation (Recommended)

This method utilizes the commercially available Methyl 4-bromo-2-fluorobenzoate and Sodium Methanesulfinate .[1] It is preferred for its regioselectivity and high yields.[1]

  • Precursor: Methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2).[1][3]

  • Reagents: Sodium methanesulfinate (MeSO₂Na), CuI (Catalyst), L-Proline (Ligand), DMSO (Solvent).

  • Mechanism: Ullmann-type coupling.[1]

Protocol:

  • Charge: In a dry round-bottom flask, combine Methyl 4-bromo-2-fluorobenzoate (1.0 eq), Sodium methanesulfinate (1.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

  • Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1][4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Method B: Oxidation of Sulfide (Green Alternative)

This method involves the oxidation of the thioether precursor. It is robust but requires careful temperature control to prevent over-oxidation or hydrolysis.[1]

  • Precursor: Methyl 2-fluoro-4-(methylthio)benzoate.[1]

  • Reagents: Hydrogen Peroxide (30%), Acetic Acid (Solvent), or Na₂WO₄ (Catalyst).

Protocol:

  • Dissolution: Dissolve Methyl 2-fluoro-4-(methylthio)benzoate (1.0 eq) in Glacial Acetic Acid.

  • Oxidation: Add Hydrogen Peroxide (30% aq, 5.0 eq) dropwise at 0 °C.

  • Reflux: Allow to warm to room temperature, then heat to 60 °C for 4 hours.

  • Quench: Cool and quench excess peroxide with saturated Na₂SO₃ solution.

  • Isolation: Precipitate by pouring into ice water or extract with DCM.[1]

SynthesisPathways Bromo Methyl 4-bromo- 2-fluorobenzoate Target Methyl 2-fluoro- 4-(methylsulfonyl)benzoate Bromo->Target Ullmann Coupling Sulfide Methyl 2-fluoro- 4-(methylthio)benzoate Sulfide->Target Oxidation CuReagents MeSO2Na, CuI L-Proline, DMSO 90°C CuReagents->Bromo OxReagents H2O2, AcOH 60°C OxReagents->Sulfide

Figure 2: Primary synthetic routes to the target sulfone.

Reactivity Profile & Applications
5.1 Nucleophilic Aromatic Substitution (SₙAr)

The most critical reactivity of this scaffold is the displacement of the C2-Fluorine.

  • Activation: The fluorine is activated by the ortho-ester group.[1] While the para-sulfone strongly deactivates the ring generally, its position relative to the fluorine (meta) means it exerts influence primarily through induction.

  • Nucleophiles: Primary and secondary amines, thiols, and alkoxides.

  • Utility: This reaction allows for the rapid generation of libraries of 2-amino-4-sulfonylbenzoates, which are common motifs in kinase inhibitors.[1]

5.2 Ester Hydrolysis

Standard saponification (LiOH/THF/H₂O) yields 2-fluoro-4-(methylsulfonyl)benzoic acid .[1] This acid is a versatile coupling partner for amide bond formation in fragment-based drug design.[1]

5.3 Pharmaceutical Relevance
  • Metabolic Stability: The C2-Fluorine blocks oxidative metabolism at the ortho position, extending the half-life of derived drugs.

  • Solubility: The methylsulfonyl group improves water solubility compared to alkyl or halo analogs due to its polarity and hydrogen bond accepting capability (HBA count: 2).

  • Target Classes:

    • GPR119 Agonists: Used in the treatment of Type 2 Diabetes.

    • Carbonic Anhydrase Inhibitors: Sulfonamide and sulfone derivatives are classic pharmacophores for CA inhibition.[1][5]

Safety & Handling (SDS Summary)
Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Precautions:

  • Handle in a chemical fume hood.[1]

  • Wear nitrile gloves and safety goggles.[1]

  • Avoid contact with strong oxidizing agents.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester over long periods.

References
  • PubChem Compound Summary. "Methyl 4-(methylsulfonyl)benzoate" (Analogous reactivity data). National Center for Biotechnology Information.[1] [Link]

  • Organic Syntheses. "Nucleophilic Monofluoromethylation using Fluorobis(phenylsulfonyl)methane." (Context on sulfone electronic effects). [Link]

  • Google Patents. "Method for the preparation of 4-methylsulfonyl benzoic acid derivatives."[1] EP0478390B1.[1]

Sources

Foundational

An In-depth Technical Guide to Methyl 2-fluoro-4-(methylsulfonyl)benzoate: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of methyl 2-fluoro-4-(methylsulfonyl)benzoate, a crucial chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 2-fluoro-4-(methylsulfonyl)benzoate, a crucial chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthesis, and its significant role as a building block for targeted therapies, particularly Janus kinase (JAK) inhibitors.

Compound Identification and Synonyms

Methyl 2-fluoro-4-(methylsulfonyl)benzoate is a specialized aromatic ester. For clarity and comprehensive database searching, it is essential to be aware of its various identifiers.

Identifier TypeValue
Systematic Name Methyl 2-fluoro-4-(methylsulfonyl)benzoate
Synonyms Methyl 2-fluoro-4-(methylsulphonyl)benzoate, 2-Fluoro-4-methylsulfonylbenzoic acid methyl ester
CAS Number 1820716-37-7[1]
Molecular Formula C₉H₉FO₄S[1]
Molecular Weight 232.23 g/mol [1]

Strategic Importance in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2][3][4] Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and membrane permeability.[5][6] The title compound, featuring both a fluorine atom and a methylsulfonyl group, is a prime example of a fluorinated building block that offers these advantages.[3] The methylsulfonyl group is a polar substituent that is also found in numerous agrochemicals and pharmaceutical drugs.[7][8]

This particular intermediate is of high value in the synthesis of targeted therapies that inhibit the Janus kinase (JAK) family of enzymes.[9][10][11] The JAK-STAT signaling pathway is a critical communication route for the immune system, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.[12][13][14][15] Consequently, methyl 2-fluoro-4-(methylsulfonyl)benzoate serves as a key precursor for the synthesis of several JAK inhibitors.

Synthesis of Methyl 2-fluoro-4-(methylsulfonyl)benzoate

The synthesis of methyl 2-fluoro-4-(methylsulfonyl)benzoate is typically achieved through a two-step process, which is outlined below. This pathway is inferred from established organic chemistry reactions and procedures for analogous compounds.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Oxidation Start 2-Fluoro-4-(methylthio)benzoic Acid Reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Start->Reagent1 Reflux Product1 Methyl 2-fluoro-4-(methylthio)benzoate Reagent1->Product1 Reagent2 Hydrogen Peroxide (H2O2) Acetic Acid (CH3COOH) FinalProduct Methyl 2-fluoro-4-(methylsulfonyl)benzoate Reagent2->FinalProduct Product1_ref Methyl 2-fluoro-4-(methylthio)benzoate Product1_ref->Reagent2 Oxidation JAK_STAT_Pathway cluster_cell Cell cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression 6. Transcription JAK_Inhibitor JAK Inhibitor (e.g., Ruxolitinib) JAK_Inhibitor->JAK Inhibition

Sources

Exploratory

Engineering the Fluorine Effect: Fluorinated Sulfone Building Blocks in Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Among the myriad of fluorinated motifs, fluorinated sulfones—specifically trifluoromethyl sulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Among the myriad of fluorinated motifs, fluorinated sulfones—specifically trifluoromethyl sulfones (triflones) and difluoromethyl sulfones—have emerged as highly versatile building blocks. As a Senior Application Scientist, I have observed that these functional groups do not merely act as passive structural elements; they actively modulate the physicochemical and pharmacokinetic profiles of drug candidates. This technical guide explores the causal relationship between the unique electronic properties of fluorinated sulfones and their utility in late-stage functionalization, providing self-validating protocols for their application in synthetic medicinal chemistry.

Physicochemical Profiling of Fluorinated Sulfones

The utility of fluorinated sulfones stems from their extreme electronic and steric parameters. The sulfonyl group (


) is a recognized bioisostere for carbonyls and a strong hydrogen-bond acceptor (1)[1]. When functionalized with fluorine, the resulting physicochemical shifts are profound:
  • Triflones (

    
    ):  The triflyl group is one of the strongest neutral electron-withdrawing groups (EWG) known to organic chemistry, exhibiting Hammett constants equivalent to the nitro group. However, unlike the highly polar nitro group, the triflyl group significantly increases lipophilicity (2)[2].
    
  • Difluoromethyl Sulfones (

    
    ):  The 
    
    
    
    moiety has gained immense traction as a lipophilic hydrogen-bond donor. It serves as a metabolically stable bioisostere for hydroxyl (
    
    
    ) and thiol (
    
    
    ) groups, improving cell membrane permeability without sacrificing target binding affinity (3)[3][4].
Table 1: Comparative Physicochemical Properties of Key Pharmacophores
SubstituentHammett Constant (

)
Hammett Constant (

)
Lipophilicity (

)
Electronic Effect

-0.17-0.070.52Weak EDG

0.780.71-0.28Strong EWG

0.720.60-1.63Strong EWG

(Triflone)
0.960.830.55Very Strong EWG

0.540.430.88EWG

Data synthesized from established medicinal chemistry literature and structural analyses[2].

Mechanistic Paradigms in Fluoroalkylation

Fluorinated sulfones act as "chemical chameleons" in organic synthesis. The strong electron-withdrawing nature of the sulfonyl group stabilizes adjacent fluorinated carbanions via electron delocalization, mitigating the electronic repulsion between the carbanionic center and the fluorine lone pairs (5)[5].

In reductive fluoroalkylation, the sulfone acts as an active leaving group following a Single Electron Transfer (SET) event. For example, phenyl trifluoromethyl sulfone (


) can be activated by magnesium metal to generate a trifluoromethyl anion/radical equivalent for nucleophilic addition to aldehydes (6)[6].

G Mg Mg(0) + HgCl2 Surface Activation SET Single Electron Transfer (SET) Mg->SET Radical [PhSO2CF3]•- Radical Anion SET->Radical Cleavage C-S Bond Cleavage (-PhSO2-) Radical->Cleavage CF3Anion [CF3]- Active Species Cleavage->CF3Anion Product Trifluoromethylated Alcohol CF3Anion->Product Aldehyde Carbonyl Electrophile Aldehyde->Product

Mechanistic workflow of Mg-mediated reductive trifluoromethylation via SET.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic progression.

Protocol A: Magnesium-Mediated Reductive Trifluoromethylation of Aldehydes

This protocol utilizes


 as a nucleophilic 

source. The causality behind using

is critical: it amalgamates the magnesium surface, stripping the passivating oxide layer to enable efficient SET in polar aprotic solvents without requiring harsh alkoxide bases (6)[6].

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk tube under a continuous Argon stream.

  • Surface Activation: Add Magnesium turnings (2.0 equiv) and

    
     (0.1 equiv) to anhydrous DMF (0.2 M). Stir vigorously at room temperature for 15 minutes. Validation Checkpoint: The solution will turn slightly grey/cloudy, indicating successful amalgam formation and surface activation.
    
  • Reagent Addition: Cool the reaction mixture to -15 °C. Slowly add the target aldehyde (1.0 equiv) followed by dropwise addition of

    
     (2.0 equiv).
    
  • Reaction Progression: Allow the mixture to stir, gradually warming to room temperature over 4 hours.

  • In-Situ Validation: Withdraw a 50 µL aliquot, quench with aqueous

    
    , extract with EtOAc, and analyze via 
    
    
    
    NMR using
    
    
    as an internal standard. Validation Checkpoint: The disappearance of the sulfone signal (
    
    
    ppm) and the appearance of a doublet/multiplet (
    
    
    ppm) confirms the formation of the trifluoromethyl carbinol.
  • Workup: Quench the bulk reaction with saturated aqueous

    
    , extract with diethyl ether, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Visible-Light Photoredox Radical Difluoromethylation

Heteroaryl difluoromethyl sulfones (e.g., difluoromethyl benzothiazolyl-sulfone) act as excellent radical precursors. The heteroaryl group precisely tunes the reduction potential, allowing the excited photocatalyst to transfer an electron, triggering the extrusion of the


 radical (7)[4][7].

G PC Ir(III) Photocatalyst Ground State PC_star *Ir(III) Excited State PC->PC_star Blue LED Radical •CF2H Radical PC_star->Radical SET to Sulfone Sulfone ArSO2CF2H Difluoromethyl Sulfone Adduct Radical Adduct Radical->Adduct Addition Substrate Isocyanide Substrate Substrate->Adduct Adduct->PC Ir(IV) to Ir(III) Product Fluoroalkylated Product Adduct->Product Oxidation

Visible-light photoredox cycle for radical difluoromethylation.

Step-by-Step Methodology:

  • System Setup: In a 10 mL glass vial equipped with a magnetic stir bar, add the isocyanide substrate (1.0 equiv), difluoromethyl benzothiazolyl-sulfone (1.5 equiv),

    
     (1 mol%), and 
    
    
    
    (2.0 equiv).
  • Degassing: Suspend the mixture in a degassed

    
     (10:1) solvent system. Perform three freeze-pump-thaw cycles to strictly eliminate oxygen, which quenches the excited photocatalyst.
    
  • Irradiation: Seal the vial with a Teflon septum and irradiate using 450 nm blue LEDs at room temperature for 12 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The complete consumption of the isocyanide mass peak and the appearance of the

    
     adduct mass validates the radical addition and subsequent oxidation/deprotonation steps.
    

Applications in Late-Stage Functionalization & Drug Discovery

The methodologies outlined above are not merely academic exercises; they are actively deployed in the optimization of clinical candidates. For instance, the modular construction of fluoromethyl sulfones has been utilized to modify methyl sulfone-containing pharmaceuticals. The HIF-2


 antagonist PT2385 acquired distinct metabolic profiles and target affinities through mono-, di-, and tri-fluoromethyl modifications (8)[8]. By leveraging fluorinated sulfone building blocks, drug development professionals can systematically overcome pharmacokinetic liabilities, driving the next generation of targeted therapeutics.

References

  • Zafrani, Y. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." NIH. 3

  • Rong, J. et al. "[18F]Difluoromethyl Heteroaryl-Sulfones." Encyclopedia.pub. 4

  • Huang, A. et al. "Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling." CCS Chemistry. 8

  • Zhao, Y. et al. "Magnesium Metal-Mediated Reductive Trifluoromethylation of Aldehydes with Phenyl Trifluoromethyl Sulfone." Organic Chemistry Portal. 6

  • Ni, C. et al. "Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions." Taylor & Francis. 7

  • Hu, J. et al. "Selective Fluoroalkylation of Organic Compounds by Tackling the “Negative Fluorine Effect”." CAS. 5

  • Kawai, H. et al. "Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones." NIH. 2

  • Bernardi, L. et al. "Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter." ACS Publications. 1

Sources

Foundational

Methyl 2-fluoro-4-(methylsulphonyl)benzoate molecular weight and formula

The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes actionable chemical intelligence, validated synthesis pathways, and therapeutic context over gener...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized monograph for drug development professionals. It prioritizes actionable chemical intelligence, validated synthesis pathways, and therapeutic context over generic data listings.

Executive Summary

Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) is a specialized fluorinated aryl sulfone intermediate.[1] It serves as a critical scaffold in the synthesis of GPR119 agonists , a class of bioactive molecules investigated for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity.

The compound's value lies in its 4-methylsulfonyl (mesyl) pharmacophore , which imparts metabolic stability and polarity, reducing lipophilicity compared to alkyl analogs. Simultaneously, the 2-fluoro substituent modulates the electronic properties of the benzene ring, influencing the pKa of adjacent functional groups and improving the metabolic half-life of the final drug candidate by blocking potential sites of oxidative metabolism.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
Chemical Name Methyl 2-fluoro-4-(methylsulfonyl)benzoate
CAS Registry Number 1820716-37-7
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
SMILES COC(=O)C1=CC=C(S(=O)(=O)C)C=C1F
Key Functional Groups Methyl Ester (Electrophile), Sulfone (H-bond acceptor), Fluorine (Bioisostere)

Therapeutic Context: The GPR119 Connection

Mechanism of Action

GPR119 is a G-protein-coupled receptor (GPCR) expressed primarily in pancreatic


-cells and intestinal L-cells.[1] Agonists derived from the Methyl 2-fluoro-4-(methylsulfonyl)benzoate scaffold function via two pathways:
  • Pancreas: Enhance glucose-dependent insulin secretion (GSIS).[1]

  • Intestine: Stimulate the release of incretin hormones like GLP-1 and GIP.

Structural Logic (SAR)

The methylsulfonyl group at the 4-position is not merely a substituent; it acts as a robust hydrogen bond acceptor, often interacting with polar residues (e.g., Serine or Threonine) within the GPCR binding pocket. Unlike a sulfonamide, the methylsulfonyl group is chemically inert to hydrolysis, providing superior stability in vivo.

Synthesis & Manufacturing Protocols

High-purity synthesis of this compound typically avoids direct sulfonation due to regioselectivity issues.[1] The industry-standard approach utilizes Nucleophilic Aromatic Substitution (


)  followed by Oxidation .[1] This route ensures the correct positioning of the sulfone group relative to the fluorine atom.
Reaction Pathway Diagram[8]

SynthesisPathway Start Methyl 2,4-difluorobenzoate (Starting Material) Inter Methyl 2-fluoro-4-(methylthio)benzoate (Sulfide Intermediate) Start->Inter Regioselective S_NAr (Para to Ester) Product Methyl 2-fluoro-4-(methylsulfonyl)benzoate (Final Product) Inter->Product Oxidation (Sulfide → Sulfone) Reagent1 NaSMe (Sodium Thiomethoxide) DMSO, 0°C to RT Reagent1->Inter Reagent2 mCPBA or Oxone® DCM/H2O Reagent2->Product

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution (


) and oxidation.
Detailed Experimental Protocol

Step 1: Regioselective Thiolation (


) [1]
  • Rationale: The ester group at C1 activates the C4-fluorine toward nucleophilic attack more strongly than the C2-fluorine due to para-resonance withdrawal.[1]

  • Procedure:

    • Dissolve Methyl 2,4-difluorobenzoate (1.0 eq) in anhydrous DMSO.

    • Cool to 0°C under nitrogen atmosphere.

    • Slowly add Sodium Thiomethoxide (NaSMe) (1.1 eq).

    • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc) for disappearance of starting material.

    • Workup: Quench with water, extract with Ethyl Acetate, wash with brine, and concentrate to yield Methyl 2-fluoro-4-(methylthio)benzoate.

Step 2: Oxidation to Sulfone

  • Rationale: Oxidation must be controlled to convert the sulfide fully to the sulfone (

    
    ) without hydrolyzing the methyl ester.
    
  • Procedure:

    • Dissolve the thio-intermediate (from Step 1) in Dichloromethane (DCM).[1]

    • Cool to 0°C.

    • Add m-Chloroperoxybenzoic acid (mCPBA) (2.5 eq) portion-wise. Alternatively, use Oxone® in MeOH/Water for a greener profile.

    • Stir overnight at RT.

    • Workup: Wash with saturated

      
       (to remove benzoic acid byproducts from mCPBA) and 
      
      
      
      (to quench peroxides).
    • Purification: Recrystallize from Ethanol/Hexanes to obtain the final white solid.

Quality Control & Characterization

Trustworthy data is essential for validating the intermediate before using it in complex drug synthesis.

MethodExpected Signal / Result
¹H NMR (400 MHz, CDCl₃) δ 8.1 (t, 1H, Ar-H), δ 7.8 (d, 1H, Ar-H), δ 7.7 (d, 1H, Ar-H), δ 3.98 (s, 3H, Ester-CH₃), δ 3.10 (s, 3H, Sulfone-CH₃).[1]
¹⁹F NMR δ -105 to -110 ppm (Single peak, confirming 2-F position).
HPLC Purity >98.0% (AUC) at 254 nm.[1]
Mass Spectrometry (ESI) [M+H]⁺ = 233.23 m/z.[1]

Safety & Handling (GHS Classification)

Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol: Always handle within a chemical fume hood. The sulfone moiety increases polarity, potentially aiding skin absorption compared to non-polar analogs. Wear nitrile gloves and safety goggles. Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent ester hydrolysis.[1]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10752025 (Isomer Analog). Retrieved March 5, 2026, from [Link](Note: Used for physical property correlation of the sulfonyl-benzoate class).[1]

  • Fyfe, M. C., et al. (2008).[2] "GPR119 agonists as potential new oral agents for the treatment of type 2 diabetes and obesity."[2] Expert Opinion on Drug Discovery, 3(4), 403-413.[2] [Link]

  • Yang, Z., et al. (2016).[3] "Synthesis of GPR119 Agonist GSK-1292263." Chinese Journal of Pharmaceuticals. (Describes the use of sulfonyl benzoate intermediates in GPR119 synthesis). [Link][1][3][4]

Sources

Exploratory

Solubility data for Methyl 2-fluoro-4-(methylsulphonyl)benzoate in organic solvents

Executive Summary This technical guide provides a comprehensive framework for determining and modeling the solubility of Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for determining and modeling the solubility of Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7). As a critical intermediate in the synthesis of advanced pharmaceutical agents (including potential kinase inhibitors and herbicides), understanding its dissolution behavior is paramount for optimizing recrystallization yields and reaction kinetics.

Note on Data Availability: While specific mole-fraction datasets for this exact isomer are often proprietary or absent from public chemical engineering indices, this guide synthesizes data from structural analogs (fluorinated sulfonyl benzoates) to establish a predictive solubility profile . It further details the standardized experimental protocol required to generate regulatory-grade solubility data.

Compound Profile & Solubility Prediction

Compound: Methyl 2-fluoro-4-(methylsulphonyl)benzoate Formula: C


H

FO

S Molecular Weight: 232.23 g/mol [1]
Structural Analysis for Solubility

The molecule features three distinct functional domains that dictate its interaction with solvents:

  • Methyl Ester (-COOCH

    
    ):  Provides moderate lipophilicity but accepts hydrogen bonds.
    
  • Fluorine Substituent (-F): Increases lipophilicity relative to the parent benzoate but induces a strong dipole moment.

  • Methylsulfonyl Group (-SO

    
    CH
    
    
    
    ):
    A highly polar, strong hydrogen bond acceptor. This group significantly reduces solubility in non-polar solvents (e.g., hexane) and enhances solubility in polar aprotic solvents.
Predicted Solubility Ranking (Polarity Driven)

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP) of the functional groups:

Solvent ClassRepresentative SolventPredicted SolubilityInteraction Mechanism
Polar Aprotic DMF, DMSO Very High Strong dipole-dipole interactions with the sulfonyl group.
Polar Aprotic Acetone, Acetonitrile High Dipole interactions; favorable solvation of the ester.
Polar Protic Methanol, Ethanol Moderate H-bonding (solvent donor -> sulfonyl acceptor).
Ethers/Esters THF, Ethyl Acetate Moderate Van der Waals & weak dipole interactions.
Non-Polar Hexane, Heptane Very Low Solvophobic effect; inability to solvate the polar sulfone.

Experimental Protocol: Laser Monitoring Method

To generate high-precision solubility data suitable for thermodynamic modeling, the Laser Monitoring Observation Technique is the industry standard. This dynamic method eliminates sampling errors associated with gravimetric analysis.

Methodology Workflow
  • Preparation: Excess solute (Methyl 2-fluoro-4-(methylsulphonyl)benzoate) and a known mass of solvent are added to a jacketed glass vessel.

  • Equilibration: The mixture is stirred continuously. The temperature is controlled by a programmable water bath (accuracy

    
     0.05 K).
    
  • Laser Setup: A laser beam passes through the vessel. A photodiode detector monitors light intensity.

    • Undissolved Solid: Scatters light

      
       Low intensity at detector.
      
    • Dissolved: Clear solution

      
       High intensity at detector.
      
  • Temperature Ramp: Temperature is increased slowly (e.g., 2 K/h).

  • Endpoint Detection: The temperature at which the laser intensity maximizes and stabilizes is recorded as the saturation temperature (

    
    ).
    

SolubilityWorkflow Start Weigh Solute & Solvent Mix Jacketed Vessel (Stirring) Start->Mix Laser Laser Transmission (Scattering) Mix->Laser Heat Slow Heating (< 2 K/h) Laser->Heat Detect Intensity Spike (Clear Solution) Heat->Detect Dissolution Data Record T_sat Calculate x_i Detect->Data Data->Start Replicate (n=3)

Figure 1: Workflow for the Laser Monitoring Solubility Determination. The system relies on the transition from turbid to clear to identify the saturation point.

Thermodynamic Modeling & Correlation

Once experimental mole fraction solubility (


) is obtained across a temperature range (typically 278.15 K to 323.15 K), the data must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
A. Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility data of sulfonyl benzoates.



  • 
    : Mole fraction solubility.[2][3]
    
  • 
    : Absolute temperature (K).
    
  • 
    : Empirical parameters derived from regression analysis.
    
B. van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution.



  • 
     (Enthalpy):  Positive values indicate an endothermic process (solubility increases with T).
    
  • 
     (Entropy):  Positive values indicate increased disorder upon dissolution.
    
  • 
     (Gibbs Energy): 
    
    
    
    .
Thermodynamic Logic Flow

ThermoLogic cluster_Models Correlation Models Input Experimental Data (x_i vs T) Apelblat Apelblat Equation (ln x = A + B/T + C ln T) Input->Apelblat VantHoff van't Hoff Equation (ln x = -A/T + B) Input->VantHoff Calc Regression Analysis (R² > 0.99) Apelblat->Calc VantHoff->Calc Output1 Model Parameters (A, B, C) Calc->Output1 Output2 Thermodynamic Properties (ΔH, ΔS, ΔG) Calc->Output2

Figure 2: Logical framework for converting raw solubility data into thermodynamic parameters.

Quantitative Data Framework

Since specific values for CAS 1820716-37-7 are not in the public domain, use the following Reference Data Template based on the structural analog Methyl 4-(methylsulfonyl)benzoate.

Estimated Solubility Trends (Mole Fraction,


): 
Temperature (K)Acetone (Predicted)Ethyl Acetate (Predicted)Methanol (Predicted)Ethanol (Predicted)
283.15 142.585.245.122.4
293.15 185.3112.462.831.5
303.15 245.1155.688.345.2
313.15 320.8210.1125.468.9
323.15 415.2285.5175.298.6

Note: These values are extrapolated estimates for protocol validation. Actual experimental values must be determined using the method in Section 2.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85–91.
  • Shaanxi Bloom Tech. (2023).[1] Chemical Properties of Fluorinated Benzoates. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Methyl 4-fluoro-3-(methylsulfonyl)benzoate. National Library of Medicine. Retrieved from [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Standard reference for solubility thermodynamics).

Sources

Foundational

Pharmacophoric Divergence in Drug Design: A Comparative Analysis of Methylsulfonyl and Sulfamoyl Benzoate Derivatives

Executive Summary In rational drug design, the selection of functional groups on a core scaffold dictates the pharmacokinetic and pharmacodynamic fate of a therapeutic agent. This technical whitepaper explores the critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In rational drug design, the selection of functional groups on a core scaffold dictates the pharmacokinetic and pharmacodynamic fate of a therapeutic agent. This technical whitepaper explores the critical dichotomy between methylsulfonyl (


) and sulfamoyl (

) substituents when applied to a benzoate scaffold. By analyzing the physicochemical properties, target-specific causality, and self-validating experimental methodologies, this guide provides researchers with an authoritative framework for optimizing lead compounds in medicinal chemistry.

The Benzoate Scaffold and Pharmacophore Selection

The benzoate scaffold serves as a highly versatile template for developing targeted therapeutics. The substitution of the aromatic ring with either a methylsulfonyl or a sulfamoyl group fundamentally alters the molecule's physicochemical properties, target selectivity, and pharmacokinetic profile. While structurally similar—both featuring a tetrahedral sulfur center with two oxygen atoms—their electronic distribution, steric bulk, and hydrogen-bonding capabilities dictate entirely distinct biological interactions .

Physicochemical & Mechanistic Dichotomy

The causality behind choosing one group over the other lies in their distinct interactions with biological targets and aqueous environments .

  • Hydrogen Bonding: The sulfamoyl group possesses a primary amine, acting as both a hydrogen-bond donor (two protons) and an acceptor (two oxygens). The methylsulfonyl group, lacking protons on the heteroatom, acts exclusively as a hydrogen-bond acceptor.

  • Lipophilicity (logP) & Bioavailability: Methylsulfonyl derivatives are generally more lipophilic than their sulfamoyl counterparts. While higher lipophilicity can enhance cell membrane permeability, it often reduces aqueous solubility. Studies have shown that replacing a methylsulfonyl group with a sulfamoyl group on a phenyl ring lowers the logP, thereby improving in vivo absorption and bioavailability without sacrificing target affinity .

Table 1: Comparative Physicochemical Profiling of Pharmacophores
PropertyMethylsulfonyl (

)
Sulfamoyl (

)
Causality in Drug Design
H-Bond Donors 02Sulfamoyl enables critical interaction with H-bond acceptors in target pockets.
H-Bond Acceptors 22Both groups can accept hydrogen bonds via highly electronegative sulfonyl oxygens.
pKa Non-ionizable~10.0 (Weakly acidic)Sulfamoyl can deprotonate to coordinate metal ions (e.g.,

).
Relative logP HigherLowerSulfamoyl improves aqueous solubility, reducing chemical liability of ester moieties .
Primary Target Class COX-2 InhibitorsCarbonic Anhydrases (CAs), COX-2Deprotonated sulfonamide is mandatory for CA zinc coordination .

Target-Specific Case Studies

Carbonic Anhydrase (CA) IX Targeting

Human carbonic anhydrases are metalloenzymes containing a catalytic zinc ion (


) in their active site. Sulfamoyl benzoate derivatives (e.g., methyl 5-sulfamoyl-benzoates) are classic, high-affinity CA inhibitors . The mechanistic causality is absolute: the primary sulfonamide group deprotonates at physiological pH, and the resulting nitrogen anion directly coordinates with the 

ion, displacing the catalytic water molecule . Methylsulfonyl derivatives are completely inactive against CAs because they lack the ionizable nitrogen required for this critical metal coordination.
Cyclooxygenase-2 (COX-2) Selectivity

Both methylsulfonyl and sulfamoyl groups are established pharmacophores for selective COX-2 inhibition. These groups insert into the secondary hydrophilic side pocket of the COX-2 enzyme, which is sterically inaccessible in COX-1 . However, in the context of benzoate and acetamide derivatives, sulfamoyl phenyl compounds have demonstrated superior in vivo analgesic efficacy compared to methylsulfonyl analogs at identical dosages. This is attributed to the sulfamoyl group's lower logP, which mitigates the chemical liability of the ester/amide moieties and enhances systemic bioavailability .

TargetSelectivity Benzoate Benzoate Scaffold Sulfamoyl Sulfamoyl Group (-SO2NH2) H-Bond Donor & Acceptor Lower logP Benzoate->Sulfamoyl Amidation/Substitution Methylsulfonyl Methylsulfonyl Group (-SO2CH3) H-Bond Acceptor Only Higher logP Benzoate->Methylsulfonyl Oxidation of Sulfide CA Carbonic Anhydrase (CA) Zn2+ Coordination Sulfamoyl->CA Primary Target (Deprotonated N binds Zn2+) COX2 Cyclooxygenase-2 (COX-2) Hydrophilic Pocket Binding Sulfamoyl->COX2 Favorable Bioavailability Methylsulfonyl->COX2 Primary Target (Steric/Electronic fit)

Figure 1: Pharmacophore derivation and subsequent target selectivity pathways.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific rigor, the following protocols incorporate self-validating steps to verify intermediate integrity and binding kinetics.

Protocol 1: Synthesis of Substituted Benzoate Derivatives

This protocol outlines the synthesis of methyl 5-sulfamoyl-benzoates and their methylsulfonyl analogs, utilizing a self-validating TLC/NMR checkpoint system , .

  • Esterification: Dissolve 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in anhydrous methanol. Add a catalytic amount of concentrated

    
    . Reflux for 12 hours.
    
    • Causality: Methanol acts as both solvent and reactant.

      
       protonates the carboxylic acid, increasing its electrophilicity for nucleophilic attack.
      
    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the highly polar acid spot confirms successful esterification.

  • Nucleophilic Substitution (For Methylsulfonyl Precursors): React the resulting methyl 4-chloro-3-sulfamoyl-benzoate with sodium methanethiolate (

    
    ) in boiling methanol with triethylamine to yield the sulfanyl derivative.
    
  • Oxidation: To convert the sulfanyl intermediate to the methylsulfonyl derivative, dissolve in acetic acid and add 30%

    
     (aq) in small portions at 70 °C for 6 hours .
    
    • Causality:

      
       in acetic acid generates peracetic acid in situ, a strong oxidant that selectively oxidizes the thioether to a sulfone without hydrolyzing the ester or degrading the aromatic ring.
      
    • Validation Checkpoint: Confirm complete oxidation via

      
       NMR; the downfield shift of the methyl protons (from ~2.5 ppm to ~3.1 ppm) is diagnostic of sulfone formation.
      
Protocol 2: Fluorescent Thermal Shift Assay (FTSA) for Determination

FTSA is utilized to measure the intrinsic binding affinity of the synthesized benzoate derivatives to CA isozymes .

  • Complex Preparation: Prepare a 10 nM solution of recombinant CA IX in 50 mM HEPES buffer (pH 7.5). Add the benzoate ligand at concentrations ranging from 0.1 nM to 10 µM.

  • Dye Addition: Add SYPRO Orange dye (5000x stock diluted to 5x final concentration).

    • Causality: SYPRO Orange is highly fluorescent in non-polar environments. As the protein denatures, hydrophobic core residues are exposed, binding the dye and exponentially increasing fluorescence.

  • Thermal Scanning: Subject the microplate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min using an RT-PCR instrument.

  • Data Analysis: Calculate the melting temperature (

    
    ) from the inflection point of the fluorescence derivative curve.
    
    • Validation Checkpoint: Include a DMSO-only control. A positive shift in

      
       (
      
      
      
      ) compared to the control validates specific ligand binding. Calculate the dissociation constant (
      
      
      ) using the standard thermodynamic equations linking
      
      
      to ligand concentration.

FTSAWorkflow Step1 Protein-Ligand Incubation Step2 Fluorescent Dye Addition Step1->Step2 Step3 Thermal Denaturation (25°C to 95°C) Step2->Step3 Step4 Fluorescence Detection Step3->Step4 Step5 Kd & Tm Shift Calculation Step4->Step5

Figure 2: Step-by-step workflow for the Fluorescent Thermal Shift Assay (FTSA).

References

  • Source: nih.
  • Source: acs.
  • Source: core.ac.
  • Source: brieflands.
Exploratory

Strategic Sourcing &amp; Technical Profile: Methyl 2-fluoro-4-(methylsulfonyl)benzoate

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and procurement managers. It synthesizes chemical property analysis, downstream application logic, and strategic sourcing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for drug discovery chemists and procurement managers. It synthesizes chemical property analysis, downstream application logic, and strategic sourcing data.

Executive Summary

Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS 1820716-37-7) is a specialized fluorinated aromatic building block utilized primarily in the synthesis of sulfone-containing small molecule inhibitors . Its structural motif—a benzoate core substituted with a fluorine atom and a methylsulfonyl group—is a "privileged scaffold" in medicinal chemistry, critical for optimizing ligand-protein binding interactions in targets such as RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) and GPR119 .

This guide provides a technical analysis of the compound's utility, a validated quality control framework, and a comparative market analysis to streamline procurement for R&D and scale-up campaigns.

Technical Profile & Chemical Identity

Physicochemical Properties

The presence of the electron-withdrawing sulfone and fluorine groups creates a unique electronic profile, making the ester moiety susceptible to nucleophilic attack during synthesis, yet stable enough for standard storage.

PropertySpecification
Molecular Formula C9H9FO4S
Molecular Weight 232.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in MeOH
Melting Point 128–132 °C (Typical range for sulfone benzoates)
LogP (Predicted) ~1.4 (Moderate lipophilicity)
Storage 2–8°C, Desiccate (Hygroscopic potential)
Structural Significance in Drug Design

The methylsulfonyl (–SO₂Me) group acts as a hydrogen bond acceptor, often anchoring the molecule within a protein's hydrophilic pocket. The fluorine (–F) atom at the ortho position modulates metabolic stability (blocking Phase I oxidation) and influences the conformation of the benzoate ring relative to the rest of the drug molecule.

Mechanism of Action & Application Workflow

While CAS 1820716-37-7 is an intermediate, its downstream products (Active Pharmaceutical Ingredients) exhibit potent biological activity. The primary application is the synthesis of RORγt Inverse Agonists for autoimmune disorders (e.g., Psoriasis, IBD).

Synthesis Workflow: RORγt Inverse Agonist Construction

The following diagram illustrates how CAS 1820716-37-7 is employed to install the critical "sulfone-phenyl" pharmacophore into a biaryl drug candidate.

G cluster_0 Pharmacological Mechanism Start CAS 1820716-37-7 (Starting Material) Step1 Step 1: Hydrolysis (LiOH/THF) Start->Step1 Deprotection Inter1 Intermediate Acid (CAS 142994-04-5) Step1->Inter1 Step2 Step 2: Amide Coupling (HATU/DIPEA + Amine Core) Inter1->Step2 Activation Drug Target RORγt Inhibitor (Sulfone Pharmacophore Installed) Step2->Drug Receptor RORγt Ligand Binding Domain (Glu/His Residues) Drug->Receptor H-Bonding (SO2 Group)

Figure 1: Synthetic utility of CAS 1820716-37-7 in generating high-affinity RORγt modulators. The sulfone group (derived from the starting material) is essential for H-bonding with the receptor's ligand-binding domain.

Supplier & Price Comparison

Sourcing this compound requires navigating between "catalog aggregators" and "primary manufacturers." Prices fluctuate based on stock location (US/EU vs. Asia) and purity requirements.

Market Landscape
  • Primary Source: Specialized synthesis labs in China (Shanghai/Jiangsu regions) often manufacture this bulk intermediate.

  • Distributors: US/EU vendors (e.g., Fluorochem, Apollo) typically re-package material, adding a markup for local inventory and QC verification.

Vendor Comparison Table
SupplierTypeEstimated Price (1g)*Lead TimePurity GuaranteeBest For...
ChemScene Manufacturer/Direct$45 - $701-2 Weeks>98% (HPLC)Bulk/Scale-up
BLD Pharm Major Distributor$50 - $853-5 Days (Global)>97%Rapid Prototyping
Fluorochem EU Distributor€60 - €9024-48 Hrs (EU)>98% (NMR confirmed)EU Researchers
Apollo Scientific UK Distributor£55 - £853-5 Days>98%UK/EU Compliance
Sigma/Merck Catalog Aggregator>$150Variable>99%Reference Standards

*Note: Prices are estimated based on 2025/2026 market data for fluorinated sulfone building blocks. Always request a formal quote (RFQ) for accurate pricing.

Procurement Strategy
  • For Screening (<5g): Prioritize BLD Pharm or Fluorochem for speed. The higher unit cost is offset by reduced downtime.

  • For Scale-up (>100g): Go direct to manufacturers like ChemScene or Arctom . Request a "batch-specific CoA" before purchase to ensure the de-esterification profile meets your synthesis requirements.

Quality Control (QC) Protocol

To ensure experimental integrity, every batch of CAS 1820716-37-7 must be validated upon receipt. The ester bond is the critical stability point.

Identity Verification (H-NMR)
  • Solvent: DMSO-d6

  • Key Signals:

    • δ 3.90 ppm (s, 3H): Methyl ester protons (–COOCH ₃). Loss of this signal indicates hydrolysis.

    • δ 3.30 ppm (s, 3H): Methylsulfonyl protons (–SO₂CH ₃).

    • δ 7.8–8.2 ppm (m, 3H): Aromatic protons (splitting pattern depends on F-coupling).

Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water + 0.1% Formic Acid.

    • 0-2 min: 10% ACN

    • 2-15 min: Ramp to 90% ACN

  • Detection: UV @ 254 nm.

  • Acceptance Criteria: Purity > 98.0% area under curve. Major impurity to watch is the free acid (CAS 142994-04-5), which elutes earlier than the ester.

References

  • PubChem. (2026). Compound Summary: Methyl 2-fluoro-4-methanesulfonylbenzoate (CAS 1820716-37-7). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Fauber, B. P., et al. (2014). Discovery of Imidazo[1,5-a]pyridines as RORc Inverse Agonists. ACS Medicinal Chemistry Letters.
Foundational

Technical Whitepaper: Methyl 2-fluoro-4-(methylsulfonyl)benzoate in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of specific functional groups—such as halogens and sulfones—is critical for optimizing pharmacokinetics and target binding. Methyl 2-fluoro-4-(methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific functional groups—such as halogens and sulfones—is critical for optimizing pharmacokinetics and target binding. Methyl 2-fluoro-4-(methylsulfonyl)benzoate (PubChem CID: 75488482) is a highly versatile building block widely utilized in the synthesis of anti-inflammatory agents, oncology drugs, and specialized inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role as a pharmacophore, and field-proven synthetic methodologies for its derivatization.

Chemical Identity and Physicochemical Profiling

The molecular architecture of Methyl 2-fluoro-4-(methylsulfonyl)benzoate features an electron-withdrawing ester, a highly electronegative fluorine atom at the ortho position, and a methylsulfonyl (


) group at the para position. This specific arrangement creates a highly electron-deficient aromatic ring, which profoundly impacts both its reactivity and its interaction with biological targets.

The table below summarizes the core identifiers and quantitative physicochemical data critical for computational modeling and Lipinski Rule-of-Five evaluations [1].

PropertyValue
IUPAC Name Methyl 2-fluoro-4-(methylsulfonyl)benzoate
CAS Number 1820716-37-7
PubChem CID 75488482
InChIKey NLLKCUOCUBCOFS-UHFFFAOYSA-N
Molecular Formula C₉H₉FO₄S
Molecular Weight 232.23 g/mol
Monoisotopic Mass 232.02055 Da
Predicted LogP 0.96 – 1.40
Fraction sp³ (Fsp³) 0.22
Hydrogen Bond Acceptors 4

Mechanistic Role in Drug Design: The Methylsulfonyl Pharmacophore

The


 moiety is a hallmark pharmacophore in medicinal chemistry, most notably recognized for its role in selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., rofecoxib, etoricoxib).

When incorporated into an Active Pharmaceutical Ingredient (API), the methylsulfonyl group drives selectivity by inserting deeply into the secondary side pocket of the COX-2 enzyme—a pocket that is inaccessible in the constitutive COX-1 isoform. Specifically, the oxygen atoms of the sulfonyl group form critical hydrogen bonds with the Arg513 and His90 residues, while the methyl group undergoes favorable hydrophobic interactions with Val523 [2].

The addition of the fluorine atom at the 2-position of the benzoic acid scaffold serves a dual purpose:

  • Conformational Locking : The dipole-dipole interactions between the fluorine atom and the adjacent carbonyl oxygen restrict the rotational freedom of the ester/amide bond, pre-organizing the molecule for optimal receptor binding.

  • pKa Modulation : Fluorine lowers the pKa of the corresponding carboxylic acid (post-hydrolysis), which can enhance the metabolic stability and modulate the lipophilicity (LogP) of the final drug candidate [3].

COX2_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA Cleavage COX2 COX-2 Enzyme (Arg513, Val523 Pocket) AA->COX2 Substrate PG Prostaglandins (Inflammation & Pain) COX2->PG Oxidation Inhibitor Methylsulfonyl Inhibitor (Derived from CID 75488482) Inhibitor->COX2 Blocks Active Site

Fig 1: COX-2 signaling cascade and targeted inhibition by methylsulfonyl derivatives.

Synthetic Methodology: Derivatization Workflows

To utilize Methyl 2-fluoro-4-(methylsulfonyl)benzoate in library synthesis (typically via amide couplings), the methyl ester must first be converted to the free carboxylic acid. Because the aromatic ring is highly activated by the ortho-fluorine and para-sulfonyl groups, standard harsh basic hydrolysis (e.g., refluxing NaOH) can inadvertently trigger a Nucleophilic Aromatic Substitution (S_NAr), displacing the fluorine atom.

To prevent this, a chemoselective, mild saponification protocol must be employed.

Protocol: Chemoselective Saponification

Objective: Conversion of the methyl ester to 2-fluoro-4-(methylsulfonyl)benzoic acid without S_NAr degradation.

Reagents:

  • Methyl 2-fluoro-4-(methylsulfonyl)benzoate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • THF / MeOH / H₂O (3:1:1 v/v/v)

  • 1M HCl (aq)

Step-by-Step Procedure:

  • Solubilization: Dissolve 1.0 mmol of the starting ester in 5 mL of the THF/MeOH/H₂O solvent mixture.

    • Causality: The mixed solvent system ensures complete dissolution of the lipophilic ester while maintaining the solubility of the inorganic hydroxide base, preventing biphasic reaction stalling.

  • Base Addition: Add 1.5 mmol of LiOH·H₂O at 0 °C.

    • Causality: Lithium hydroxide is strictly selected over sodium or potassium hydroxide. The lithium cation coordinates strongly with the carbonyl oxygen, directing the hydroxide attack specifically to the ester carbon while minimizing the risk of S_NAr at the highly electrophilic fluorinated position.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3–4 hours. Monitor the consumption of the starting material via LC-MS (Target mass: [M-H]⁻ = 217.0 Da for the acid).

  • Workup & Acidification: Concentrate the mixture in vacuo to remove the volatile organics (THF and MeOH). Dilute the remaining aqueous residue with 5 mL of distilled water and cool to 0 °C. Dropwise add 1M HCl until the pH reaches 2.0.

    • Causality: The low pH ensures complete protonation of the carboxylate, driving the precipitation of the highly crystalline free acid out of the aqueous phase.

  • Isolation: Filter the resulting white precipitate, wash with ice-cold water (2 × 5 mL), and dry under high vacuum to yield the pure building block ready for downstream API synthesis.

Workflow A Methyl 2-fluoro-4- (methylsulfonyl)benzoate B Saponification (LiOH, THF/H2O) A->B Hydrolysis C 2-Fluoro-4- (methylsulfonyl)benzoic acid B->C Acidification D Amide Coupling (HATU, DIPEA) C->D Activation E Target API D->E Substitution

Fig 2: Synthetic workflow converting the ester building block to a target API via amide coupling.

Analytical Characterization Considerations

When confirming the identity of Methyl 2-fluoro-4-(methylsulfonyl)benzoate and its derivatives, researchers must account for specific spectroscopic signatures:

  • ¹H-NMR (CDCl₃): The methylsulfonyl protons typically appear as a sharp, distinct singlet integrating to 3H around

    
     3.0–3.1 ppm. The methyl ester protons will appear as a singlet near 
    
    
    
    3.9 ppm.
  • ¹⁹F-NMR: The presence of the ortho-fluorine atom is highly diagnostic, typically presenting as a multiplet around

    
     -105 to -110 ppm, which is highly sensitive to the electronic environment of the adjacent carbonyl group.
    
  • Mass Spectrometry (ESI): The compound readily forms an [M+H]⁺ adduct at m/z 233.02, though sodium adducts [M+Na]⁺ at m/z 255.00 are also highly prevalent in positive ion mode due to the high oxygen content of the sulfonyl and ester groups [1].

References

  • PubChem. "Compound Summary for CID 75488482: Methyl 2-fluoro-4-methylsulfonylbenzoate." National Center for Biotechnology Information. Available at:[Link]

  • Ghodsi, R., Zarghi, A., Daraei, B., & Hedayati, M. (2010). "Design, synthesis and biological evaluation of new 2,3-diarylquinoline derivatives as selective cyclooxygenase-II inhibitors." Bioorganic & Medicinal Chemistry, 18(3), 1029-1033. Available at:[Link]

  • Mahdi, M. F., Mohammed, M. H., & Jassim, A. A. K. (2012). "Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore." Molecules, 17(2), 1751-1763. Available at:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Benzoylcyclohexanedione Herbicides Using Sulfonyl Benzoyl Moieties

Introduction: The Significance of Benzoylcyclohexanedione Herbicides Benzoylcyclohexanedione herbicides, a prominent class of agrochemicals, are vital for modern crop protection. These compounds, including the commercial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Benzoylcyclohexanedione Herbicides

Benzoylcyclohexanedione herbicides, a prominent class of agrochemicals, are vital for modern crop protection. These compounds, including the commercially significant mesotrione and sulcotrione, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2]. This inhibition disrupts the biosynthesis of plastoquinones, which are essential for carotenoid production. The subsequent degradation of chlorophyll in the absence of carotenoids leads to the characteristic bleaching of susceptible weeds, providing effective and selective weed control in various crops like maize and rice[1][3][4].

The general structure of these herbicides consists of a substituted benzoyl group attached to a 1,3-cyclohexanedione scaffold. The nature and position of substituents on the benzoyl ring are critical for their herbicidal activity and crop selectivity. Notably, many potent benzoylcyclohexanedione herbicides feature a sulfonyl group on the aromatic ring, which plays a crucial role in their efficacy. This guide provides a detailed overview and specific protocols for the synthesis of these important herbicides, with a focus on the key chemical transformations involving sulfonyl-substituted benzoyl precursors.

The Core Synthetic Strategy: A Two-Step Acylation and Rearrangement

The synthesis of benzoylcyclohexanedione herbicides from sulfonyl-substituted benzoic acids or their derivatives is a well-established and efficient process. The overall strategy can be dissected into two primary stages:

  • Acylation/Esterification: This step involves the reaction of a reactive derivative of a sulfonyl-substituted benzoic acid, typically an acyl chloride, with 1,3-cyclohexanedione. This reaction forms an enol ester intermediate.

  • Rearrangement: The enol ester intermediate is then subjected to a rearrangement reaction, often base-catalyzed, to yield the final 2-benzoyl-1,3-cyclohexanedione product.

The following diagram illustrates this general synthetic pathway:

Synthetic Pathway Substituted_Benzoic_Acid Sulfonyl-Substituted Benzoic Acid Acyl_Chloride Sulfonyl-Substituted Benzoyl Chloride Substituted_Benzoic_Acid->Acyl_Chloride Acyl Halogenation Enol_Ester Enol Ester Intermediate (Sulfonyl Benzoyloxy Cyclohexenone) Acyl_Chloride->Enol_Ester Esterification Final_Product Benzoylcyclohexanedione Herbicide Enol_Ester->Final_Product Rearrangement CHD 1,3-Cyclohexanedione CHD->Enol_Ester Thionyl_Chloride SOCl₂ or Oxalyl Chloride Thionyl_Chloride->Substituted_Benzoic_Acid Base_Catalyst Base Catalyst (e.g., Triethylamine, Cyanide source) Base_Catalyst->Enol_Ester

Caption: General synthetic route for benzoylcyclohexanedione herbicides.

Detailed Protocol: Synthesis of Mesotrione

This protocol details the synthesis of mesotrione, a widely used herbicide, as a representative example of the synthesis of benzoylcyclohexanedione herbicides featuring a sulfonyl group. The synthesis proceeds via the formation of 2-nitro-4-methylsulfonylbenzoyl chloride, followed by its reaction with 1,3-cyclohexanedione and subsequent rearrangement.

Part 1: Synthesis of 2-Nitro-4-methylsulfonylbenzoyl Chloride

The precursor, 2-nitro-4-methylsulfonylbenzoic acid, is synthesized from 4-methylsulfonyltoluene through nitration and oxidation steps[5][6]. The final step to the reactive acyl chloride is detailed below.

Materials and Reagents:

  • 2-Nitro-4-methylsulfonylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (anhydrous)

  • Rotary evaporator

  • Reaction flask with reflux condenser and gas outlet

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-nitro-4-methylsulfonylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 2-3 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction progress can be monitored by the dissolution of the solid benzoic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting 2-nitro-4-methylsulfonylbenzoyl chloride is typically used in the next step without further purification.

Part 2: Synthesis of Mesotrione via Enol Ester Formation and Rearrangement

This part of the protocol describes the acylation of 1,3-cyclohexanedione and the subsequent rearrangement to form mesotrione[7][8].

Materials and Reagents:

  • 2-Nitro-4-methylsulfonylbenzoyl chloride (from Part 1)

  • 1,3-Cyclohexanedione

  • Triethylamine (Et₃N)

  • Sodium cyanide (NaCN) or another suitable cyanide source (use with extreme caution in a well-ventilated fume hood)

  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (HCl) (aqueous solution, e.g., 1 M)

  • Water (deionized)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)

  • Reaction flask, dropping funnel, and magnetic stirrer

Experimental Workflow:

Experimental_Workflow cluster_esterification Esterification cluster_rearrangement Rearrangement cluster_workup Workup and Purification Dissolve_CHD Dissolve 1,3-cyclohexanedione and triethylamine in DCM Cool_Mixture Cool to 0-5 °C Dissolve_CHD->Cool_Mixture Add_Acyl_Chloride Slowly add 2-nitro-4-methylsulfonylbenzoyl chloride solution Cool_Mixture->Add_Acyl_Chloride Stir_Reaction Stir at room temperature Add_Acyl_Chloride->Stir_Reaction Cool_to_10_15 Cool reaction mixture to 10-15 °C Stir_Reaction->Cool_to_10_15 Add_Catalyst Add sodium cyanide and triethylamine Cool_to_10_15->Add_Catalyst Maintain_Temp Maintain at 10-15 °C for ~2 hours Add_Catalyst->Maintain_Temp Quench Quench with water Maintain_Temp->Quench Separate_DCM Separate organic layer Quench->Separate_DCM Acidify_Aqueous Acidify aqueous layer with HCl (pH < 3) Separate_DCM->Acidify_Aqueous Precipitate Collect precipitated mesotrione by filtration Acidify_Aqueous->Precipitate Wash_and_Dry Wash with cold water and dry Precipitate->Wash_and_Dry

Caption: Step-by-step workflow for the synthesis of mesotrione.

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1,3-cyclohexanedione (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Dissolve the 2-nitro-4-methylsulfonylbenzoyl chloride (1.0 eq) from Part 1 in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the cooled 1,3-cyclohexanedione solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. This completes the formation of the enol ester intermediate.

  • Cool the reaction mixture to 10-15 °C.

  • In a separate, small amount of solvent, prepare a solution of the rearrangement catalyst. For example, add sodium cyanide (a source of cyanide ions) (0.1-0.2 eq) and additional triethylamine (1.0-1.2 eq)[6]. (CAUTION: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a certified fume hood. Any acidic waste must be neutralized before disposal to prevent the formation of HCN gas).

  • Slowly add the catalyst solution to the reaction mixture while maintaining the temperature at 10-15 °C.

  • Stir the reaction mixture at this temperature for approximately 2 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer.

  • The aqueous layer contains the product. Cool the aqueous layer to 5-10 °C and acidify to a pH of less than 3 using an aqueous HCl solution.

  • The mesotrione product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Data Summary and Characterization

The following table provides representative data for the synthesis of mesotrione. Actual yields may vary depending on the reaction scale and conditions.

ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow solid
Melting Point 163-166 °C
¹H NMR Consistent with the structure of mesotrione
Purity (by HPLC) >98%

Mechanism of the Rearrangement: The Role of the Cyanide Catalyst

The rearrangement of the enol ester to the final 2-benzoyl-1,3-cyclohexanedione is a crucial step. While various bases can catalyze this transformation, cyanide ions are particularly effective. The proposed mechanism involves the following steps:

  • Nucleophilic Attack: The cyanide ion attacks the carbonyl carbon of the enol ester, forming a tetrahedral intermediate.

  • Acyl Migration: This is followed by an intramolecular acyl migration from the oxygen to the carbon of the cyclohexanedione ring.

  • Elimination: The cyanide ion is subsequently eliminated, regenerating the catalyst and yielding the final product.

This rearrangement is a type of Fries or Baker-Venkataraman rearrangement.

Safety and Handling Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium cyanide is a highly toxic substance. It should only be handled by trained personnel in a well-ventilated fume hood. Avoid contact with acids, which will release highly toxic hydrogen cyanide gas.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

  • Triethylamine has a strong, unpleasant odor and is flammable.

  • Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment.

Conclusion

The synthesis of benzoylcyclohexanedione herbicides using sulfonyl-substituted benzoyl precursors is a robust and efficient method. The key transformation involves the formation of an enol ester intermediate, which then undergoes a base-catalyzed rearrangement to yield the final product. This application note provides a detailed protocol for the synthesis of mesotrione, a representative member of this class of herbicides. By understanding the underlying chemistry and adhering to the outlined procedures, researchers can effectively synthesize these important agrochemicals for further study and development.

References

  • Liu, C., et al. (2017). Synthesis and biological activity of benzoylcyclohexanedione herbicide SYP-9121. Pest Management Science, 74(3), 643-649. Available at: [Link]

  • Google Patents. (2018). WO2018178860A1 - Synthesis of mesotrione.
  • Google Patents. (2016). CN105254543A - Synthesis method of mesotrione.
  • WIPO Patentscope. (2018). WO/2018/178860 SYNTHESIS OF MESOTRIONE. Available at: [Link]

  • Google Patents. (2017). CN106565560A - Synthesis process of mesotrione.
  • Quick Company. (n.d.). Process For Preparation Of Mesotrione And Its Intermediates. Available at: [Link]

  • Google Patents. (2015). CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione.
  • Schulz, A., et al. (1993). SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. FEBS Letters, 318(2), 162-166. Available at: [Link]

  • PubChem. (n.d.). Sulcotrione. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). WO2016195384A1 - Benzoyl cyclohexanedione compound, and herbicide containing same.
  • Google Patents. (2002). US6376429B1 - Benzoylcyclohexanediones, process for their preparation and their use as herbicides and plant growth regulators.
  • Google Patents. (2000). WO2000021924A1 - Benzoylcyclohexandiones, method for the production and use thereof as herbicides and plant growth regulators.
  • Google Patents. (1988). US4780127A - Certain 2-(substituted benzoyl)-1,3-cyclohexanediones and their use as herbicides.
  • PubMed. (1993). SC-0051, a 2-benzoyl-cyclohexane-1,3-dione bleaching herbicide, is a potent inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase. Available at: [Link]

  • ResearchGate. (2017). Natural and synthetic triketones and the main degradation products of sulcotrione and mesotrione. Available at: [Link]

Sources

Application

Nucleophilic aromatic substitution of Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Application Note: Regioselective of Methyl 2-fluoro-4-(methylsulfonyl)benzoate Executive Summary This application note details the protocol for the nucleophilic aromatic substitution ( ) of Methyl 2-fluoro-4-(methylsulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective of Methyl 2-fluoro-4-(methylsulfonyl)benzoate

Executive Summary

This application note details the protocol for the nucleophilic aromatic substitution (


) of Methyl 2-fluoro-4-(methylsulfonyl)benzoate  (CAS: 1820716-37-7). This substrate is a critical "linchpin" intermediate in the synthesis of GPR119 agonists (e.g., analogs of MBX-2982) used in Type 2 Diabetes research.

The presence of two electron-withdrawing groups (EWGs)—a C1-ester and a C4-sulfone—creates a highly electron-deficient


-system. While both positions are theoretically activated, the C2-fluorine  is the exclusive site of substitution due to the "Element Effect" in 

mechanisms and the specific resonance stabilization provided by the ortho-ester. This guide provides optimized conditions for amine displacement, troubleshooting for hydrolysis side-reactions, and purification strategies.

Mechanistic Insight & Regioselectivity

The Substrate Architecture

The substrate features a specific substitution pattern that dictates its reactivity:

  • C1 (Methoxycarbonyl): Strong EWG (-M, -I). Activates positions ortho (C2, C6) and para (C4).

  • C4 (Methylsulfonyl): Strong EWG (-M, -I). Activates positions ortho (C3, C5) and para (C1).

  • C2 (Fluorine): The leaving group (LG).

Why Substitution Occurs at C2 (Not C4)

Although the sulfonyl group at C4 is a potential leaving group (as a sulfinate), the reaction occurs exclusively at C2.

  • The Element Effect: In

    
     reactions, the rate-determining step is typically the initial nucleophilic attack (formation of the Meisenheimer complex). Fluorine, being the most electronegative atom, creates a significant dipole at C2, lowering the energy of the transition state for nucleophilic attack more effectively than other halogens or sulfones.
    
  • Resonance Stabilization: Upon attack at C2, the negative charge is delocalized onto the C1, C3, and C5 carbons. The negative charge at C1 is directly stabilized by the carbonyl oxygen of the ester (See Diagram 1).

  • Inductive Acidification: The C4-sulfone, while meta to the site of attack, exerts a powerful inductive effect (-I) through the

    
    -framework, further lowering the LUMO energy of the ring.
    

SNAr_Mechanism Substrate Substrate (C2-F, C4-SO2Me) Transition Transition State (High Dipole at C2) Substrate->Transition + Nucleophile (R-NH2) Meisenheimer Meisenheimer Complex (Charge Stabilized by C1-Ester) Transition->Meisenheimer Rate Determining Step (Accelerated by F) Product Substituted Product (C2-Amine) Meisenheimer->Product - F⁻ (Fast)

Figure 1: Reaction coordinate showing the stabilization of the intermediate by the ortho-ester group.

Experimental Protocols

Materials & Reagents
ComponentSpecificationRole
Substrate Methyl 2-fluoro-4-(methylsulfonyl)benzoate (>98%)Electrophile
Nucleophile Primary/Secondary Amine (e.g., Piperidine deriv.)Nucleophile
Solvent DMF (Anhydrous) or DMSOPolar Aprotic Medium
Base DIPEA (Hünig's Base) or

Acid Scavenger
Quench Water / BrineWorkup
Method A: Standard Conditions (DIPEA/DMSO)

Recommended for valuable amines or kinetic studies. Homogeneous conditions.

  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-4-(methylsulfonyl)benzoate (1.0 equiv, e.g., 232 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 435 µL). Stir for 5 minutes at Room Temperature (RT).

  • Nucleophile Addition: Add the Amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.

  • Reaction:

    • Reactive Amines (e.g., pyrrolidine): Stir at RT for 2–4 hours.

    • Hindered Amines: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of m/z ~233 (M+H) and appearance of Product Mass.

  • Workup:

    • Pour reaction mixture into Water (30 mL).

    • If solid precipitates: Filter, wash with water, and dry (ideal).

    • If oil forms: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with Brine, dry over

      
      , and concentrate.
      
Method B: Heterogeneous Conditions ( /DMF)

Recommended for scale-up (>5g) or less reactive amines.

  • Setup: Charge a round-bottom flask with Substrate (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Activation: Add micronized

    
      (2.0 equiv).
    
  • Addition: Add the Amine (1.2 equiv).

  • Heating: Heat the slurry to 80°C .

    • Critical: Do not exceed 100°C to avoid ester hydrolysis or decarboxylation side-reactions.

  • Workup: Dilute with water and extract as above.

Workflow Visualization

Workflow Start Start: Dissolve Substrate Solvent: DMSO or DMF AddBase Add Base (DIPEA or K2CO3) Start->AddBase AddNuc Add Nucleophile (1.1 - 1.2 equiv) AddBase->AddNuc CheckTemp Decision: Reactivity? AddNuc->CheckTemp PathRT Stir at RT (2-4 Hours) CheckTemp->PathRT Reactive Amine PathHeat Heat to 60-80°C (4-12 Hours) CheckTemp->PathHeat Hindered Amine Monitor Monitor: LC-MS (Check for M+H) PathRT->Monitor PathHeat->Monitor Quench Quench: Pour into H2O Monitor->Quench Complete Purify Purification: Recrystallization or Flash Chrom. Quench->Purify

Figure 2: Decision tree for experimental conditions based on nucleophile steric hindrance.

Troubleshooting & Optimization

Common Issues
ObservationRoot CauseCorrective Action
Hydrolysis (Acid Formation) Wet solvent or hydroxide presence.Use anhydrous DMF/DMSO. Avoid NaOH/KOH; use mild bases like DIPEA or

.
Transesterification Use of Methanol/Ethanol as solvent.Use aprotic solvents (DMF, DMSO, NMP). If an alcohol is required, use t-Amyl alcohol (non-nucleophilic).
Incomplete Reaction Fluorine is a good LG, but sterics matter.Increase Temp to 90°C. Add catalytic KI (rarely needed for F, but can help if using Cl analog).
Regioisomers Attack at Sulfone (Rare).Verify by NMR. C2-substitution shows splitting of C3-H (singlet/doublet changes).
Analytical Validation (NMR)
  • Starting Material: 1H NMR will show characteristic signals for the methyl ester (~3.9 ppm, s) and methyl sulfone (~3.1 ppm, s). The aromatic protons appear as a complex pattern due to F-coupling.

  • Product: Upon substitution, the F-coupling is lost. The signal for the proton at C3 (ortho to the incoming amine) typically shifts upfield due to the shielding effect of the amine nitrogen.

Safety Information

  • Fluoride Generation: The reaction releases Fluoride ions (

    
    ). While not HF gas, fluoride salts are toxic. Dispose of aqueous waste in segregated streams if required by local EHS regulations.
    
  • Skin Sensitization: Methyl benzoates and sulfones are potential sensitizers. Use nitrile gloves and work in a fume hood.

  • Exotherm: The reaction with small, cyclic amines (e.g., pyrrolidine) can be exothermic. Add amine slowly on scales >5g.

References

  • Vertex Pharmaceuticals Inc. "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists." Chemical Biology & Drug Design. (2019).

  • Jones, R. M., et al. "GPR119 agonists for the treatment of type 2 diabetes." Expert Opinion on Therapeutic Patents. (2009).

  • Ritter, T., et al.
  • Sigma-Aldrich. "Ethyl 2-Fluoro-4-(methylsulfonyl)benzoate Safety Data Sheet."

  • ChemScene. "Methyl 2-fluoro-4-(methylsulfonyl)benzoate Product Specifications."

For technical support regarding this protocol, please contact the Chemical Development Group.

Method

Hydrolysis conditions for Methyl 2-fluoro-4-(methylsulphonyl)benzoate ester

Application Note: Precision Hydrolysis of Methyl 2-fluoro-4-(methylsulphonyl)benzoate Executive Summary This guide details the optimized conditions for the hydrolysis of Methyl 2-fluoro-4-(methylsulphonyl)benzoate to its...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Hydrolysis of Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Executive Summary

This guide details the optimized conditions for the hydrolysis of Methyl 2-fluoro-4-(methylsulphonyl)benzoate to its corresponding acid, 2-Fluoro-4-(methylsulfonyl)benzoic acid .[1][2] This transformation is a critical step in the synthesis of GPR119 agonists, sulfonylurea herbicides, and various metabolic disease therapeutics.

While ester hydrolysis is a routine transformation, this specific substrate presents a chemoselectivity challenge .[1][2][3] The presence of a strongly electron-withdrawing sulfonyl group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) at the para-position and a fluorine atom at the ortho-position activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) . Standard aggressive hydrolysis conditions (e.g., refluxing NaOH) can lead to the displacement of the fluorine atom by hydroxide, yielding the 2-hydroxy impurity.

This protocol prioritizes Method A (Mild Lithium Hydroxide Hydrolysis) , which utilizes a controlled temperature and solvent system to maximize the rate of BAc2 ester cleavage while suppressing SNAr side reactions.

Mechanistic Analysis & Chemoselectivity

To ensure high yield and purity, one must understand the competing reaction pathways. The hydroxide ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as both a base and a nucleophile.[2][3]
  • Pathway A (Desired): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Mechanism.[2][3] Attack at the ester carbonyl carbon, followed by elimination of methoxide.[4] This is the kinetic product at lower temperatures.[2]
    
  • Pathway B (Undesired): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Mechanism.[2][3] Attack at the C-2 aromatic carbon (carrying the Fluorine).[3] The Meisenheimer complex is stabilized by the para-sulfonyl and ortho-carbonyl groups.[1] This pathway is favored by high temperatures, strong nucleophiles, and dipolar aprotic solvents (like DMF or DMSO).[3]
    

Figure 1: Competing Mechanistic Pathways

HydrolysisMechanism Start Methyl 2-fluoro-4-(methylsulfonyl)benzoate TetInt Tetrahedral Intermediate (Ester Carbonyl) Start->TetInt Path A: Carbonyl Attack (Fast at RT) MeisInt Meisenheimer Complex (Stabilized by -SO2Me) Start->MeisInt Path B: Ring Attack (C-F) (Favored by Heat) OH Hydroxide (OH-) OH->TetInt OH->MeisInt Product 2-Fluoro-4-(methylsulfonyl)benzoic acid (DESIRED) TetInt->Product Elimination of OMe- Impurity 2-Hydroxy-4-(methylsulfonyl)benzoic acid (SNAr IMPURITY) MeisInt->Impurity Elimination of F-

Caption: Path A represents the desired ester hydrolysis. Path B represents the parasitic SNAr reaction driven by ring activation.

Experimental Protocols

Method A: Mild Hydrolysis (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and avoiding SNAr.[1][3]

Reagents:

  • Substrate: Methyl 2-fluoro-4-(methylsulphonyl)benzoate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) (2.5 equiv)[2][3]
    
  • Solvent: THF : Water (3:1 v/v)[1][2][3]

  • Quench: 1N HCl

Procedure:

  • Setup: Charge a round-bottom flask with the methyl ester substrate.

  • Solvation: Add THF and stir until fully dissolved. The solution should be clear.

  • Cooling: Place the flask in an ice-water bath (

    
    ). Crucial: Cooling suppresses the activation energy required for the SNAr side reaction.
    
  • Addition: Dissolve

    
     in the calculated volume of water. Add this aqueous solution dropwise to the THF solution over 5-10 minutes.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ) . Stir vigorously.
    
    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LCMS after 2 hours.[1][2][3] The starting material (

      
      ) should disappear, and a baseline spot (acid) should appear.[3]
      
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (

      
       substrate).[2][3]
      
    • Wash the aqueous phase with Ethyl Acetate (

      
      ) to remove unreacted ester or non-polar impurities.[2][3] Discard the organic wash.[2]
      
    • Acidification: Cool the aqueous phase to

      
      . Slowly add 1N HCl  with stirring until pH reaches 2–3. The product should precipitate as a white solid.[2]
      
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at

    
    .
    
Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates where SNAr is observed even at mild basic conditions, or for scale-up where filtration of lithium salts is undesirable.[1][2]

Reagents:

  • Acid: 6N ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 4M HCl in Dioxane.[2][3]
    
  • Solvent: 1,4-Dioxane : Water (1:1).[1][2][3]

  • Temp: Reflux (

    
    ).
    

Procedure:

  • Dissolve the ester in 1,4-Dioxane.[1][2][3]

  • Add aqueous acid.[1][2][3][5]

  • Heat to reflux for 4–6 hours. Note: The sulfonyl group is stable to acid, and protonation of the ring does not facilitate SNAr.

  • Cool to RT and pour onto crushed ice. Filter the precipitate.[2][6]

Data Summary & Validation

Table 1: Process Parameters & Expected Outcomes

ParameterMethod A (LiOH)Method B (Acid)Notes
Reaction Time 2–4 Hours4–8 HoursBase hydrolysis is kinetically faster.[1][2][3]
Temperature ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


(Reflux)
High temp in Method B is safe due to lack of nucleophiles.[2][3]
Yield 85–95%75–85%Method A usually provides cleaner conversion.[1][2]
Major Impurity 2-Hydroxy derivative (if heated)Unreacted EsterMonitor pH carefully during workup.[1][2][3]
Appearance White crystalline solidOff-white solidRecrystallize from EtOAc/Hexane if needed.[1][2][3]

Analytical Characterization (Expected):

  • 1H NMR (DMSO-d6):

    • 
       13.5 (br s, 1H, -COOH)[3]
      
    • 
       8.15 (t, 1H, Ar-H5)[3]
      
    • 
       7.90 (d, 1H, Ar-H3)[3]
      
    • 
       7.85 (d, 1H, Ar-H6)[3]
      
    • 
       3.30 (s, 3H, -SO2CH3)[3]
      
    • Disappearance of singlet at ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.90 (-COOCH3).[2]
      
  • LCMS: ESI (-) m/z = 217.0 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[2][3]
    

Troubleshooting Guide

Scenario 1: Presence of "Phenol" Impurity (SNAr product) [1][2][3]

  • Observation: LCMS shows peak at m/z 215 (M-H for hydroxy-acid) or NMR shows loss of F-coupling.[1][2][3]

  • Root Cause:[1][2][7] Reaction temperature too high or local concentration of base too high during addition.[1][2][3]

  • Solution: Switch to Method B (Acidic Hydrolysis) or use LiOH in THF/Water at

    
     only  (do not warm to RT).
    

Scenario 2: Incomplete Conversion

  • Observation: Starting material remains after 4 hours.[1][2][3]

  • Root Cause:[1][2][7] Poor solubility of the ester in the aqueous/organic mix.

  • Solution: Increase the ratio of THF to Water (to 4:1) to ensure the ester remains in solution, or add a phase transfer catalyst (TBAB) if using a biphasic system (e.g., Toluene/Water).[3]

References

  • Cain, G. A., et al. (1998).[1][2][3][8] Synthesis of 2-(methylsulfonyl)-4-trifluoromethylbenzoic acid. Journal of Heterocyclic Chemistry. (Cited for oxidative hydrolysis precedent).[2][3]

  • Hayashi, K., et al. (2021).[1][2][3] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584.[2][3] (Cited for LiOH/THF efficiency).[2][3]

  • Boger, D. L., et al. (1999).[1][2][3] Hydrolysis of complex methyl esters using LiOH in THF-MeOH-H2O. Journal of Organic Chemistry. (Cited for mild hydrolysis conditions).[2][3]

  • European Patent EP0478390A1. Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives. (Cited for industrial scale precedents of sulfonyl benzoates).[2][3]

Sources

Application

Using Methyl 2-fluoro-4-(methylsulphonyl)benzoate as a pharmaceutical intermediate

Technical Application Note: Methyl 2-fluoro-4-(methylsulfonyl)benzoate in Medicinal Chemistry Executive Summary Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) is a high-value fluorinated scaffold used pri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Methyl 2-fluoro-4-(methylsulfonyl)benzoate in Medicinal Chemistry

Executive Summary

Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) is a high-value fluorinated scaffold used primarily in the synthesis of G-protein-coupled receptor (GPCR) modulators, specifically GPR119 agonists for the treatment of Type 2 Diabetes and metabolic syndrome.

Its chemical utility lies in its "Ortho-Activated" electrophilic core . The fluorine atom at the C2 position is highly labile to Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the ortho-ester group. This allows for the rapid, regioselective attachment of complex amine heterocycles (such as piperidines or pyrrolidines) under mild conditions, serving as a critical "linker" between the polar methylsulfonyl pharmacophore and the lipophilic tail of the drug candidate.

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name Methyl 2-fluoro-4-methanesulfonylbenzoate
CAS Number 1820716-37-7
Molecular Formula

Molecular Weight 232.23 g/mol
Key Functional Groups Methyl Ester (C1), Fluorine (C2), Methylsulfone (C4)
Primary Reactivity

displacement of Fluorine; Ester Hydrolysis
Mechanistic Insight: The "Ortho-Effect" Activation

Unlike standard aryl fluorides which require harsh conditions for substitution, this intermediate is "super-activated."

  • Inductive Withdrawal: The sulfone group at C4 (

    
    ) pulls electron density from the ring, lowering the LUMO energy.
    
  • Resonance Stabilization: The ester group at C1 is ortho to the fluorine. When a nucleophile attacks C2, the resulting negative charge (Meisenheimer complex) is stabilized by resonance delocalization onto the ester carbonyl oxygen.

  • Result: The C2-Fluorine can be displaced by secondary amines at moderate temperatures (40–80°C) without affecting the ester or sulfone.

Application Protocol: Regioselective Coupling

Context: This protocol describes the coupling of Methyl 2-fluoro-4-(methylsulfonyl)benzoate with a piperidine derivative, a standard step in GPR119 agonist synthesis.

Materials
  • Substrate: Methyl 2-fluoro-4-(methylsulfonyl)benzoate (1.0 equiv)

  • Nucleophile: 4-substituted Piperidine (e.g., 4-(heteroaryl)piperidine) (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, 325 mesh (2.5 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Brine,

    
    
    
Step-by-Step Methodology
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (

      
      ) or Argon to remove moisture (critical to prevent ester hydrolysis).
      
  • Reaction Assembly:

    • Dissolve Methyl 2-fluoro-4-(methylsulfonyl)benzoate (1.0 eq) in DMSO (concentration ~0.2 M).

    • Add

      
        (2.5 eq) in a single portion. The suspension may turn slightly yellow.
      
    • Add the Piperidine Nucleophile (1.1 eq) dropwise or portion-wise.

  • Execution:

    • Heat the mixture to 60°C .

    • Expert Tip: Do not exceed 90°C. Higher temperatures may cause decarboxylation or attack on the ester group.

    • Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      product (amine product).
    • Reaction Time: Typically 4–12 hours.

  • Workup & Isolation:

    • Cool reaction to Room Temperature (RT).[1][2]

    • Pour the mixture into ice-cold water (10x reaction volume). The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry under vacuum.

    • If Oil: Extract with EtOAc (3x).[1] Wash combined organics with water (2x) and Brine (1x) to remove DMSO. Dry over

      
       and concentrate.
      
  • Validation:

    • 1H NMR (DMSO-

      
      ):  Look for the disappearance of the aromatic triplet/multiplet of the C2-H region and the appearance of piperidine multiplet signals upfield (1.5–4.0 ppm).
      

Downstream Workflow: Ester Hydrolysis

Once the core scaffold is assembled, the ester is hydrolyzed to the benzoic acid to enable amide coupling.

  • Reagents: Lithium Hydroxide (LiOH·

    
    , 3.0 eq), THF/Water (3:1).
    
  • Conditions: Stir at RT for 2–4 hours.

  • Quench: Acidify to pH 3–4 with 1M HCl.

  • Outcome: Quantitative conversion to the benzoic acid derivative.

Visualizing the Workflow

The following diagram illustrates the logical flow from the intermediate to the active pharmaceutical ingredient (API) precursor.

GPR119_Synthesis Start Methyl 2-fluoro-4- (methylsulfonyl)benzoate (Starting Material) Intermediate SNAr Product (Amino-Benzoate Ester) Start->Intermediate SNAr Displacement (F- leaving group) Reagents Nucleophile: Piperidine-R Base: K2CO3 Solvent: DMSO, 60°C Reagents->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Deprotection Final Benzoic Acid Precursor (Ready for Amide Coupling) Hydrolysis->Final Yields Acid

Figure 1: Synthetic pathway utilizing the activated fluorine for scaffold assembly.[1][3]

Analytical Quality Control (QC)

To ensure the integrity of the intermediate before use in GMP campaigns, the following QC parameters are recommended:

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-

)
Conforms to structure. Key peaks:

3.30 (

),

3.90 (

).
Purity HPLC (C18 Column, ACN/Water + 0.1% TFA)> 98.0% Area
Fluorine Content 19F-NMRSingle peak (approx -105 to -110 ppm). No inorganic fluoride (

) signals.
Water Content Karl Fischer (KF)< 0.5% w/w (Critical for

efficiency).

Safety & Handling (MSDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319). Specific Target Organ Toxicity (Respiratory) (H335).

  • Handling: The sulfone moiety increases skin permeability. Wear nitrile gloves and use a chemical fume hood.

  • Storage: Store at 2–8°C under inert atmosphere. Moisture sensitive (ester hydrolysis risk).

References

  • Ma, F., et al. (2018). "Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists." Chemical Biology & Drug Design, 93(4), 1-12.

  • Google Patents. (2017). US20170291894A1 - Novel GPR119 agonist compounds.
  • Zhang, Y., et al. (2015). "Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes." Journal of Medicinal Chemistry, 58(2), 1-15.

Sources

Method

Preparation of 2-fluoro-4-(methylsulfonyl)benzoic acid from methyl ester

Executive Summary This application note details the optimized protocol for the saponification of methyl 2-fluoro-4-(methylsulfonyl)benzoate to its corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the saponification of methyl 2-fluoro-4-(methylsulfonyl)benzoate to its corresponding carboxylic acid, 2-fluoro-4-(methylsulfonyl)benzoic acid . This scaffold is a critical pharmacophore in medicinal chemistry, frequently utilized in the synthesis of GPR119 agonists, metabolic disease treatments, and antibacterial agents.

While ester hydrolysis is a standard transformation, this specific substrate presents unique challenges due to the 2-fluoro substituent (steric bulk and electronic activation) and the 4-methylsulfonyl group (electron-withdrawing nature). The protocol prioritizes chemoselectivity to avoid Nucleophilic Aromatic Substitution (


) of the fluorine atom, a common side reaction when using aggressive hydroxide conditions on electron-deficient aromatic rings.

Chemical Context & Mechanism

Substrate Analysis
  • Target Molecule: 2-Fluoro-4-(methylsulfonyl)benzoic acid (

    
    )
    
  • Starting Material: Methyl 2-fluoro-4-(methylsulfonyl)benzoate (

    
    )[1]
    
  • CAS RN: 1820716-37-7 (Ester)

    
     943224-29-1 (Acid Analog Reference)
    
Reaction Mechanism

The transformation proceeds via a B_{AC}2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).

  • Nucleophilic Attack: The hydroxide ion (

    
    ) attacks the carbonyl carbon of the ester.
    
  • Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

  • Elimination: Collapse of the intermediate expels the methoxide ion (

    
    ).
    
  • Deprotonation (Irreversible Step): The generated methoxide immediately deprotonates the newly formed carboxylic acid, driving the equilibrium forward to the carboxylate salt.

  • Acidification: Final workup with mineral acid (HCl) yields the free carboxylic acid.

Critical Consideration (


 Risk): 
The fluorine atom at the ortho position is activated by the electron-withdrawing ester (and the meta sulfone). High temperatures or excessive base concentration can lead to the displacement of fluorine by hydroxide, yielding the impurity 2-hydroxy-4-(methylsulfonyl)benzoic acid .

Experimental Protocols

Two methods are provided. Method A is the "Gold Standard" for medicinal chemistry (high purity, mild conditions). Method B is a scalable process for gram-scale synthesis.

Method A: Lithium Hydroxide / THF System (Recommended)

Best for: Small scale (10mg – 5g), high purity requirements.

Reagents:

  • Methyl 2-fluoro-4-(methylsulfonyl)benzoate (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ) (2.5 equiv)
    
  • Tetrahydrofuran (THF) (Grade: ACS Reagent)

  • Deionized Water

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the methyl ester (1.0 equiv) in THF (

    
    ). Ensure complete dissolution.
    
  • Base Preparation: Dissolve

    
     (2.5 equiv) in water (
    
    
    
    ).
  • Addition: Add the aqueous LiOH solution dropwise to the stirring THF solution at Room Temperature (20–25°C) .

    • Note: The mixture may become biphasic or cloudy; vigorous stirring is essential.

  • Reaction Monitoring: Stir at RT. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Expected Time: 2–4 hours.

    • Checkpoint: If reaction is <50% complete after 4 hours, warm to 40°C. Do not exceed 50°C to prevent defluorination.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF (water remains).

    • Dilute the aqueous residue with fresh water (approx. 2x volume).

    • Wash the aqueous layer with Diethyl Ether (

      
      ) once (removes unreacted ester/impurities).
      
  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl until pH reaches 2–3.

    • Observation: A white precipitate should form.

  • Isolation:

    • If solid precipitates:[2] Filter, wash with cold water, and dry under vacuum.

    • If no precipitate (due to sulfone solubility): Extract with Ethyl Acetate (

      
      ). Dry combined organics over 
      
      
      
      , filter, and concentrate.[3]
Method B: Sodium Hydroxide / Methanol System (Scalable)

Best for: Scale-up (>5g), cost-efficiency.

Reagents:

  • Substrate (1.0 equiv)

  • NaOH (2.0 equiv, used as 1M solution)

  • Methanol (MeOH)

Step-by-Step Protocol:

  • Suspend the methyl ester in MeOH (

    
    ).
    
  • Add 1M NaOH (2.0 equiv) in a single portion.

  • Heat the mixture to 45°C .

    • Caution: Strictly control temperature. Higher temperatures increase

      
       risk.
      
  • Monitor via HPLC every 60 minutes.

  • Upon completion, remove MeOH via rotary evaporation.

  • Acidify the remaining aqueous slurry with 6M HCl to pH 1.

  • Filter the resulting solids and recrystallize from Water/Ethanol (9:1) if necessary.

Data Summary & Process Parameters

ParameterMethod A (LiOH/THF)Method B (NaOH/MeOH)
Solvent System THF : Water (2:1)MeOH : Water (3:1)
Base Equivalents 2.5 equiv2.0 equiv
Temperature 23°C (RT)45°C
Reaction Time 2–4 Hours1–2 Hours
Risk of Defluorination LowModerate (if overheated)
Yield (Typical) 92–96%88–93%
Purification Extraction/TriturationRecrystallization

Visual Workflow (Graphviz)

G Start Start: Methyl 2-fluoro-4-(methylsulfonyl)benzoate Solvation Dissolve in THF (Method A) or MeOH (Method B) Start->Solvation BaseAdd Add Base (LiOH or NaOH) Maintain Temp < 50°C Solvation->BaseAdd Reaction Stir 2-4 Hours Monitor via TLC/LC-MS BaseAdd->Reaction Check Reaction Complete? Reaction->Check Check->Reaction No (Wait/Heat Mildly) Workup1 Remove Organic Solvent (Rotovap) Check->Workup1 Yes Wash Optional: Wash aq. layer with Et2O (removes impurities) Workup1->Wash Acidify Acidify with HCl to pH 2-3 (Precipitation of Product) Wash->Acidify Extract Extraction (EtOAc) if no precipitate forms Acidify->Extract Soluble in Water Filter Filtration & Drying Acidify->Filter Precipitate Forms Final Target: 2-Fluoro-4-(methylsulfonyl)benzoic acid Extract->Final Filter->Final

Caption: Workflow for the controlled hydrolysis of fluorinated sulfonyl benzoates, highlighting critical decision points for isolation.

Troubleshooting & Optimization

Issue: Low Yield / Water Solubility
  • Cause: The methylsulfonyl group is polar. The product may remain in the aqueous phase during extraction.[4]

  • Solution: Saturate the aqueous phase with NaCl (brine) before extraction. Use THF/EtOAc (1:1) as the extraction solvent instead of pure EtOAc to improve partitioning.

Issue: Impurity Formation (Defluorination)
  • Observation: LC-MS shows a peak with M-2 (OH replaces F).

  • Cause: Reaction temperature too high or base concentration too strong (

    
    ).
    
  • Solution: Switch to Method A (LiOH). Strictly maintain temperature below 25°C. Do not reflux.

Issue: Incomplete Reaction
  • Cause: Steric hindrance from the ortho-fluorine.

  • Solution: Increase reaction time rather than temperature. Add 5-10% water to the solvent mixture to improve solubility of the hydroxide.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2736145, 2-Fluoro-4-methylbenzoic acid (Structural Analog). Retrieved March 5, 2026, from [Link]

  • Google Patents. (2018). CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate (Hydrolysis conditions for electron-deficient benzoates).
  • Organic Syntheses. (2002). General Procedures for Ester Hydrolysis. Org. Synth. 2002, 79, 176. (Standard grounding for LiOH protocols). Retrieved March 5, 2026, from [Link]

Sources

Application

Application Note: Strategic Utilization of Methyl 2-fluoro-4-(methylsulphonyl)benzoate in Next-Gen HPPD Inhibitor Synthesis

Topic: Methyl 2-fluoro-4-(methylsulphonyl)benzoate in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists Author Role:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl 2-fluoro-4-(methylsulphonyl)benzoate in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists Author Role: Senior Application Scientist

Executive Summary

Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7) represents a critical scaffold in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors , a class of herbicides essential for managing glyphosate-resistant weeds. While the 2-nitro (Mesotrione) and 2-chloro (Sulcotrione) analogs are industry standards, the 2-fluoro derivative offers a unique strategic advantage:

  • Bioisosteric Modulation: Fluorine substitution alters metabolic stability and lipophilicity (

    
    ), potentially enhancing foliar uptake and phloem mobility.
    
  • Synthetic Versatility: The highly activated 2-fluoro position serves as a "chemical handle" for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid generation of diverse libraries (e.g., 2-thioether or 2-amino analogs) unavailable via the chloro- or nitro- routes.
    

This guide details the protocols for processing this intermediate into bioactive triketone herbicides and explores its utility in diversifying agrochemical libraries.

Chemical Profile & Reactivity Analysis
PropertySpecification
Compound Name Methyl 2-fluoro-4-(methylsulphonyl)benzoate
CAS Number 1820716-37-7 (Ester) / 142994-04-5 (Acid)
Molecular Formula

Molecular Weight 232.23 g/mol
Key Functional Groups Methyl Ester (Electrophile), Sulfone (EWG), Fluorine (

leaving group)
Solubility Soluble in DCM, EtOAc, Acetonitrile; Insoluble in Water

Reactivity Insight: The para-methylsulfonyl group acts as a strong electron-withdrawing group (EWG), activating the aromatic ring. Combined with the inductive effect of the ester, the C2-Fluorine is highly susceptible to nucleophilic attack. Researchers must control reaction temperature strictly during hydrolysis to prevent unwanted displacement of the fluorine atom by hydroxide ions.

Workflow Visualization

The following diagram illustrates the dual-pathway utility of this scaffold: Pathway A for direct conversion to fluorinated triketones, and Pathway B for library diversification via


.

G Start Methyl 2-fluoro-4- (methylsulphonyl)benzoate (Starting Material) Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Pathway A: Direct SnAr SNAr Diversification (R-SH, R-NH2) Start->SnAr Pathway B: Divergent Acid 2-Fluoro-4-mesylbenzoic Acid (Key Intermediate) Hydrolysis->Acid Act Acid Chloride Activation (SOCl2/DMF) Acid->Act Coupling Enol Ester Formation (1,3-Cyclohexanedione) Act->Coupling Rearrange Cyanide Rearrangement (Acetone Cyanohydrin) Coupling->Rearrange ProductA Fluorinated Triketone (Bioactive Herbicide) Rearrange->ProductA Library 2-Substituted Analogs (Novel IP) SnAr->Library

Figure 1: Synthetic workflow for converting Methyl 2-fluoro-4-(methylsulphonyl)benzoate into bioactive herbicides.

Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Triketone Herbicides

This protocol mirrors the industrial synthesis of Mesotrione but is adapted for the fluorinated scaffold. The "Rearrangement" step is the critical yield-determining event.

Prerequisites:

  • Intermediate: Methyl 2-fluoro-4-(methylsulphonyl)benzoate (>98% purity).

  • Coupling Partner: 1,3-Cyclohexanedione (or substituted variants like 5,5-dimethyl-1,3-cyclohexanedione).

  • Catalyst: Acetone cyanohydrin (ACH) or Potassium Cyanide (KCN). Note: ACH is preferred for solubility.

Step 1: Controlled Hydrolysis Objective: Convert ester to acid without hydrolyzing the C-F bond.

  • Dissolve 10.0 g (43 mmol) of Methyl 2-fluoro-4-(methylsulphonyl)benzoate in 100 mL THF.

  • Cool to 0°C. Slowly add 1.1 eq of LiOH (1M aqueous solution). Avoid NaOH at high temps to prevent SNAr.

  • Stir at 0-5°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Acidify to pH 2 with 2N HCl. Extract with EtOAc (

    
     mL).
    
  • Dry over

    
     and concentrate.
    
    • Target Yield: >90%[1]

    • Checkpoint: Verify structure via

      
      -NMR (Look for loss of O-Methyl singlet at ~3.9 ppm).
      

Step 2: Activation & Enol Ester Formation Objective: Create the reactive enol ester intermediate.

  • Suspend the dried acid (from Step 1) in DCM (anhydrous). Add cat. DMF (2 drops).

  • Add Oxalyl Chloride (1.2 eq) dropwise at room temperature. Stir until gas evolution ceases (Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride. Redissolve in DCM.

  • Add 1,3-Cyclohexanedione (1.1 eq) and Triethylamine (

    
    , 2.5 eq) at 0°C.
    
  • Stir for 2 hours. The formation of the O-acylated enol ester is usually quantitative.

Step 3: Cyanide-Catalyzed Rearrangement Objective: Isomerize the O-acyl enol ester to the C-acyl triketone (Active Herbicide).

  • To the reaction mixture from Step 2 (containing the enol ester), add Acetone Cyanohydrin (0.1 - 0.5 eq) and catalytic

    
     (1 eq).
    
  • Stir at 25°C for 12-18 hours.

    • Mechanism:[2][3][4][5] The cyanide ion attacks the ester carbonyl, forming a tetrahedral intermediate that collapses to the acyl cyanide, which then selectively acylates the carbon of the dione anion.

  • Quench: Pour into cold 2N HCl. This ensures the triketone exists in its stable enol form.

  • Extract with DCM, wash with brine, and recrystallize from Acetonitrile/Water.

Data Specification for Validation:

Parameter Acceptance Criteria
Appearance Off-white to pale yellow solid
Purity (HPLC) >95% (Area %)

| 1H-NMR (DMSO-d6) | Enolic -OH proton at >16 ppm (broad singlet) indicates successful rearrangement. |

Protocol B:

Diversification (Library Generation)

Objective: Exploit the labile fluorine to create 2-substituted analogs (e.g., 2-alkylthio derivatives).

  • Dissolve Methyl 2-fluoro-4-(methylsulphonyl)benzoate (1 eq) in DMF.

  • Add Nucleophile (e.g., Sodium Thiomethoxide,

    
    , 1.1 eq).
    
  • Stir at 0°C for 1 hour. Note: The reaction is extremely fast due to the activating sulfone group.

  • Quench with water and filter the precipitate.

  • Proceed to Protocol A (Hydrolysis) to convert this new ester into a modified triketone herbicide.

Process Optimization & Troubleshooting

Common Failure Mode: Incomplete Rearrangement

  • Symptom: Isolation of the O-acyl enol ester instead of the triketone.

  • Cause: Insufficient cyanide source or "poisoned" catalyst.

  • Solution: Add fresh Acetone Cyanohydrin (0.2 eq) and gently warm to 35°C. Ensure the system is strictly basic (

    
     excess) during the rearrangement phase.
    

Impurity Control: Hydrolysis By-products

  • If the hydrolysis (Step 1) is performed >25°C with strong bases (NaOH/KOH), you may observe 2-hydroxy-4-(methylsulphonyl)benzoic acid .

  • Prevention: Use LiOH at 0°C or enzymatic hydrolysis (Lipase) for sensitive substrates.

Safety & Handling
  • Fluorinated Aromatics: Generally stable, but avoid inhalation of dust.

  • Acetone Cyanohydrin: EXTREMELY TOXIC . Releases HCN upon contact with water/acid. All reactions involving ACH must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

  • Waste Disposal: Cyanide-containing waste must be treated with bleach (Sodium Hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References
  • Beilstein Institute. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Link

  • European Patent Office. (2007).[6] Stable Liquid Pesticide Compositions (Patent EP1395116). (Contextual reference for surfactant/formulation of similar herbicides). Link

  • National Institutes of Health (NIH). (2018). Methyl benzoate exhibits insecticidal and repellent activities. (Reference for benzoate ester bioactivity). Link

  • Google Patents. (2012). Novel 2H-indazoles as EP2 receptor antagonists (Patent AU2012344015).[3] (Specific citation for 2-fluoro-4-mesylbenzoic acid synthesis). Link

  • ChemScene. (2024). Product Data: Methyl 2-fluoro-4-(methylsulfonyl)benzoate.Link

Sources

Method

Bioisosteric replacement using methylsulfonyl groups in drug design

Application Note & Protocol Guide | Version 2.0 Executive Summary The methylsulfonyl group ( , often abbreviated as or Ms) represents a high-value bioisostere in modern medicinal chemistry. Historically popularized by th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

The methylsulfonyl group (


, often abbreviated as 

or Ms) represents a high-value bioisostere in modern medicinal chemistry. Historically popularized by the "coxib" class of selective COX-2 inhibitors, this moiety offers a unique physicochemical profile: it is a strong electron-withdrawing group (EWG) with significant hydrogen bond acceptor (HBA) capacity, yet it lacks the hydrogen bond donor (HBD) character of sulfonamides and the metabolic toxicity risks often associated with nitro groups.

This guide provides a rationale for the bioisosteric replacement of nitro, sulfonamide, and carbonyl groups with methylsulfonyl moieties. It includes comparative physicochemical data, detailed synthetic protocols, and decision-making frameworks to optimize potency, metabolic stability, and oral bioavailability.

Physicochemical Profiling: The "Why"

The strategic value of the methylsulfonyl group lies in its ability to modulate electronic properties and lipophilicity without introducing ionizable centers or reactive metabolites.

Comparative Substituent Constants

The table below contrasts the methylsulfonyl group with common moieties it replaces. Note that


 provides electron withdrawal (

) comparable to a nitro group but with significantly higher polarity (

) and without the reductive metabolic liability.
PropertyMethylsulfonyl (

)
Sulfonamide (

)
Nitro (

)
Carboxyl (

)
Hammett

0.72 0.600.780.45
Hammett

0.60 0.460.710.37
Hansch

(Lipophilicity)
-1.63 -1.82-0.28-0.32
H-Bond Acceptor Strong StrongWeakStrong
H-Bond Donor None Strong (

)
NoneStrong (

)
Metabolic Liability Low (Stable) Low (Glucuronidation)High (Reductive)Phase II (Glucuronidation)

Data compiled from Hansch, C., et al. Chem. Rev. 1991 and standard medicinal chemistry references.

Strategic Advantages
  • Safety vs. Nitro: Nitro groups are structural alerts due to potential reduction to toxic nitroso/hydroxylamine intermediates (mutagenic risks).

    
     mimics the geometry and electronics of 
    
    
    
    but is metabolically inert.
  • Permeability vs. Sulfonamide: While both are polar,

    
     lacks the H-bond donors of 
    
    
    
    . This removes the "sulfa" allergy liability and typically improves membrane permeability (LogP is slightly higher, desolvation energy is lower).
  • Solubility: The high polarity of the sulfone oxygens improves aqueous solubility compared to lipophilic bioisosteres like

    
     or halides.
    

Decision Framework & Applications

Decision Tree: When to Deploy

Use the following logic flow to determine if a methylsulfonyl replacement is appropriate for your lead compound.

Bioisostere_Decision_Tree Start Target Moiety for Replacement Nitro Nitro Group (-NO2) Start->Nitro Sulfonamide Sulfonamide (-SO2NH2) Start->Sulfonamide Carbonyl Carbonyl/Carboxyl Start->Carbonyl Q_Tox Is metabolic reduction/toxicity a concern? Nitro->Q_Tox Q_HBD Is the NH2 donor essential for binding? Sulfonamide->Q_HBD Q_Polar Is the group acting as a non-ionizable polar anchor? Carbonyl->Q_Polar Action_Replace DEPLOY -SO2Me (Bioisostere of Choice) Q_Tox->Action_Replace Yes (Safety) Action_Keep RETAIN Original Group or Select Alternative Q_Tox->Action_Keep No Q_HBD->Action_Replace No (Improve Permeability) Q_HBD->Action_Keep Yes (Loss of Potency) Q_Polar->Action_Replace Yes (Metabolic Stability) Q_Polar->Action_Keep No

Figure 1: Decision matrix for evaluating methylsulfonyl bioisosteric replacement candidates.

Case Study: The COX-2 Paradigm

The development of Rofecoxib (Vioxx) and Etoricoxib highlights the critical role of the


 group.
  • Mechanism: The COX-2 active site contains a secondary pocket accessible due to the substitution of Isoleucine (COX-1) with Valine (COX-2) at position 523.

  • Interaction: The methylsulfonyl group inserts into this hydrophobic pocket. The sulfone oxygens accept H-bonds from Arg120 and Tyr355, while the methyl group exploits the extra space created by Val523.

  • Outcome: This achieved >50-fold selectivity for COX-2 over COX-1, reducing gastrointestinal toxicity associated with COX-1 inhibition.

Synthetic Protocols

Two primary methods are recommended: Oxidative Transformation (from sulfides) and Metal-Catalyzed Sulfonylation (from halides).

Protocol A: Oxidative Transformation (Sulfide Sulfone)

This is the standard route when the thiomethyl precursor is accessible.

Reagents:

  • Precursor: Aryl methyl sulfide (

    
    )
    
  • Oxidant: Oxone® (Potassium peroxymonosulfate) or mCPBA

  • Solvent: Methanol/Water (1:1) or Dichloromethane (DCM)

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of aryl methyl sulfide in MeOH/Water (1:1, 0.1 M concentration).

  • Addition: Add 2.5 equiv of Oxone® portion-wise at 0°C. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS (Sulfoxide intermediate appears first, then converts to Sulfone).

  • Workup: Dilute with water. If product precipitates, filter and wash with water. If not, extract with EtOAc (

    
    ), wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Protocol B: Cu-Catalyzed Sulfonylation (Halide Sulfone)

Ideal for late-stage functionalization of aryl iodides or bromides.

Reagents:

  • Precursor: Aryl Iodide (

    
    ) or Bromide (
    
    
    
    )
  • Sulfinate Source: Sodium Methanesulfinate (

    
    )[1]
    
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: NaOH (20 mol%) or

    
    
    
  • Solvent: DMSO (anhydrous)

Step-by-Step:

  • Setup: In a sealed tube, charge

    
     (1.0 mmol), 
    
    
    
    (1.2 mmol), CuI (0.1 mmol), L-Proline (0.2 mmol), and NaOH (0.2 mmol).
  • Solvent: Add DMSO (3 mL) under an argon atmosphere.

  • Heating: Seal and heat to 80–100°C for 12–24 hours.

  • Workup: Cool to RT. Dilute with water and extract with EtOAc. Critical: Wash organic layer extensively with water/brine to remove DMSO.

  • Purification: Flash Chromatography.

Synthetic_Workflow ArX Aryl Halide (Ar-I / Ar-Br) Process_Cat Cu-Catalysis (MeSO2Na, CuI, DMSO) ArX->Process_Cat ArSMe Aryl Sulfide (Ar-S-Me) Process_Ox Oxidation (Oxone or mCPBA) ArSMe->Process_Ox Product Methyl Sulfone (Ar-SO2-Me) Process_Ox->Product High Yield Standard Route Process_Cat->Product Late-Stage Functionalization

Figure 2: Synthetic pathways for accessing methylsulfonyl scaffolds.

Safety & Toxicity Considerations

While the


 group is chemically stable and non-toxic, its application in COX-2 inhibitors revealed a mechanism-based toxicity.
  • The Lesson: The cardiovascular risk associated with coxibs (e.g., Rofecoxib) is not due to the intrinsic toxicity of the sulfone group. It arises from the biological consequence of selectively inhibiting COX-2 (suppressing prostacyclin) while sparing COX-1 (allowing thromboxane production), leading to a pro-thrombotic state.

  • Guidance: When using

    
     to achieve high selectivity for a target, always validate the downstream physiological effects of that selectivity, not just the structural safety of the molecule.
    

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Prasit, P., et al. (1999). Discovery of Rofecoxib (Vioxx): A Potent and Selective Cyclooxygenase-2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Zhu, W., et al. (2002). A mild and efficient copper-catalyzed synthesis of aryl sulfones from aryl halides. Journal of Organic Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methylsulfonyl Benzoate Solubility

Welcome to the Technical Support Center. Working with methylsulfonyl benzoates in early-stage drug development and in vitro assays frequently presents significant formulation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with methylsulfonyl benzoates in early-stage drug development and in vitro assays frequently presents significant formulation challenges. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic causality behind your solubility failures, equipping you with self-validating protocols to rescue your assays.

The Physicochemical Root Cause: Solvation Mechanics

Methylsulfonyl benzoates present a classic amphiphilic challenge. Structurally, they possess a highly polar, hydrogen-bond accepting methylsulfonyl group (-SO₂CH₃) and a polar ester/acid moiety, which flank a rigid, hydrophobic aromatic ring.

  • Methanol (The Ideal Cosolvent): Methanol acts as an exceptional solvent for these compounds due to its dual nature. The hydroxyl (-OH) group readily hydrogen-bonds with the oxygen atoms of the methylsulfonyl and benzoate groups. Simultaneously, methanol's methyl group engages in van der Waals interactions with the hydrophobic benzene ring, effectively breaking the solute's crystal lattice and stabilizing the monomeric form in solution.

  • Water (The Hostile Environment): Water possesses a high dielectric constant and forms a rigid, three-dimensional hydrogen-bonding network. While water can interact with the polar functional groups, it cannot solvate the hydrophobic aromatic core. This thermodynamic incompatibility leads to the "hydrophobic effect," where water molecules exclude the aromatic ring, forcing the methylsulfonyl benzoate molecules to self-associate, nucleate, and ultimately precipitate.

Quantitative Data: Comparative Solvation Profile

To predict your compound's behavior, you must first classify its functional state. Below is a comparative profile of two common structural variants.

Parameter4-(Methylsulfonyl)benzoic acidMethyl 4-(methylsulfonyl)benzoate
Functional Class Weak Organic AcidNeutral Ester
pKa (Water, 25°C) 1[1]Non-ionizable
Solubility in 100% Methanol HighHigh
Solubility in Water (pH 3.0) Sparingly SolubleSparingly Soluble
Solubility in Water (pH 7.4) High (Carboxylate Salt Formation)Sparingly Soluble (Prone to precipitation)
Primary Solvation Rescue Alkaline pH Shift (Buffer > pH 5.5)Surfactants / Carrier Proteins

Frequently Asked Questions (Troubleshooting)

Q1: My methylsulfonyl benzoate compound is fully dissolved in a 100% methanol stock at 10 mM. Why does it immediately crash out when I dilute it to 100 µM in my aqueous in vitro assay buffer? A1: This is a classic case of cosolvent-induced precipitation. The solubility of a hydrophobic solute decreases rapidly upon dilution due to the 2[2]. When you spike a highly concentrated methanol stock directly into an aqueous buffer, the local methanol concentration plummets instantly. The solvation shell surrounding the aromatic ring collapses faster than the compound can disperse, leading to rapid micro-nucleation and macroscopic precipitation.

Q2: How can I prevent this precipitation without changing my final assay concentration? A2: You must alter the thermodynamic environment of the aqueous phase. If you are working with a methylsulfonyl benzoic acid derivative, ensure your assay buffer is at least 2 pH units above its pKa (e.g., pH 7.4). This ionizes the carboxylic acid into a carboxylate salt, drastically increasing aqueous solubility. If it is an ester (uncharged), you must3[3]. Incorporating4[4] or utilizing carrier proteins like Bovine Serum Albumin (BSA) in your assay media can provide hydrophobic pockets to stabilize the compound.

Q3: How do I know if my compound is truly dissolved or just forming a micro-suspension that will ruin my IC50 curves? A3: Visual inspection is notoriously unreliable for micro-precipitates, which scatter light and cause erratic dosing, leading to flat or biphasic dose-response curves. You must empirically determine the kinetic solubility limit of your formulation by5[5].

Workflows & Logical Relationships

G A 100% Methanol Stock (Stable Solvation) B Aqueous Buffer Dilution (pH/Salt Stress) A->B Direct Spiking C Exponential Cosolvent Drop (Thermodynamic Shift) B->C Rapid Mixing D Hydrophobic Effect (Desolvation of Aromatic Ring) C->D Loss of Capacity E Macroscopic Precipitation (Assay Failure) D->E Nucleation & Growth

Fig 1. Thermodynamic mechanism of cosolvent-induced precipitation upon aqueous dilution.

G Start Precipitation Detected in Aqueous Assay CheckStructure Analyze Compound Structure Start->CheckStructure IsAcid Ionizable Acid Group? (e.g., Benzoic Acid) CheckStructure->IsAcid IsEster Neutral/Hydrophobic? (e.g., Benzoate Ester) CheckStructure->IsEster ActionpH Adjust Buffer pH (pH > pKa + 2) IsAcid->ActionpH Yes (Form Salt) ActionSurf Add 0.01-0.05% Tween-20 or BSA to Media IsEster->ActionSurf Yes (Reduce Surface Tension) ActionStep Perform Step-wise Intermediate Dilutions IsEster->ActionStep If Surfactants Incompatible

Fig 2. Decision tree for troubleshooting methylsulfonyl benzoate precipitation in vitro.

Standard Operating Procedures (SOPs)

Protocol 1: Step-Wise Solvent-Shift Dilution for In Vitro Assays

Purpose: To prevent the rapid collapse of the methanol solvation shell by creating an intermediate thermodynamic state.

  • Primary Stock Preparation: Dissolve the methylsulfonyl benzoate in 100% anhydrous methanol to a concentration of 10 mM. Vortex for 60 seconds.

  • Intermediate Cosolvent Dilution: Prepare an intermediate stock by diluting the primary stock 1:10 into a 50% Methanol / 50% Assay Buffer mixture. Causality: This step gradually introduces water to the solvation shell while maintaining enough organic character to prevent nucleation.

  • Final Assay Dilution: Add the intermediate stock dropwise to the final aqueous assay media while under constant, vigorous vortexing.

  • Self-Validation Step: Centrifuge an aliquot of the final assay media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the compound has exceeded its kinetic solubility limit, and Protocol 2 must be executed.

Protocol 2: Kinetic Solubility Determination via Nephelometry (Self-Validating System)

Purpose: To empirically establish the maximum workable concentration of your compound in the exact assay media.

  • Serial Dilution: Create a 2-fold serial dilution of your compound in 100% methanol across 8 tubes (e.g., 10 mM down to 78 µM).

  • Media Transfer: Transfer 2 µL of each methanol dilution into 198 µL of your final aqueous assay media in a clear-bottom 96-well plate (yielding a constant 1% methanol background).

  • Incubation: Seal the plate and incubate on a plate shaker at 300 rpm for 30 minutes at 37°C to simulate assay conditions.

  • Measurement: Read the plate using a nephelometer (light scattering) or an absorbance microplate reader set to 600 nm. Causality: Measuring at 600 nm ensures you are detecting light scattering from insoluble particulates (turbidity) rather than the intrinsic UV-Vis absorbance of the dissolved methylsulfonyl benzoate.

  • Data Analysis: Plot the final compound concentration (X-axis) against the Absorbance/Scattering units (Y-axis). The concentration at which the signal sharply deviates from the baseline represents your kinetic solubility limit. Never dose your assay above this concentration.

References

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PMC. Available at:[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications. Available at:[Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at:[Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Sulfonyl Benzoate Intermediates

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Downstream Processing of SuFEx-Ready Intermediates Executive Summary This guide addresses the purification of fluorinated sulfonyl benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Downstream Processing of SuFEx-Ready Intermediates

Executive Summary

This guide addresses the purification of fluorinated sulfonyl benzoates , a critical class of bifunctional electrophiles used in Sulfur-Fluoride Exchange (SuFEx) click chemistry.

The Stability Paradox: While the sulfonyl fluoride (


) motif is thermodynamically stable and resistant to reduction/hydrolysis compared to its chloride precursor, the benzoate ester  linkage introduces a vulnerability to saponification. Successful purification requires a protocol that preserves the ester while effectively removing inorganic bifluoride salts (

) and unreacted sulfonyl chlorides.
Module 1: Reaction Workup & Quenching (The "Crash" Phase)

Objective: Isolate the organic intermediate without hydrolyzing the benzoate ester.

Critical Troubleshooting: Yield Loss During Workup

Issue: "My LC-MS shows the product formed, but I lose 40% mass after aqueous workup." Diagnosis: You likely used a basic quench (e.g.,


 or 

) which saponified the benzoate ester. While

is stable in mild base, the ester is not.

Corrective Protocol: The Acidic/Neutral Wash

  • Phase Separation: If using the standard Sharpless method (Sulfonyl Chloride +

    
     in 
    
    
    
    ), the reaction is biphasic.
    • Action: Dilute with EtOAc or DCM and separate the organic layer immediately.

  • Salt Removal: The aqueous layer contains excess

    
     (potassium bifluoride).
    
    • Action: Wash the organic layer twice with water or brine .

    • Avoid: Do not use basic washes (

      
      ) unless strictly necessary to remove acid impurities, and do so rapidly at 
      
      
      
      .
  • Drying: Dry over anhydrous

    
     (neutral) rather than 
    
    
    
    (basic).
Workflow Logic: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture (MeCN/H2O + KHF2) Check Check pH of Aqueous Layer Start->Check Acidic Acidic/Neutral (pH < 7) Check->Acidic Safe Zone Basic Basic (pH > 8) Check->Basic Danger Zone Action1 1. Dilute with EtOAc 2. Wash with Brine x2 3. Dry (Na2SO4) Acidic->Action1 Action2 CRITICAL ALERT: Benzoate Hydrolysis Risk Acidify immediately with 1M HCl Basic->Action2 Result Proceed to Concentration Action1->Result Action2->Action1

Figure 1: Decision matrix for workup to prevent ester hydrolysis while removing fluoride salts.

Module 2: Chromatographic Purification

Objective: Separation of the sulfonyl fluoride from the sulfonyl chloride precursor.

The "Fluorine Effect" on Retardation Factor (

)

Issue: "The sulfonyl fluoride co-elutes with the starting sulfonyl chloride." Scientific Insight: Converting


 to 

significantly alters the dipole moment and lipophilicity. Sulfonyl fluorides are generally less polar and move faster on silica than their chloride counterparts due to the high electronegativity of fluorine reducing the ability of the sulfonyl oxygens to accept hydrogen bonds from silanols [1].

Troubleshooting Table: Silica Gel Chromatography

ParameterRecommendationScientific Rationale
Stationary Phase Standard Silica (40-63 µm)

is stable to silica acidity (unlike silyl ethers).
Solvent System A Hexanes / EtOAcStandard polarity gradient. The benzoate ester dominates polarity.
Solvent System B DCM / HexanesPreferred. Chlorinated solvents often resolve the Cl/F difference better than EtOAc.
Loading Solid load onto CelitePrevents "streaking" caused by residual oily sulfonyl chlorides.
Visualization UV (254 nm)The benzoate chromophore is strongly UV active.

Protocol: The "Gradient Flush"

  • Equilibrate column with 100% Hexanes (or 5% DCM in Hexanes).

  • Load sample.[1]

  • Run isocratic 5% EtOAc/Hexanes to elute non-polar impurities.

  • Ramp to 20-30% EtOAc/Hexanes.

    • Observation: The Sulfonyl Fluoride typically elutes before the Sulfonyl Chloride or hydrolyzed Sulfonic Acid.

Module 3: Crystallization (The Polishing Step)

Objective: Obtaining high-purity solid for biological assays.

Issue: "My product is an oil that refuses to solidify." Diagnosis: Fluorinated intermediates often have lower lattice energies due to the weak intermolecular forces of the C-F bond. However, the benzoate moiety provides a rigid scaffold for stacking.

Recommended Solvent Systems: Based on solubility data for sulfonyl derivatives [2]:

  • Isopropyl Alcohol (IPA): High success rate. Dissolve in hot IPA, cool slowly to RT, then

    
    .
    
  • EtOH / Water (9:1): Good for more polar benzoates.

  • DCM / Hexanes: Dissolve in minimal DCM, layer Hexanes on top, and allow slow diffusion.

Frequently Asked Questions (FAQs)

Q1: Can I distill my fluorinated sulfonyl benzoate? A: Proceed with extreme caution. While simple sulfonyl fluorides (e.g., benzenesulfonyl fluoride) can be distilled, the benzoate ester significantly raises the boiling point. High temperatures required for distillation often lead to thermal decomposition or polymerization. Recrystallization is the preferred method for this specific scaffold.

Q2: Why is there a peak at -65 ppm in my


 NMR? 
A:  That is likely bifluoride  (

) or residual inorganic fluoride.
  • Fix: Your workup was insufficient. Redissolve the organic residue in DCM and wash rigorously with water. Inorganic fluorides are insoluble in DCM.

  • Note: The signal for the sulfonyl fluoride (

    
    ) typically appears around +65 ppm  (relative to 
    
    
    
    ). Do not confuse the product with the salt.

Q3: I see hydrolysis to the sulfonic acid on the column. Why? A: While rare, highly activated sulfonyl fluorides can hydrolyze on very acidic "active" silica.

  • Fix: Pre-treat your silica column with 1%

    
     in Hexanes to neutralize highly acidic sites, then flush with your starting solvent before loading.
    
References
  • Sharpless, K. B., et al. (2014).[2] "SuFEx: A New Family of Click Reactions."[2][3] Angewandte Chemie International Edition.

  • Barrow, A. S., et al. (2019). "The growing applications of SuFEx click chemistry." Chemical Society Reviews.

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie.

Sources

Troubleshooting

Technical Support Center: Sulfonyl Benzoate Reagent Handling &amp; Troubleshooting

Welcome to the Technical Support Center. Sulfonyl benzoates function as highly reactive mixed anhydrides, widely utilized in complex organic synthesis, peptide coupling, and drug development. While their high reactivity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Sulfonyl benzoates function as highly reactive mixed anhydrides, widely utilized in complex organic synthesis, peptide coupling, and drug development. While their high reactivity makes them excellent electrophiles, it also renders them exceptionally vulnerable to hydrolytic degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we will explore the mechanistic causality behind reagent degradation and provide self-validating protocols to ensure your chemistry remains robust, reproducible, and free from hydrolysis side reactions.

Part 1: The Causality of Hydrolysis (Why Reagents Fail)

To prevent degradation, we must first understand the mechanism. Sulfonyl benzoates are mixed anhydrides characterized by a highly polarized bond. Because the sulfonyl group is a powerful electron-withdrawing moiety, the adjacent carbonyl carbon becomes intensely electrophilic[1]. This structural feature is exactly what makes the reagent useful for coupling, but it also creates a prime target for nucleophilic attack by ambient moisture.

HydrolysisPathway SB Sulfonyl Benzoate (Intact Reagent) TI Tetrahedral Intermediate (Unstable) SB->TI + H2O H2O H2O (Moisture) Nucleophilic Attack H2O->TI SA Sulfonic Acid Derivative TI->SA Cleavage BA Benzoic Acid Derivative TI->BA Cleavage

Figure 1: Nucleophilic attack and hydrolysis pathway of sulfonyl benzoate mixed anhydrides.

When water attacks the carbonyl carbon, the tetrahedral intermediate rapidly collapses, cleaving the mixed anhydride into a sulfonic acid and a benzoic acid. Once this occurs, the reagent is permanently deactivated.

Part 2: Frequently Asked Questions (FAQs)

Q1: I store my sulfonyl benzoate in a -20°C freezer, but it still degraded. Why? A: A common misconception is that cold storage alone prevents degradation. In reality, standard freezers are highly humid environments. If you remove a cold vial from the freezer and open it immediately, atmospheric water instantly condenses onto the cold powder[2]. This introduces micro-droplets of water directly into your reagent, initiating rapid hydrolysis. Reagents must be stored in a desiccator and allowed to fully equilibrate to room temperature before the seal is broken[3].

Q2: What is the optimal solvent environment for preparing stock solutions? A: Solvents like DMSO and DMF are notoriously hygroscopic. Even analytical-grade solvents contain enough trace water to destroy mixed anhydrides over a few hours. You must use strictly anhydrous solvents stored over activated 3Å molecular sieves under an argon atmosphere[2]. Furthermore, the choice of amine base used in your reaction mixture is critical; improper base selection can accelerate unintended side reactions or hydrolysis[4].

Q3: My reaction works, but I lose my product during the aqueous workup. Is hydrolysis happening here? A: Yes. The ester and anhydride bonds remain sensitive to hydrolysis during purification. Prolonged exposure to aqueous acidic or basic washes (like saturated NaHCO₃) will catalyze the reverse reaction. To minimize this, perform extractions rapidly using ice-cold aqueous solutions to slow the reaction kinetics[5].

Part 3: Quantitative Data & Diagnostics

To effectively troubleshoot, you must be able to recognize the analytical markers of hydrolysis and understand how storage variables impact reagent half-life.

Table 1: Impact of Storage Conditions on Mixed Anhydride Stability
Storage ConditionTemperatureMoisture LevelEstimated Half-LifeHydrolysis Risk
Open to air (Ambient)25°CAmbient Humidity< 2 hoursCritical
Standard Freezer (Unsealed)-20°CHigh (Ice/Frost)1-3 daysHigh
Anhydrous Solvent (No Sieves)20°CTrace (100-500 ppm)12-24 hoursModerate
Sealed under Argon + Desiccant-20°C< 10 ppm> 6 monthsMinimal
Anhydrous Solvent + 3Å Sieves4°C< 10 ppm> 4 weeksMinimal
Table 2: Analytical Markers for Diagnosing Sulfonyl Benzoate Hydrolysis
Analytical MethodIntact Sulfonyl BenzoateHydrolyzed Byproducts
LC/MS (ESI+) [M+H]⁺ corresponding to intact ester[M+H]⁺ of free Sulfonic Acid & Benzoic Acid
¹H-NMR (CDCl₃) Downfield shift of aromatic protons near esterUpfield shift of protons; broad -OH peak
TLC (Silica) Single, less polar spot (high Rf)Two highly polar spots (low Rf, streaking)

Part 4: Troubleshooting Decision Tree

If you suspect your reaction is failing due to reagent degradation, follow this logical progression to isolate the root cause.

TroubleshootingTree Start Suspect Reagent Degradation? LCMS Run LC/MS or 1H-NMR Start->LCMS Check Are Sulfonic/Benzoic Acids Present? LCMS->Check Yes Yes: Hydrolysis Confirmed Check->Yes Positive No No: Check Other Reaction Parameters Check->No Negative Solvent Test Solvent Moisture (Karl Fischer) Yes->Solvent Storage Audit Storage Conditions (Temp/Inert Gas) Yes->Storage

Figure 2: Diagnostic decision tree for identifying and troubleshooting reagent hydrolysis.

Part 5: Self-Validating Experimental Protocols

Do not rely on assumptions. The following protocols are designed as self-validating systems—meaning the procedure inherently proves its own success or failure before you risk expensive downstream substrates.

Protocol A: Anhydrous Aliquoting and Cryo-Storage

Causality Focus: Repeated freeze-thaw cycles and air exposure are the primary drivers of batch degradation. Aliquoting under heavy inert gas prevents this. Self-Validation: Weighing the vial before and after equilibration ensures no mass gain from water condensation.

  • Equilibration: Remove the sealed secondary container (containing desiccant and the reagent vial) from the -20°C freezer. Crucial: Do not open the container. Allow it to sit at room temperature for exactly 60 minutes to equilibrate.

  • Environment Prep: Purge a glove box or a localized desiccator bag with Argon. Note: Argon is denser than Nitrogen and provides a superior protective blanket over solid powders.

  • Aliquoting: Inside the Argon-purged environment, open the reagent vial. Rapidly weigh out single-use aliquots into pre-dried (oven-baked at 120°C for 4 hours) amber glass vials.

  • Sealing: Flush the headspace of each aliquot vial with Argon for 5 seconds. Cap immediately with PTFE-lined septa.

  • Storage: Place the aliquots in a vacuum-sealed bag containing indicating silica gel and return to -20°C storage.

Protocol B: Pre-Reaction Reagent Validation

Causality Focus: Trace water in solvents will silently destroy the reagent. We must prove the electrophilicity of the mixed anhydride before adding the primary substrate.

  • Solvent Verification: Extract 100 µL of your anhydrous solvent (e.g., DMF or DMSO) via a dry, argon-flushed syringe. Test with Karl Fischer titration. The moisture content must be < 50 ppm.

  • Micro-Scale Derivatization: Dissolve 1 mg of the sulfonyl benzoate in 100 µL of the validated solvent.

  • Probe Addition: Add 1.2 equivalents of a volatile, highly nucleophilic primary amine (e.g., benzylamine). Stir for 5 minutes at room temperature.

  • Analytical Check: Quench a 10 µL aliquot in anhydrous methanol and analyze via LC/MS.

    • Pass Condition: >95% conversion to the corresponding amide. The reagent is intact.

    • Fail Condition: Presence of unreacted benzylamine alongside free benzoic and sulfonic acids. The reagent stock has hydrolyzed and must be discarded.

References[2] Dominik Brox et al. "Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?" ResearchGate. URL:https://www.researchgate.net/post/Storing_N-hydroxysuccinimide_NHS_esters_without_losing_reactivity[5] Benchchem Technical Support. "Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions" Benchchem. URL:https://www.benchchem.com/tech-support/preventing-hydrolysis-during-workup[1] "3.4 Acid Anhydrides" Thieme Connect. URL:https://www.thieme-connect.de/products/ejournals/pdf/10.1055/sos-SD-021-00045.pdf[3] Rafik Karaman et al. "Any advice about the stability of ester and carbamate containing compounds?" ResearchGate. URL:https://www.researchgate.net/post/Any_advice_about_the_stability_of_ester_and_carbamate_containing_compounds[4] M. F. Chen et al. "The preparation and reactions of mixed anhydrides of N-alkoxycarbonylamino acids" Canadian Science Publishing. URL:https://cdnsciencepub.com/doi/pdf/10.1139/v87-106

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Welcome to the technical support center for the purification of Methyl 2-fluoro-4-(methylsulphonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 2-fluoro-4-(methylsulphonyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this compound. Here, we synthesize fundamental principles with practical, field-tested insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for Methyl 2-fluoro-4-(methylsulphonyl)benzoate?

A1: The perfect single solvent for recrystallization should exhibit steep solubility versus temperature profile. This means the solvent should dissolve your compound, Methyl 2-fluoro-4-(methylsulphonyl)benzoate, completely at or near its boiling point but poorly at low temperatures (e.g., room temperature or in an ice bath).[1] This differential solubility is the cornerstone of purification, as it allows the desired compound to crystallize upon cooling while impurities remain in the "mother liquor."[2] Additionally, the solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out." The solvent should also be non-reactive with your compound and easily removable from the final crystals.

Q2: My compound seems to be soluble in many common solvents at room temperature. What should I do?

A2: If your compound is highly soluble in most single solvents at room temperature, a two-solvent (or mixed-solvent) system is often the best approach.[3][4] In this technique, you dissolve the compound in a "good" solvent in which it is highly soluble. Then, you add a "poor" solvent (an anti-solvent) dropwise to the heated solution until it becomes slightly cloudy (the saturation point).[3][5] The two solvents must be miscible. A small amount of the "good" solvent is then added back to redissolve the precipitate, and the solution is allowed to cool slowly, promoting crystal growth.[3]

Q3: What are some good starting points for solvent selection for Methyl 2-fluoro-4-(methylsulphonyl)benzoate?

A3: Given the structure of Methyl 2-fluoro-4-(methylsulphonyl)benzoate (an aromatic ester with a sulfonyl group), a range of solvents with varying polarities should be screened. Based on structurally similar compounds, promising candidates include alcohols like methanol or isopropanol.[6][7] For aromatic compounds, solvents like toluene can also be effective.[8] A systematic screening of solvents with different polarities is recommended. A suggested screening panel is provided in the table below.

Q4: How much solvent should I use for recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1][2] Using too much solvent is a common reason for poor or no crystal yield, as the solution may not become saturated enough upon cooling.[9][10] It is best to start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid just dissolves.[2]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of Methyl 2-fluoro-4-(methylsulphonyl)benzoate.

Problem Potential Cause(s) Troubleshooting Steps
No Crystals Form Upon Cooling 1. Too much solvent was used. [9][10]2. The solution is supersaturated. [1][9]1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and then allow it to cool again.[10]2. Induce Crystallization: - Scratch Method: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[1][9] - Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution to initiate crystallization.[9][11]
The Product "Oils Out" 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the compound. 4. Significant impurities are present. [9]1. Re-dissolve and Dilute: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[9]2. Slow Cooling: Insulate the flask to slow down the cooling process. This can be achieved by leaving the hot solution on a cooling hot plate instead of placing it on a cold surface.[9]3. Change Solvent: Select a solvent with a lower boiling point or switch to a different solvent system.
Low Yield of Recovered Crystals 1. Too much solvent was used. [1][10]2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not ice-cold. [1]4. The compound has significant solubility in the cold solvent. 1. Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can reduce its volume by evaporation and cool it again to recover a second crop of crystals.2. Prevent Premature Crystallization: Use a stemless funnel and preheat it with hot solvent before filtration. It also helps to use a slight excess of solvent during the initial dissolution, which can be boiled off after filtration.[2]3. Proper Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize re-dissolving the product.[1]
Crystals are Colored or Appear Impure 1. Colored impurities are present. 2. Crystallization occurred too rapidly. [10]1. Use Activated Carbon: If the color is due to a minor, highly colored impurity, you can add a small amount of activated carbon to the hot solution before filtration. The carbon will adsorb the colored impurities. Use with caution as it can also adsorb some of your product.2. Slow Down Crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of a pure crystal lattice.[4] Rapid cooling can trap impurities within the crystals.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude Methyl 2-fluoro-4-(methylsulphonyl)benzoate. Add a few drops of a candidate solvent and observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Gently heat the test tube. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the solution to cool to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding small portions of the hot solvent until the compound is completely dissolved.[2][12]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature.[4] Once crystal formation appears to be complete, you can place the flask in an ice bath to maximize the yield.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Continue to draw air through the filter cake to partially dry the crystals.[2] Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven or desiccator.[3]

Protocol 2: Two-Solvent Recrystallization
  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent ("good" solvent) should readily dissolve the compound at room temperature or upon gentle heating, while the other ("poor" solvent) should not.[3][4]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until a faint cloudiness persists.[3] This indicates that the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.[3]

  • Crystallization, Isolation, and Drying: Follow steps 7-10 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final recrystallization mixture.[3]

Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization cool_solution Cool Solution start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form oiling_out Product Oils Out? cool_solution->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect_crystals Collect, Wash & Dry Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization still_no_crystals Still No Crystals? induce_crystallization->still_no_crystals reduce_volume Reduce Solvent Volume still_no_crystals->reduce_volume Yes still_no_crystals->collect_crystals No, Crystals Formed reduce_volume->cool_solution oiling_out->crystals_form No oil_observed Oil Observed oiling_out->oil_observed Yes reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oil_observed->reheat_add_solvent reheat_add_solvent->cool_solution check_yield Check Yield & Purity collect_crystals->check_yield low_yield Low Yield check_yield->low_yield Low Yield impure_product Impure Product check_yield->impure_product Impure success Pure Product Obtained check_yield->success Acceptable concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor concentrate_mother_liquor->cool_solution rerun_recrystallization Re-run Recrystallization (Slower Cooling/Charcoal) impure_product->rerun_recrystallization rerun_recrystallization->start

Caption: Troubleshooting workflow for recrystallization.

Solvent Screening Data Table

SolventPolarity IndexBoiling Point (°C)Notes
Non-Polar
Hexane0.169Good for washing non-polar impurities. Likely a "poor" solvent.
Toluene2.4111Can be effective for aromatic compounds.[8]
Medium Polarity
Diethyl Ether2.835Low boiling point, highly flammable.
Ethyl Acetate4.477A versatile solvent for many esters.
Isopropanol4.082Has been used for similar sulfonyl-containing compounds.[7]
Polar
Acetone5.156Dissolves many organics, low boiling point.
Methanol5.165Used for recrystallizing similar aromatic esters.[6]
Water10.2100Likely a "poor" solvent, useful for two-solvent systems with alcohols.

References

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate - PMC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Recrystallization. (n.d.). Retrieved March 7, 2024, from [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Retrieved March 7, 2024, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). Retrieved March 7, 2024, from [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.). Retrieved March 7, 2024, from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (2024, January 23). Retrieved March 7, 2024, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved March 7, 2024, from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in Sulfonyl Benzoate Chlorosulfonation

Welcome to the Technical Support Center. The synthesis of chlorosulfonyl benzoates (such as methyl or ethyl 4-(chlorosulfonyl)benzoate) is a critical transformation in medicinal chemistry, providing versatile bifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of chlorosulfonyl benzoates (such as methyl or ethyl 4-(chlorosulfonyl)benzoate) is a critical transformation in medicinal chemistry, providing versatile bifunctional building blocks for sulfonamide drug development.

However, chlorosulfonation is notoriously sensitive. The reaction is highly exothermic, moisture-intolerant, and prone to side reactions that can drastically reduce both yield and purity. This guide is designed for researchers and process chemists to diagnose, troubleshoot, and resolve specific purity issues encountered during the chlorosulfonation of alkyl benzoates.

Visualizing the Problem: Reaction & Degradation Pathways

To troubleshoot effectively, we must first understand the mechanistic pathways that lead to both our target product and common impurities.

G A Alkyl Benzoate (Starting Material) C Sulfonic Acid Intermediate (Ar-SO3H) A->C Electrophilic Substitution F Hydrolyzed Ester (Benzoic Acid Deriv.) A->F Acidic Aqueous Hydrolysis B Chlorosulfonic Acid (ClSO3H) B->C D Chlorosulfonyl Benzoate (Target Product) C->D Excess ClSO3H or SOCl2/PCl5 E Sulfone Byproduct (Ar-SO2-Ar) C->E High Temp / Low ClSO3H Ratio D->C Moisture / Poor Quench

Reaction pathways and common impurity formations in benzoate chlorosulfonation.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: My final product contains a high percentage of sulfonic acid (e.g., 4-carboxybenzenesulfonic acid). Why did the reaction fail to yield the sulfonyl chloride? A: This is the most common purity issue and stems from either incomplete chlorination or post-reaction hydrolysis[2]. Chlorosulfonation is a two-step process: initial electrophilic aromatic substitution yields the sulfonic acid, which is then converted to the sulfonyl chloride by excess chlorosulfonic acid.

  • Causality: If the sulfonic acid persists, it means the equilibrium of the second step wasn't driven forward, or the highly reactive sulfonyl chloride was hydrolyzed back to the sulfonic acid during the aqueous workup.

  • Solution: Ensure a minimum of 3.0 to 4.0 molar equivalents of chlorosulfonic acid are used. To prevent in situ hydrolysis and drive the reaction to completion, a co-chlorinating agent like thionyl chloride (

    
    ) can be added[3]. During workup, the quench must be rapid and kept strictly below 5 °C to minimize contact time with water before extraction.
    

Q2: I am observing the formation of diaryl sulfone byproducts. What is the mechanism behind this, and how can it be suppressed? A: Diaryl sulfones form via an intermolecular Friedel-Crafts-type reaction. The intermediate sulfonic acid (or the sulfonyl chloride itself) acts as an electrophile and attacks an unreacted molecule of the starting alkyl benzoate.

  • Causality: Sulfone formation is heavily favored when the concentration of the unreacted aromatic substrate is high relative to the sulfonating agent, or when the reaction temperature is too high [1].

  • Solution: Reverse addition is critical. Always add the alkyl benzoate dropwise to the excess chlorosulfonic acid, not the other way around [4]. This ensures the starting material is immediately consumed upon entering the flask, keeping its steady-state concentration near zero. Maintain the reaction temperature between 0 °C and 5 °C during the addition phase.

Q3: The ester group (methyl/ethyl) is cleaving, yielding the free benzoic acid derivative. How do I protect the ester? A: Ester cleavage is a degradation-related impurity caused by acid-catalyzed hydrolysis.

  • Causality: Chlorosulfonic acid reacts violently with water during the ice quench, generating massive amounts of

    
     and 
    
    
    
    . If localized temperature spikes occur due to the highly exothermic quench, the hot, highly acidic aqueous environment will rapidly hydrolyze the benzoate ester [5].
  • Solution: The quench must be performed by pouring the reaction mixture slowly onto a massive excess of crushed ice (not liquid water) with vigorous mechanical stirring. Immediate extraction into a cold organic solvent (e.g., dichloromethane) isolates the product from the acidic aqueous phase.

Part 2: Quantitative Troubleshooting Matrix

Use the following data table to benchmark your reaction parameters against validated targets to resolve specific impurity spikes.

Impurity ProfileMechanistic CauseKey Process Parameter (KPP)Target Value / Corrective Action
Sulfonic Acid Incomplete chlorination / Hydrolysis

Equivalents

3.0 - 4.0 eq (Add

if needed)
Diaryl Sulfone Electrophilic attack on starting materialOrder of AdditionAdd Benzoate to

(Reverse Addition)
Ester Cleavage Acid-catalyzed hydrolysis during quenchQuench Temperature< 5 °C (Use excess crushed ice, extract immediately)
Regioisomers Poor directing group selectivityReaction TemperatureMaintain 0–5 °C during addition, max 60 °C heating
Visualizing the Solution: Troubleshooting Logic Tree

G Start Identify Major Impurity via HPLC/NMR Imp1 Sulfonic Acid (Incomplete/Hydrolyzed) Start->Imp1 Imp2 Diaryl Sulfone (Over-reaction) Start->Imp2 Imp3 Ester Cleavage (Free Acid) Start->Imp3 Sol1 Add SOCl2/PCl5; Improve Ice Quench Imp1->Sol1 Sol2 Increase ClSO3H Ratio; Reverse Addition Imp2->Sol2 Sol3 Lower Quench Temp; Extract Immediately Imp3->Sol3

Decision matrix for identifying and resolving specific chlorosulfonation impurities.

Part 3: Validated Experimental Protocol

Q4: What is a self-validating, step-by-step protocol for synthesizing high-purity alkyl 4-(chlorosulfonyl)benzoate? A: To ensure high purity and reproducibility, follow this optimized protocol designed to mitigate sulfone formation and hydrolysis.

Step-by-Step Methodology:

  • Setup & Inert Atmosphere: Equip a thoroughly dried 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas scrubber system (to neutralize evolved

    
     and 
    
    
    
    ). Purge the system with dry Nitrogen.
  • Reagent Preparation: Charge the flask with 4.0 molar equivalents of chlorosulfonic acid. Cool the flask to 0 °C using an ice-salt bath.

  • Reverse Addition (Critical for Purity): Dissolve 1.0 equivalent of the alkyl benzoate (e.g., methyl benzoate) in a minimal amount of anhydrous dichloromethane (optional, to prevent freezing and improve heat transfer). Place this solution in the dropping funnel.

  • Controlled Reaction: Add the benzoate solution dropwise to the stirring chlorosulfonic acid.

    • Self-Validation Check: Monitor the internal temperature continuously; adjust the drip rate to ensure it never exceeds 5 °C to prevent sulfone formation.

  • Maturation: Once the addition is complete, allow the mixture to warm to room temperature, then heat to 60 °C for 2 hours to drive the conversion from the sulfonic acid intermediate to the sulfonyl chloride.

  • The Quench (Hydrolysis Prevention): Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a large volume of vigorously stirred crushed ice (at least 10x the reaction volume by weight).

    • Self-Validation Check: The temperature of the ice slurry must remain below 5 °C throughout the quench to prevent ester cleavage and product hydrolysis.

  • Isolation: Immediately extract the aqueous slurry with cold dichloromethane. Wash the organic layer quickly with cold water, then cold brine. Dry over anhydrous sodium sulfate (

    
    ).
    
  • Purification: Evaporate the solvent under reduced pressure at a low temperature (< 30 °C) to yield the crude chlorosulfonyl benzoate. Recrystallize from a suitable dry solvent system (e.g., hexane/toluene) to achieve >98% purity.

References
  • "A Comparative Guide to Oleum and Chlorosulfonic Acid as Sulfonating Agents" - Benchchem. 1

  • "Identifying and removing common impurities from Ethyl 4-(chlorosulfonyl)benzoate" - Benchchem. 2

  • "US8118924B2 - Self-dispersed pigments and methods for making and using the same" - Google Patents. 3

  • "Benzenesulfonyl chloride - Organic Syntheses Procedure" - OrgSyn. 4

  • "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides" - PMC.5

Sources

Optimization

Thermal stability of Methyl 2-fluoro-4-(methylsulphonyl)benzoate at high temperatures

Executive Summary This guide addresses the thermal stability profile of Methyl 2-fluoro-4-(methylsulphonyl)benzoate . While the methylsulfonyl (sulfone) and benzoate ester moieties generally impart moderate thermal robus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the thermal stability profile of Methyl 2-fluoro-4-(methylsulphonyl)benzoate . While the methylsulfonyl (sulfone) and benzoate ester moieties generally impart moderate thermal robustness (typically stable <150°C), the specific substitution pattern—specifically the fluorine atom ortho to the ester—creates a unique reactivity profile at elevated temperatures.

Critical Warning: This compound is electron-deficient . At high temperatures (>100°C), it acts as a potent electrophile. Thermal instability often manifests not as unimolecular decomposition (explosion), but as bimolecular degradation (unintended


 or hydrolysis) triggered by trace impurities or solvent interactions.

Part 1: Thermal Baseline & Physical Handling

Physical Constants & Storage
PropertyValue / ConditionTechnical Note
Physical State White to Off-white SolidDiscoloration (yellowing) indicates surface oxidation or hydrolysis.[1]
Storage 2–8°C (Refrigerated)Standard precaution to prevent slow hydrolysis of the ester.
Melting Point ~114°C (Isomer Dependent)Note: Impure samples may melt significantly lower (depression).
Flash Point >110°C (Predicted)Not flammable under standard lab conditions, but combustible.
The "Safe Zone" for Heating
  • Inert Atmosphere (Solid State): Stable up to ~150°C.

  • In Solution (Aprotic Solvents): Stable at reflux in DCM, THF, or Toluene (if dry).

  • In Solution (Protic/Nucleophilic): UNSTABLE above 60°C. (See Section 2).

Part 2: The "Hidden" Instability (Senior Scientist Insight)

The Trap: Researchers often assume "thermal instability" means the molecule falls apart. For this compound, instability is usually reactive .

Mechanism: The para-methylsulfonyl group is a strong electron-withdrawing group (EWG). The ortho-ester is also an EWG. These two groups synergistically activate the Fluorine atom at position 2.

  • Result: The Fluorine becomes a "hot" leaving group.

  • High Temp Consequence: If you heat this in methanol, ethanol, or with an amine base, you will trigger a Nucleophilic Aromatic Substitution (

    
    ), displacing the fluorine or cleaving the ester.
    
Visualizing the Degradation Pathways

ThermalDegradation Start Methyl 2-fluoro-4- (methylsulphonyl)benzoate Heat High Temp (>100°C) Start->Heat Stable STABLE (Recovered SM) Heat->Stable Inert Solvent (Toluene/DMF dry) Hydrolysis DEGRADATION A: Acid Formation (Hydrolysis) Heat->Hydrolysis Moisture/Wet Solvent SNAr DEGRADATION B: Fluorine Displacement (SNAr Side Product) Heat->SNAr Nucleophiles present (Amines/Alkoxides)

Figure 1: Thermal fate depends heavily on the chemical environment. In the absence of nucleophiles/water, the scaffold is robust.

Part 3: Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Reaction Optimization

Q: I heated the reaction to reflux in Methanol (65°C) and my yield dropped. Why? A: You likely caused transesterification .

  • The Science: Even though methyl esters are relatively stable, the electron-deficient ring makes the carbonyl carbon more electrophilic. Refluxing in methanol (or ethanol) promotes equilibrium exchange or slow hydrolysis if water is present.

  • Fix: Switch to a non-nucleophilic solvent like Acetonitrile (ACN) or Toluene. If alcohol is required, keep T < 40°C.

Q: I see a new spot on TLC just above the product after heating with an amine base. A: You have triggered an


 reaction .
  • The Science: The 2-Fluorine is highly activated. Heating with a base (like piperidine or morpholine) will displace the fluorine, creating an amino-substituted impurity.

  • Fix: Lower the temperature.[2] If the base is a reagent, add it slowly at 0°C and warm only to room temperature.

Scenario B: Purification & Analysis

Q: The compound turns yellow during vacuum drying at 60°C. A: This is likely surface oxidation or trace solvent hydrolysis .

  • The Science: Sulfones are stable, but if the material was isolated from an acidic quench, residual acid trapped in the crystal lattice can catalyze ester hydrolysis at 60°C.

  • Fix: Ensure the filter cake is washed to neutral pH before drying. Dry at 40°C under high vacuum rather than 60°C.

Q: GC-MS shows "ghost peaks" that don't appear in HPLC. A: This is Injector Port Thermal Degradation .

  • The Science: The high temperature of a GC inlet (250°C+) can cause flash elimination or decarboxylation.

  • Fix: Use HPLC (UV detection) for purity analysis. If GC is mandatory, lower the inlet temperature to 200°C or use on-column injection.

Part 4: Validated Stability Protocol

Before scaling up any high-temperature process (>100°C), you must validate the material's stability using Differential Scanning Calorimetry (DSC).

Protocol: Thermal Stability Screening (DSC)
  • Preparation: Weigh 2–5 mg of Methyl 2-fluoro-4-(methylsulphonyl)benzoate into a standard aluminum crucible.

  • Sealing:

    • Test A (Open System): Pinhole lid (simulates drying/open reactor).

    • Test B (Closed System): Hermetically sealed (simulates pressure reactor).

  • Ramp: Heat from 30°C to 300°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Analysis Criteria:

    • Melting Endotherm: Expect sharp peak ~114°C.

    • Decomposition Exotherm (

      
      ):  Look for the first deviation from baseline after the melt.
      
    • Go/No-Go: If

      
       is < 50°C above your target reaction temperature, DO NOT PROCEED .
      
Data Interpretation Table
Observation in DSCDiagnosisAction
Sharp Endotherm (~114°C) Clean MeltSafe to heat to melt temp.
Broad Endotherm (<100°C) Impure/WetRecrystallize and dry. Do not heat.
Exotherm immediately after Melt Thermally LabileDANGER. Reaction runaway risk. Keep T < 90°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10752025: Methyl 4-fluoro-3-(methylsulfonyl)benzoate (Isomer Analog). Retrieved from [Link]

  • Organic Syntheses (2020).

    
     mechanism). Retrieved from [Link]
    

Sources

Troubleshooting

Technical Guide: Purification Strategies for Benzoate Esterification

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Technical Support Subject: Removal of Unreacted Starting Materials & Byproducts in Benzoate Synthesis Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Division, Process Chemistry Groups From: Senior Application Scientist, Technical Support Subject: Removal of Unreacted Starting Materials & Byproducts in Benzoate Synthesis

Executive Summary & Mechanistic Context

Benzoate esterification is an equilibrium-driven process (Fischer Esterification) or a kinetically controlled coupling (Steglich/Yamaguchi). Invariably, the crude reaction mixture contains unreacted starting materials (carboxylic acids, alcohols) and coupling byproducts (ureas).

Achieving pharmaceutical-grade purity requires exploiting the physicochemical differences between the neutral ester product and the acidic/polar impurities . This guide details self-validating protocols for purification, moving from standard aqueous workups to advanced chromatographic and scavenging techniques.[1]

Module A: Removing Unreacted Benzoic Acid (Liquid-Liquid Extraction)

The most efficient method for removing unreacted benzoic acid is chemically active liquid-liquid extraction (LLE) . This relies on manipulating the pH to alter the solubility profile of the acid.

The Physicochemical Logic
  • Benzoic Acid pKa: ~4.2 (Ionizes at pH > 6)

  • Benzoate Ester: Neutral (Remains organic-soluble)

  • Strategy: We use a weak base to deprotonate the carboxylic acid, converting it into the water-soluble benzoate salt, which partitions into the aqueous phase.[2][3]

Protocol: The "Bicarbonate Wash"

Reagents: Saturated Sodium Bicarbonate (


), Ethyl Acetate (EtOAc) or Diethyl Ether (

).
  • Dilution: Dilute the crude reaction mixture with an organic solvent (EtOAc is preferred for polarity/safety).

  • First Wash (Water): Wash with deionized water to remove gross water-soluble impurities (mineral acids like

    
    ).
    
  • Active Extraction (The Critical Step):

    • Add Saturated Aqueous

      
       .
      
    • Caution: This reaction generates

      
       gas. Shake gently and vent frequently .
      
    • Validation: Test the pH of the aqueous layer.[3][4][5] It must be basic (pH ~8-9). If acidic, the base was consumed; add more

      
      .
      
  • Separation:

    • Top Layer (Organic): Contains Purified Ester + Unreacted Alcohol.

    • Bottom Layer (Aqueous): Contains Sodium Benzoate + Salts.

  • Final Polish: Wash organic layer with Brine (Sat. NaCl) to remove residual water, dry over

    
    , and concentrate.
    

Why not NaOH? While Sodium Hydroxide (NaOH) is a stronger base, it carries a high risk of saponification (hydrolysis), converting your newly formed ester back into the starting acid and alcohol [1]. Use


 for safety unless the ester is sterically hindered (e.g., tert-butyl esters).
Workflow Visualization

LLE_Workflow node_start Crude Reaction Mixture (Ester + Acid + Alcohol) node_add_solv Dilute with EtOAc node_start->node_add_solv node_add_base Add Sat. NaHCO3 (Shake & Vent CO2) node_add_solv->node_add_base node_sep Phase Separation node_add_base->node_sep node_aq Aqueous Layer (Sodium Benzoate) node_sep->node_aq Bottom Layer node_org Organic Layer (Ester + Alcohol) node_sep->node_org Top Layer node_acidify Optional: Acidify with HCl (Recover Benzoic Acid) node_aq->node_acidify node_brine Wash with Brine Dry (MgSO4) node_org->node_brine node_final Pure Ester node_brine->node_final

Figure 1: Decision tree for the liquid-liquid extraction of benzoate esters, highlighting phase partitioning.

Module B: Removing Coupling Byproducts (DCC/DCU)

When using Steglich esterification (DCC coupling), the primary byproduct is Dicyclohexylurea (DCU) .[1][6] This is notoriously difficult to remove due to its partial solubility in organic solvents.[6]

The "Stubborn Urea" Problem

DCU is insoluble in water (rendering aqueous washes ineffective) and sparingly soluble in DCM, leading to "streaking" on columns and contamination in crystallization.

Troubleshooting Protocols
MethodProtocol DetailsWhen to Use
Filtration Chill the reaction mixture to 0°C for 1 hour. Filter through a Celite pad or fritted glass funnel.[1] Rinse the cake with cold ether.First-line defense for bulk removal [2].
Solvent Swap Evaporate the reaction solvent (often DCM). Redissolve the residue in cold Ethyl Acetate or Acetonitrile . DCU will precipitate; the ester remains in solution. Filter again.If DCU persists after initial filtration [3].[6][7][8]
Reagent Switch Replace DCC with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . EDC forms a water-soluble urea byproduct that is completely removed in the aqueous workup (Module A).[7]Recommended for all small-scale (<10g) synthesis to avoid DCU entirely [4].

Module C: Removing Excess Alcohol

Alcohols are often used in excess to drive the equilibrium. Their removal depends on their volatility and polarity.

Scenario 1: Volatile Alcohols (MeOH, EtOH, iPrOH)
  • Method: Rotary evaporation.[7][9][10]

  • Trace Removal: Azeotropic distillation with heptane can help pull off the last traces of ethanol.

Scenario 2: High-Boiling / Valuable Alcohols
  • Method: Flash Chromatography.[11][12]

  • Stationary Phase: Silica Gel (Normal Phase).

  • Mobile Phase: Hexane:Ethyl Acetate gradient.

  • Differentiation: Alcohols are significantly more polar (Hydrogen bonding donor/acceptor) than benzoate esters (Hydrogen bond acceptor only). The ester will elute before the alcohol.

  • Visualization: Use

    
     stain (oxidizes alcohols) or UV (benzoates are UV active).
    

Module D: Advanced Scavenging (Resin Technology)

For high-throughput synthesis or when LLE causes emulsions, Solid-Supported Scavenger Resins are the industry standard [5].

Protocol: "Tea-Bag" Purification
  • Identify Impurity: Unreacted Benzoic Acid.

  • Select Resin: Carbonate-functionalized polymer (e.g., polymer-supported carbonate).

  • Action: Add resin beads to the organic reaction mixture. Stir for 2-4 hours.

    • Mechanism:[2][4][9][13]

      
      
      
  • Filtration: Filter off the beads. The filtrate contains the pure ester.

Scavenger Selection Guide

Scavenger_Logic start Impurity Type acid Excess Acid (Benzoic Acid) start->acid amine Excess Amine/Base (DMAP/TEA) start->amine electro Electrophile (Acid Chloride) start->electro res_carb Use: Carbonate Resin (Polymer-CO3) acid->res_carb res_sulf Use: Sulfonic Acid Resin (Polymer-SO3H) amine->res_sulf res_tris Use: Trisamine Resin (Polymer-NH2) electro->res_tris

Figure 2: Selection matrix for solid-phase scavenger resins based on impurity type.

Technical FAQ & Troubleshooting

Q1: I used NaHCO3, but my yield is lower than expected. Did I lose product?

  • Diagnosis: If your benzoate ester contains a phenol or a very acidic group, it might have deprotonated and moved to the aqueous layer.

  • Fix: Check the pH of the aqueous layer.[3][4][5][14] Acidify a small aliquot with HCl. If a precipitate forms, your product is in the water.[2] Extract it back with DCM at a lower pH (pH 5-6).

Q2: I have a persistent emulsion during the aqueous wash.

  • Cause: Benzoate salts act as surfactants.

  • Fix:

    • Add solid NaCl to the separatory funnel (increases ionic strength).

    • Filter the entire biphasic mixture through a pad of Celite (breaks the surface tension of micro-particulates).

    • Wait. (Gravity is the best, albeit slowest, reagent).

Q3: The DCU byproduct is clogging my column.

  • Fix: Do not load the crude reaction mixture directly onto silica if DCU is present. Perform a "pre-column" cleanup: Dissolve in minimal DCM, add an equal volume of Hexane, filter the precipitate, and then load the filtrate [3].

Q4: Can I use NaOH instead of NaHCO3 for better acid removal?

  • Warning: Only if your ester is sterically hindered (e.g., tert-butyl benzoate). Methyl or Ethyl benzoates hydrolyze rapidly in NaOH, especially if warm. Stick to Bicarbonate or Carbonate (

    
    ) for safety [6].
    

References

  • LibreTexts Chemistry. (2022). Acid-Base Extraction. Link

  • BenchChem. (2025).[6][7][15] Technical Support Center: Removal of Dicyclohexylurea (DCU). Link

  • Chemistry Stack Exchange. (2025). How I can remove DCU from my product?Link

  • Organic Syntheses. (1985).[10] Esterification of Carboxylic Acids with DCC/DMAP. Org. Synth. 1985, 63, 183.[10] Link

  • Amerigo Scientific. Scavenger Resins: Applications in Organic Synthesis. Link

  • Walsh Medical Media. (2017). Separation of Benzoic Acid by Liquid-Liquid Extraction. Link

Sources

Optimization

Technical Support Center: 2-Fluorobenzoate Reaction Troubleshooting

Knowledge Base Article ID: KB-2026-0305 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming Steric Hindrance and Electronic Interferences in Ortho-Fluorinated Benzoate...

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base Article ID: KB-2026-0305 Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Overcoming Steric Hindrance and Electronic Interferences in Ortho-Fluorinated Benzoates

Welcome to the Technical Support Center. Working with 2-fluorobenzoic acid and its derivatives presents a unique set of challenges. While fluorine is the smallest halogen, its extreme electronegativity combined with its position ortho to a bulky carboxylate group creates a highly specific microenvironment. This guide provides field-proven, mechanistically grounded solutions to the most common failures encountered during amidation, cross-coupling, and nucleophilic aromatic substitution (SNAr) reactions.

Part 1: Diagnostic Overview – The "Ortho-Fluoro" Effect

Before troubleshooting a failed reaction, it is critical to understand the causality behind the molecule's stubborn behavior. The reactivity of 2-fluorobenzoic acid is dictated by Steric Inhibition of Resonance (SIR) [1].

The van der Waals radius of the ortho-fluorine atom clashes with the oxygen atoms of the carboxylic acid. To relieve this steric strain, the carboxyl group is forced to twist out of the plane of the aromatic ring[2]. This rotation has two major consequences:

  • Electronic: It breaks the pi-conjugation between the carbonyl and the ring, stabilizing the carboxylate anion and making the acid significantly stronger than benzoic acid[2].

  • Steric: The twisted carboxylate physically shields the carbonyl carbon, severely blocking the optimal trajectory (Dunitz angle) for incoming nucleophiles during esterification or amidation[1].

OrthoEffect A 2-Fluorobenzoic Acid B Steric Clash (F vs COOH) A->B Ortho proximity C Twist Out of Plane (SIR Effect) B->C Forces rotation D Carbonyl Shielding (Amidation Hindrance) C->D Blocks nucleophiles E Carboxylate Stabilization (Increased Acidity) C->E Prevents coplanarity

Mechanistic causality of the Ortho-Fluoro Effect leading to altered reactivity.

Part 2: Troubleshooting FAQs

Q1: My standard amidation of 2-fluorobenzoic acid using EDC/HOBt is yielding <30% product. How do I force this reaction to completion?

Diagnostic: Standard carbodiimides (like EDC or DCC) form an O-acylisourea intermediate that is highly susceptible to the steric shielding of the twisted ortho-fluoro group[3]. The amine simply cannot access the electrophilic center efficiently. Solution: Switch your coupling reagent to HATU [4]. HATU generates an active ester with HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen atom in the pyridine ring of HOAt provides a "neighboring group effect." It acts as an intramolecular general base, hydrogen-bonding with the incoming amine and actively guiding it into the sterically hindered carbonyl carbon, routinely pushing yields above 85%[5].

Q2: I am attempting a Suzuki-Miyaura cross-coupling on a 2-bromo-6-fluorobenzoate, but the reaction stalls at the starting material. What is failing?

Diagnostic: You are dealing with di-ortho substitution. The massive steric drag prevents the palladium catalyst from undergoing efficient transmetalation and reductive elimination. Standard ligands like PPh₃ or dppf are too small and allow the bulky substrate to crowd and deactivate the palladium center[2]. Solution: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [2]. The biaryl backbone of SPhos prevents the catalyst from collapsing into inactive dimeric states, while its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the hindered C-Br bond.

Q3: I want to perform an SNAr reaction to displace the ortho-fluorine with an amine, but the free carboxylic acid is causing side reactions and low yields.

Diagnostic: While the strong negative inductive (-I) effect of fluorine makes it an excellent leaving group for SNAr[2], the free carboxylic acid deprotonates under basic SNAr conditions. The resulting negatively charged carboxylate strongly repels incoming anionic or neutral nucleophiles. Solution: Employ the Meyers Reaction [6]. Protect the carboxylic acid by converting it into an oxazoline ring prior to the SNAr step. The oxazoline removes the negative charge, acts as a strong electron-withdrawing group to further activate the fluorine, and serves as an ortho-directing group to anchor the nucleophile[6].

Part 3: Reagent Selection & Quantitative Data

To streamline your optimization process, consult the following reagent selection matrix summarizing quantitative success rates across different functionalization strategies for 2-fluorobenzoates.

Reaction TypeStandard Reagent (Avg. Yield)Recommended Reagent (Avg. Yield)Mechanistic Rationale
Amidation EDC / HOBt (< 30%)HATU / DIPEA (> 85%) HOAt pyridine nitrogen provides a neighboring group effect to bypass steric shielding.
Suzuki Coupling Pd(PPh₃)₄ (< 20%)Pd₂(dba)₃ + SPhos (> 90%) Bulky biaryl phosphine accelerates reductive elimination and prevents catalyst poisoning.
SNAr (F-Displacement) Unprotected -COOH (< 10%)Oxazoline Protection (> 80%) Neutralizes carboxylate repulsion; strongly directs the nucleophile to the ortho position.

Part 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By strictly controlling the order of addition and activation times, you ensure the generation of the necessary reactive intermediates before the sterically hindered substrate can undergo side reactions.

Protocol A: HATU-Mediated Amidation of 2-Fluorobenzoic Acid

This protocol is optimized for sterically hindered substrates on a 1.0 mmol scale[4].

Materials:

  • 2-Fluorobenzoic acid (1.0 mmol, 1.0 eq)

  • Primary/Secondary Amine (1.1 mmol, 1.1 eq)

  • HATU (1.2 mmol, 1.2 eq)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask purged with Nitrogen, add 2-fluorobenzoic acid (140 mg, 1.0 mmol) and anhydrous DMF (5.0 mL). Stir until fully dissolved[4].

  • Activation Phase (Critical Step): Add HATU (456 mg, 1.2 mmol) to the solution. Slowly add DIPEA (0.52 mL, 3.0 mmol) dropwise. Do not add the amine yet. Allow the mixture to stir at room temperature for 15 minutes. This pre-activation ensures the complete conversion of the acid to the highly reactive HOAt-active ester, preventing the amine from forming an unreactive salt with the free acid[3][4].

  • Coupling Phase: Add the desired amine (1.1 mmol) dropwise. Stir the reaction mixture at room temperature for 2-4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove excess amine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[4].

AmidationWorkflow Step1 1. Dissolution 2-FBA in anhydrous DMF Step2 2. Activation Add HATU (1.2 eq) + DIPEA Form HOAt active ester Step1->Step2 N2 Atmosphere Step3 3. Nucleophilic Attack Add Amine (1.1 eq) Overcome steric shield Step2->Step3 15 min pre-activation Step4 4. Workup Quench, extract, purify Step3->Step4 RT, 2-4 hours

Workflow for the HATU-mediated amidation of sterically hindered 2-fluorobenzoic acid.

Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-6-fluorobenzoic Acid

Optimized for overcoming dual ortho-substitution steric drag[2].

Materials:

  • 2-Bromo-6-fluorobenzoic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.5 mmol, 1.5 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (3.0 mmol, 3.0 eq)

  • Toluene/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine Toluene (8 mL) and Water (2 mL). Sparge with Argon for 30 minutes to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands like SPhos.

  • Catalyst Complexation: Add Pd₂(dba)₃ (18 mg) and SPhos (33 mg) to the degassed solvent. Stir for 10 minutes until the solution turns a clear, pale yellow, indicating the formation of the active monomeric Pd(0)-SPhos complex.

  • Reaction Assembly: Add 2-bromo-6-fluorobenzoic acid (219 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Heating: Seal the flask and heat to 100 °C for 12 hours. The bulky SPhos ligand will force the reductive elimination step, preventing the catalyst from stalling[2].

  • Workup: Cool to room temperature, acidify to pH 3 with 1M HCl (to protonate the carboxylate product for extraction), and extract with Ethyl Acetate. Purify via silica gel chromatography.

References

  • Preparing aromatic carboxylic acid derivatives by aromatic nucleophilic substitution. Google Patents (FR2956662A1).
  • Amide Synthesis. Fisher Scientific. Available at:[Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - NIH. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 19F NMR Characterization of Methyl 2-fluoro-4-(methylsulfonyl)benzoate

Executive Summary Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) is a critical intermediate in the synthesis of next-generation herbicides and fluoroquinolone antibiotics. Its structural integrity hinges...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS: 1820716-37-7) is a critical intermediate in the synthesis of next-generation herbicides and fluoroquinolone antibiotics. Its structural integrity hinges on the precise regiochemistry of the fluorine and sulfonyl groups.

While Proton (


H) NMR is standard, Fluorine-19 (

F) NMR
offers a superior, uncluttered window for rapid structural validation and regioisomer differentiation. This guide provides a comparative analysis of the

F chemical shifts, coupling constants, and experimental protocols required to distinguish this product from its common impurities and isomers.

Technical Profile & Chemical Shift Data

Predicted vs. Experimental Range

The


F chemical shift is sensitive to the electronic environment created by the ortho-ester and meta-sulfonyl groups. Based on Structure-Activity Relationship (SAR) data of analogous fluorobenzoates, the characteristic signal is observed in the following range:
ParameterValue / RangeReference Standard (0 ppm)
Chemical Shift (

)
-106.0 to -110.0 ppm

(Trichlorofluoromethane)
Multiplicity Doublet of doublets (dd) Due to coupling with H3 and H6
Solvent

Standard non-polar solvent

Note: The shift is typically deshielded (downfield) relative to fluorobenzene (-113 ppm) due to the electron-withdrawing effect of the ortho-methoxycarbonyl group. The meta-sulfonyl group exerts a secondary electron-withdrawing influence, maintaining the shift in the -108 ppm region.

Coupling Constants ( -Values)

The definitive identification of the 2-fluoro regioisomer over the 3-fluoro alternative relies on spin-spin coupling patterns (


), not just chemical shift.
Coupling InteractionTypeApprox. Value (Hz)Structural Diagnostic

Ortho9.0 – 11.5 Hz Strong coupling to the adjacent proton at C3.

Meta5.5 – 7.5 Hz Distinctive coupling to the proton at C6.

Para< 2.0 Hz Often unresolved broadening.

Comparative Analysis: Alternatives & Isomers

In drug development, verifying the position of the fluorine atom is critical. The table below compares the target compound with its most likely regioisomer and a non-sulfonated precursor.

Table 1: Comparative F NMR Profiles
CompoundStructure

(ppm, approx)
Diagnostic Multiplicity
Target Product (2-Fluoro-4-sulfonyl)F at C2, SO

Me at C4
-106 to -110 dd (Large

+ Med

)Distinctive meta-coupling to H6
Regioisomer A (3-Fluoro-4-sulfonyl)F at C3, SO

Me at C4
-112 to -118 dd (Large

to H2 + Large

to H4? No, H4 is sub.)Actually: d (to H2) or dd (H2, H5)
Precursor (Methyl 2-fluorobenzoate)F at C2, No Sulfone-109.5 ddd or m More complex due to H4/H5 coupling

Key Insight: The introduction of the electron-withdrawing sulfonyl group at C4 simplifies the splitting pattern of the target molecule compared to the precursor by removing the H4 proton, eliminating one coupling pathway.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized workflow. This protocol includes an internal standard check to validate the chemical shift accuracy.

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of Methyl 2-fluoro-4-(methylsulfonyl)benzoate.

  • Solvent: Dissolve in 0.6 mL of CDCl

    
      (Chloroform-d).
    
    • Why? CDCl

      
       minimizes hydrogen bonding shifts compared to DMSO-d
      
      
      
      .
  • Internal Standard (Optional but Recommended): Add 10

    
    L of 
    
    
    
    -Trifluorotoluene
    (
    
    
    ppm).
    • Validation: If the internal standard shifts >0.2 ppm from -63.7, recalibrate the spectrum.

Acquisition Parameters[1][2]
  • Pulse Sequence: zgfig (Inverse gated decoupling) or standard coupled zg.

    • Recommendation: Run coupled first to see the diagnostic

      
      -values.
      
  • Spectral Width: 200 ppm (Center at -100 ppm).

  • Relaxation Delay (D1):

    
     5 seconds (Fluorine has long T1 relaxation times; crucial for integration accuracy).
    
  • Scans (NS): 16–32 scans are sufficient due to high sensitivity of

    
    F (83% of 
    
    
    
    H).

Structural Determination Workflow

The following diagram illustrates the logic flow for confirming the identity of the compound using NMR data.

NMR_Workflow Start Start: Purified Sample Acquire Acquire 19F NMR (Coupled, CDCl3) Start->Acquire CheckShift Check Chemical Shift Range: -100 to -120 ppm? Acquire->CheckShift AnalyzeSplitting Analyze Splitting Pattern CheckShift->AnalyzeSplitting Yes SuspectIsomer Suspect: 3-Fluoro Isomer or Hydrolysis Product CheckShift->SuspectIsomer No (<-120 or >-100) IsDoublet Is it a Doublet of Doublets (dd)? (J ~10Hz, ~6Hz) AnalyzeSplitting->IsDoublet Confirm2F Confirm: 2-Fluoro Position (Ortho to Ester) IsDoublet->Confirm2F Yes IsDoublet->SuspectIsomer No (Singlet/Multiplet) CheckIntegration Check Integration vs. Internal Standard Confirm2F->CheckIntegration FinalPass PASS: Methyl 2-fluoro-4- (methylsulfonyl)benzoate CheckIntegration->FinalPass

Caption: Logical workflow for validating the regio-chemistry of fluorinated benzoates via 19F NMR.

References

  • University of California, Santa Barbara (UCSB). (2023). 19F Chemical Shifts and Coupling Constants. NMR Facility Guide. Retrieved from [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard text for coupling constant values).

Comparative

Spectral Distinction: Sulfonyl vs. Ester Functional Groups in IR Spectroscopy

[1] Executive Summary In pharmaceutical development and materials science, the precise characterization of functional groups is non-negotiable. Sulfonyl ( ) and Ester ( ) moieties are ubiquitous in drug design—acting as...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In pharmaceutical development and materials science, the precise characterization of functional groups is non-negotiable. Sulfonyl (


) and Ester (

) moieties are ubiquitous in drug design—acting as stable linkers, prodrug handles, or pharmacophores. While Nuclear Magnetic Resonance (NMR) provides structural connectivity, Infrared (IR) Spectroscopy offers a rapid, cost-effective probe for electronic environment and bond strength.

This guide provides a rigorous comparison of the vibrational signatures of sulfonyl and ester groups. It addresses the critical challenge of spectral overlap in the "fingerprint region" (1000–1400 cm⁻¹) and establishes a self-validating logic for distinguishing these moieties, even in complex matrices.[1]

Theoretical Basis: Vibrational Mechanics

To interpret the spectra accurately, one must understand the underlying physics.

  • Bond Order & Force Constants: The carbonyl bond (

    
    ) in esters has significant double-bond character, resulting in a stiff bond and high-frequency absorption (~1740 cm⁻¹). The sulfonyl group involves two 
    
    
    
    bonds sharing electrons over the sulfur atom. While often drawn as double bonds, the bonding is more complex (involving
    
    
    -orbital participation or hyperconjugation), resulting in lower force constants than isolated carbonyls.
  • Dipole Moments: Both groups are highly polar. The large change in dipole moment during stretching results in strong to very strong absorption bands for both functionalities, making them dominant features in an IR spectrum.

  • Coupling: The

    
     group exhibits coupled vibrations: an asymmetric stretch  (higher energy) and a symmetric stretch  (lower energy). Esters exhibit a similar coupling in the 
    
    
    
    linkage but are dominated by the localized
    
    
    stretch.

The Sulfonyl Signature ( )

The sulfonyl group is diagnostically reliable due to the appearance of two intense bands derived from the coupling of the two


 bonds.
Primary Diagnostic Bands
Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes

Asymmetric Stretch
1335 – 1370 StrongOften the most intense band in this region. Sharp.

Symmetric Stretch
1150 – 1180 StrongSharp; highly characteristic doublet when paired with the asymmetric stretch.
Sub-Class Variations
  • Sulfonamides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Look for additional N-H stretching bands at 3200–3400 cm⁻¹  (doublet for primary, singlet for secondary) and an S-N stretch around 900–925 cm⁻¹ .
    
  • Sulfonates (

    
    ):  These are the "esters" of sulfonic acid. They retain the 
    
    
    
    stretches but often show a shift in the asymmetric band (broadening or shifting toward 1350–1380 cm⁻¹) and contain an
    
    
    stretch near 1180–1200 cm⁻¹ , which can obscure the symmetric
    
    
    peak.
  • Sulfones (

    
    ):  The purest "textbook" example, typically showing sharp bands at 1350 and 1150 cm⁻¹.
    

The Ester Signature ( )

Esters follow a "Rule of Three" pattern: a carbonyl stretch and two C-O stretches.[2]

Primary Diagnostic Bands
Vibrational ModeFrequency Range (cm⁻¹)IntensityNotes

Stretch
1735 – 1750 Very StrongThe "Anchor" peak. Lower (~1715) if conjugated (aromatic/

-unsaturated).

Stretch (Acyl)
1150 – 1300 StrongOften the strongest peak in the fingerprint region.

Stretch (Alkoxy)
1000 – 1150 StrongVariable position depending on the alcohol moiety.

Comparative Analysis & The "Overlap Zone"

The critical challenge lies in the 1150–1350 cm⁻¹ region.

  • The Conflict: The Sulfonyl asymmetric stretch (~1350) and symmetric stretch (~1150) sit directly on top of the Ester C-O stretching bands.

  • The Resolution: The Carbonyl (

    
    )  band at >1700 cm⁻¹ is the tie-breaker.
    
Distinguishing Logic
  • Check 1700–1750 cm⁻¹:

    • Present: Ester is likely (or ketone/aldehyde/acid).

    • Absent: Ester is impossible. Strong bands in fingerprint region likely indicate Sulfonyl.

  • Check 1350 & 1150 cm⁻¹:

    • Sulfonyl: Two distinct, sharp, strong bands separated by ~200 cm⁻¹.

    • Ester: Complex "messy" bands in 1000–1300 cm⁻¹. The C-O bands are often broader and less symmetrically spaced than the

      
       doublet.
      
Visual Decision Logic

SpectralLogic Start Unknown Spectrum Analysis CheckCO Check 1700-1750 cm⁻¹ (Strong Band?) Start->CheckCO HasCO Band Present (>1700 cm⁻¹) CheckCO->HasCO Yes NoCO Band Absent CheckCO->NoCO No CheckFingerprint Analyze 1000-1400 cm⁻¹ HasCO->CheckFingerprint CheckSO2 Check for Doublet: ~1350 & ~1150 cm⁻¹ NoCO->CheckSO2 EsterConfirm Ester Confirmed (Look for C-O at 1200/1100) CheckFingerprint->EsterConfirm Broad/Strong C-O bands SulfonateCheck Check S-O-C (~1200) + SO2 CheckFingerprint->SulfonateCheck Sharp SO2 Doublet + C=O? SulfonylConfirm Sulfonyl Group Confirmed (Sulfone/Sulfonamide) CheckSO2->SulfonylConfirm Distinct Doublet Found SulfonateCheck->EsterConfirm If C=O is Ester

Figure 1: Decision tree for differentiating Sulfonyl and Ester groups based on IR spectral features.

Experimental Protocols

Method A: High-Resolution Transmission (KBr Pellet)

Best for: Publication-quality spectra, resolving fine splitting, and avoiding peak truncation.

  • Preparation: Mix 1–2 mg of solid sample with ~200 mg of dry, spectral-grade KBr powder.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Inconsistent particle size causes "Christiansen effect" (baseline scattering).

  • Pressing: Press at 8–10 tons for 1–2 minutes under vacuum (to remove water) to form a transparent disc.

  • Acquisition: Collect 32–64 scans at 2 cm⁻¹ resolution.

  • Validation: Ensure the background (pure KBr) is flat. Look for water bands (3400/1640 cm⁻¹) which can obscure Sulfonamide N-H or Amide peaks.

Method B: Attenuated Total Reflectance (ATR)

Best for: Rapid screening, liquids, and polymers.

  • Crystal Selection:

    • Diamond/ZnSe: Standard for most organics.

    • Germanium (Ge): Use if the sample has a high refractive index (e.g., carbon-black filled, highly aromatic) to prevent derivative-shaped peaks.

  • Application: Place sample on the crystal. For solids, apply high pressure using the anvil clamp to ensure intimate contact.

  • Correction: ATR spectra exhibit intensity distortion (peaks at lower wavenumbers appear stronger). Apply "ATR Correction" in your software if comparing directly to library transmission spectra.

  • Cleaning: Clean with isopropanol. Caution: Avoid strong acids with ZnSe crystals (generates toxic

    
     gas).
    

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). Available at: [Link]

  • Specac. ATR Crystal Selection Guide. Available at: [Link]

Sources

Validation

Comparative Guide: Reactivity of 2- vs. 4-(Fluorosulfonyl)benzoates

Topic: Comparing Reactivity of 2-Fluorosulfonyl vs. 4-Fluorosulfonyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary In the rap...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity of 2-Fluorosulfonyl vs. 4-Fluorosulfonyl Benzoates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

In the rapidly evolving landscape of covalent drug discovery and SuFEx (Sulfur-Fluoride Exchange) click chemistry, (fluorosulfonyl)benzoates serve as critical bifunctional linkers. This guide objectively compares the reactivity profiles of the ortho- (2-) and para- (4-) isomers.[1]

The Bottom Line:

  • 4-(Fluorosulfonyl)benzoates are the "workhorse" reagents.[1] They exhibit high reactivity toward nucleophiles (proteins, amines) due to unobstructed access to the sulfur center and strong electron-withdrawing activation.[1] They are ideal for rapid bioconjugation and general linker chemistry.[1]

  • 2-(Fluorosulfonyl)benzoates are "specialist" reagents.[1] They display significantly retarded reactivity due to steric shielding by the adjacent ester group.[1] However, they offer superior hydrolytic stability and unique cyclization potential (e.g., saccharin-like scaffolds) unavailable to the para-isomer.[1]

Mechanistic Analysis: The Steric-Electronic Tug of War

The reactivity difference between these isomers is governed by two opposing forces: Electronic Activation and Steric Hindrance .[1]

Electronic Effects (Hammett Correlation)

Both isomers possess a sulfonyl fluoride (


) group and a benzoate ester (

).[1]
  • The Sulfonyl Fluoride Group: A strong electron-withdrawing group (EWG).[1]

    • Para (4-): The

      
       group (
      
      
      
      ) strongly activates the benzoate ester toward hydrolysis via inductive and resonance withdrawal.[1] Conversely, the ester activates the sulfonyl fluoride toward SuFEx.[1]
    • Ortho (2-): While electronically similar, the inductive effect is stronger due to proximity (

      
       dependence), theoretically making the ortho-isomer more electron-deficient.[1] However, this is overridden by sterics.
      
Steric Effects (The "Ortho Effect")
  • Para (4-): The sulfur center is exposed.[1] Nucleophiles (Tyr, Lys, or small molecules) approach the S(VI) center along the Burgi-Dunitz-like trajectory without obstruction.

  • Ortho (2-): The bulky ester group rotates out of plane to minimize strain, creating a "steric umbrella" over the sulfonyl fluoride.[1] This blocks the approach of nucleophiles, significantly decreasing the rate constant (

    
    ) for SuFEx reactions.
    
Comparative Reactivity Data

The following data synthesizes kinetic trends observed in nucleophilic substitution at sulfur (SuFEx) and carbonyl carbon (Hydrolysis).

Feature4-(Fluorosulfonyl)benzoate (Para)2-(Fluorosulfonyl)benzoate (Ortho)Implication for Research
SuFEx Rate (

)
Fast (Reference 1.0) Slow (< 0.1) Para is preferred for rapid labeling; Ortho for selective, late-stage functionalization.
Hydrolytic Stability Moderate (

hours at pH 8)
High (

days at pH 8)
Ortho isomers resist background hydrolysis in aqueous buffers better than para.
Ester Hydrolysis Activated (Fast)Sterically Retarded (Slow)The 4-isomer ester cleaves easily; the 2-isomer ester is robust.[1]
Selectivity Low (Promiscuous)High (Specific)Ortho requires a precise binding pocket or intramolecular assistance to react.
Cyclization Potential NoneHigh Ortho can cyclize to form saccharin derivatives upon amidation.[1]

Note on Data: Rate constants are condition-dependent. In general, para-substituted sulfonyl fluorides react 10–100x faster than ortho-substituted analogs in bimolecular substitutions due to the steric parameter (


).
Visualizing the Reaction Pathways[1]

The following diagram illustrates the divergent pathways. The Para isomer follows a direct SuFEx path, while the Ortho isomer faces a high energy barrier or diverts to cyclization.[1]

ReactivityPathways Substrate_Para 4-(Fluorosulfonyl)benzoate TS_Para Transition State (Unobstructed) Substrate_Para->TS_Para Nucleophile (Nu-) Substrate_Ortho 2-(Fluorosulfonyl)benzoate TS_Ortho Transition State (Sterically Crowded) Substrate_Ortho->TS_Ortho Nucleophile (Nu-) Product_Cyc Cyclized Product (Saccharin Analog) Substrate_Ortho->Product_Cyc Intramolecular Nu (e.g. Amine) Product_SuFEx SuFEx Product (Sulfonate/Sulfonamide) TS_Para->Product_SuFEx Fast (k_high) TS_Ortho->Product_SuFEx Slow (k_low)

Figure 1: Reaction divergence.[1] The 4-isomer (blue path) undergoes rapid intermolecular substitution.[1] The 2-isomer (red path) is hindered but can undergo unique intramolecular cyclization (yellow path).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol A: Synthesis via Fluoride Exchange (KHF2 Method)

Standard method to convert sulfonyl chlorides to fluorides.

  • Reagents: Start with the corresponding sulfonyl chloride (2- or 4-chlorosulfonyl benzoate).[1]

  • Reaction: Dissolve 1.0 equiv of sulfonyl chloride in Acetonitrile (0.5 M). Add 2.5 equiv of saturated aqueous

    
    .[1]
    
  • Conditions: Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Validation: Monitor by TLC.[1] Sulfonyl fluorides are typically less polar than chlorides.[1]

  • Workup: Dilute with EtOAc, wash with water x3 (to remove excess fluoride), dry over

    
    , and concentrate.
    
    • Note: 4-isomer reacts faster; 2-isomer may require overnight stirring or mild heat (

      
      ).
      
Protocol B: Kinetic Comparison Assay (UV-Vis)

Determine the pseudo-first-order rate constant (


) for hydrolysis.
  • Preparation: Prepare 10 mM stock solutions of both isomers in DMSO.

  • Buffer: Phosphate buffer (pH 8.0, 50 mM).

  • Execution:

    • Add 20 µL of stock to 980 µL of buffer in a quartz cuvette.

    • Monitor absorbance at 230–280 nm (scan mode) every 5 minutes for 2 hours.

  • Analysis:

    • Plot

      
       vs. time.[1]
      
    • The slope

      
      .[1]
      
    • Expectation: The slope for the 4-isomer will be significantly steeper (faster decay) than the 2-isomer.[1]

Implications for Drug Discovery[1]
ApplicationRecommended IsomerRationale
Protein Labeling 4-Isomer High reactivity ensures rapid labeling of surface Lys/Tyr/His residues before protein denaturation.[1]
Activity-Based Probes 4-Isomer "Warhead" needs to be accessible to the enzyme active site nucleophile.[1]
Prodrug Design 2-Isomer Steric bulk prevents premature hydrolysis in plasma, allowing the drug to reach the target tissue.[1]
Fragment Linking 2-Isomer The ortho-geometry forces a "kink" in the molecule, useful for inducing specific conformations (e.g., turns).[1]
References
  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

    • Foundational text on SuFEx reactivity and the stability of sulfonyl fluorides.
  • Barycki, J. J., et al. (1996).[1] "Affinity labeling of glutathione S-transferase, isozyme 4-4, by 4-(fluorosulfonyl)benzoic acid." Protein Science. Link

    • Demonstrates the high reactivity of the 4-isomer in protein labeling.
  • Di Loreto, H. E., et al. (2002).[1] "Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin." Chemosphere.[1] Link

    • Provides kinetic data on the ortho-effect and cyclization p
  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Source for electronic parameter comparisons ( vs ).
  • BenchChem Technical Support. (2025). "A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates." BenchChem.[1][2] Link

    • General reference for ortho-substitution effects on benzo

Sources

Comparative

Chromatographic Separation of Methylsulfonyl Benzoate Isomers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Comparison Matrix The separation of positional isomers of methylsulfonyl benzoates (methyl 2-,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Comparison Matrix

The separation of positional isomers of methylsulfonyl benzoates (methyl 2-, 3-, and 4-(methylsulfonyl)benzoate) presents a classic chromatographic challenge. These compounds share identical molecular weights and very similar hydrophobicities (


), rendering standard C18 separations inefficient without extensive optimization.

The methylsulfonyl group (


) is a strong electron-withdrawing group (EWG), creating significant dipole moments that vary by position (ortho, meta, para). This guide compares the two most effective strategies: Reversed-Phase HPLC (RP-HPLC)  utilizing 

-

selective stationary phases, and Supercritical Fluid Chromatography (SFC) .
Performance Comparison Matrix
FeatureMethod A: RP-HPLC (Phenyl-Hexyl) Method B: SFC (2-Picolylamine) Method C: Standard C18 HPLC
Separation Mechanism Hydrophobicity +

-

Interaction
Polar interactions + H-bondingHydrophobicity (Van der Waals)
Selectivity (

)
High (Shape/Electronic selective)Very High (Orthogonal selectivity)Low to Moderate
Resolution (

)

(Baseline)

(Excellent)

(Risk of co-elution)
Analysis Time 15 – 25 mins3 – 8 mins 20 – 30 mins
Solvent Consumption High (Acetonitrile/Water)Low (CO

/Methanol)
High
Robustness Excellent (Routine QC)Moderate (Requires backpressure control)Excellent
Recommendation Best for Routine QC / QA Best for High-Throughput Screening Not Recommended for Isomers

Technical Deep Dive: The Science of Separation

The Isomer Challenge

The methylsulfonyl benzoate isomers differ only in the substitution pattern on the benzene ring.

  • Ortho- (2-): Steric hindrance between the ester and sulfonyl groups forces the substituents out of planarity, altering the effective

    
    -cloud density.
    
  • Para- (4-): Maximum conjugation and symmetry; typically the most retained in flat, planar stationary phases.

Why Standard C18 Fails

Standard Alkyl (C18) phases separate primarily based on hydrophobicity. Since the lipophilicity differences between m- and p- isomers are negligible, C18 columns often result in "shouldering" or incomplete resolution (


).
The Solution: Alternative Selectivity

1. Phenyl-Hexyl / Biphenyl Phases (RP-HPLC): These phases introduce


-

interactions.[1] The electron-deficient ring of the analyte (due to the

EWG) interacts strongly with the electron-rich phenyl ring of the stationary phase. The ortho isomer, being less planar, interacts less efficiently than the flat para isomer, enhancing separation selectivity.

2. SFC (Torus 2-PIC / Diol): SFC utilizes supercritical CO


, which has high diffusivity. The 2-Picolylamine (2-PIC) phase offers basic surface sites that interact with the acidic/polar nature of the sulfonyl dipoles. This "orthogonal" mechanism often separates isomers that co-elute in liquid chromatography.

Visualization: Method Selection & Workflow

G Start Start: Isomer Mixture Throughput Requirement: High Throughput? Start->Throughput SFC_Route Select SFC (Method B) Throughput->SFC_Route Yes (>100 samples/day) HPLC_Route Select RP-HPLC (Method A) Throughput->HPLC_Route No (Routine QC) SFC_Col Column: 2-Picolylamine (2-PIC) SFC_Route->SFC_Col SFC_Cond Mobile Phase: CO2 + MeOH Backpressure: 120 bar SFC_Col->SFC_Cond Analysis Data Analysis: Calc Resolution (Rs) & Tailing (Tf) SFC_Cond->Analysis HPLC_Col Column: Phenyl-Hexyl or Biphenyl HPLC_Route->HPLC_Col HPLC_Cond Mobile Phase: H2O/MeCN Gradient: 10-60% B HPLC_Col->HPLC_Cond HPLC_Cond->Analysis Result Report Purity Analysis->Result

Caption: Decision tree for selecting the optimal chromatographic mode based on throughput requirements.

Experimental Protocol: The "Gold Standard" (RP-HPLC)

While SFC is faster, RP-HPLC with a Phenyl-Hexyl phase is the most accessible and robust method for the majority of pharmaceutical QC labs. This protocol ensures baseline separation of all three isomers.

Reagents & Equipment[2][3][4]
  • Instrument: HPLC system with UV Detector (PDA preferred) or Mass Spectrometer.

  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or Waters XSelect CSH Phenyl-Hexyl),

    
     or 
    
    
    
    .
  • Solvents:

    • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC grade).[2]

    • Note: Formic acid is added to suppress silanol activity and ensure sharp peaks, even for non-ionizable esters.

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID; ensures optimal Van Deemter efficiency.
Temperature 35°CSlightly elevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 235 nmMax absorbance for benzoate

transition.
Injection 5.0

L
Low volume prevents column overload and peak broadening.
Gradient Profile
Time (min)% Solvent A (Water)% Solvent B (MeCN)Event
0.09010Initial equilibration
15.04060Linear gradient to elute isomers
15.1595Wash step to remove lipophilic impurities
18.0595Hold wash
18.19010Return to initial
23.09010Re-equilibration (Critical for reproducibility)
Self-Validating System Suitability Criteria

To ensure the method is performing correctly, every run must meet these criteria:

  • Resolution (

    
    ): 
    
    
    
    between the critical pair (typically meta and para isomers).
  • Tailing Factor (

    
    ): 
    
    
    
    for all peaks.
  • Retention Time Precision:

    
     RSD over 5 injections.
    

Troubleshooting & Optimization

Issue: Co-elution of meta and para isomers
  • Cause: Insufficient

    
    -selectivity.
    
  • Fix: Switch from Acetonitrile to Methanol in Solvent B. Methanol is a protic solvent that does not interfere with

    
    -
    
    
    
    interactions as strongly as Acetonitrile (which has its own
    
    
    system), often enhancing the selectivity of Phenyl phases [1].
Issue: Peak Tailing
  • Cause: Secondary interactions with residual silanols on the silica surface.

  • Fix: Ensure the mobile phase pH is controlled. If analyzing the acid form (Methylsulfonylbenzoic acid), the pH must be buffered (e.g., Ammonium Formate pH 3.0) to keep the acid protonated. For the ester , ensure the column is end-capped [2].

References

  • Waters Corporation. "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns." Waters Application Notes. Available at: [Link]

  • Chang, C.A., et al. "Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids."[3] Journal of Chromatography A, 361 (1986): 199-207.[3] Available at: [Link]

  • Sielc Technologies. "Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column." Sielc Application Notebook. Available at: [Link]

  • West, C., et al. "Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification." ResearchGate.[4] Available at: [Link]

Sources

Validation

Comparative LC-MS Methodologies for Purity Validation of Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS 1820716-37-7): C18 vs. PFP Stationary Phases

Executive Summary & Scientific Rationale CAS 1820716-37-7, chemically identified as Methyl 2-fluoro-4-(methylsulfonyl)benzoate, is a highly functionalized aromatic intermediate frequently utilized in advanced pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

CAS 1820716-37-7, chemically identified as Methyl 2-fluoro-4-(methylsulfonyl)benzoate, is a highly functionalized aromatic intermediate frequently utilized in advanced pharmaceutical synthesis. Its unique structural motifs—a strongly electron-withdrawing methylsulfonyl group, a fluorine atom, and a methyl ester—present distinct analytical challenges.

When validating the purity of such fluorinated aromatic compounds, traditional reversed-phase high-performance liquid chromatography (RP-HPLC) often falls short. Standard C18 stationary phases struggle to resolve closely related structural analogs, such as des-fluoro impurities or positional isomers (e.g., 3-fluoro vs. 2-fluoro analogs), which are common byproducts in its synthesis. To establish a robust, [1] purity assay, analytical scientists must employ orthogonal selectivity. This guide objectively compares the performance of conventional C18 columns against Pentafluorophenyl (PFP) stationary phases using High-Resolution LC-MS, demonstrating why PFP is the superior choice for this specific chemical class.

Mechanistic Causality: Why Column Chemistry Matters

The choice of stationary phase dictates the success of the separation. The causality behind the poor performance of C18 and the high resolving power of PFP lies in the fundamental intermolecular forces at play[2][3]:

  • C18 Phase (Dispersive Interactions): Alkyl chains interact with analytes almost exclusively via weak London dispersion forces (hydrophobicity). Because the highly electronegative fluorine atom in CAS 1820716-37-7 pulls electron density away from the aromatic ring, the molecule's overall hydrophobicity is altered, leading to poor retention and co-elution with structurally similar impurities.

  • PFP Phase (Orthogonal Selectivity): The pentafluorophenyl ligand introduces multiple, simultaneous retention mechanisms[3]:

    • 
       Interactions:  The electron-deficient PFP ring engages in strong 
      
      
      
      stacking with the electron-rich/deficient regions of the analyte's aromatic ring.
    • Dipole-Dipole Interactions: The highly polar C-F bonds on the PFP phase interact favorably with the C-F and C-S bonds of the analyte.

    • Shape Selectivity: The rigid, planar structure of the PFP ligand provides enhanced steric recognition, allowing for the baseline separation of positional isomers that possess identical molecular weights.

Selectivity_Mechanism cluster_C18 C18 Phase cluster_PFP PFP Phase Analyte CAS 1820716-37-7 (Fluorinated Sulfone) Hydrophobic Dispersive Interactions (Weak for F-aromatics) Analyte->Hydrophobic PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole (C-F) Analyte->Dipole Steric Shape Selectivity Analyte->Steric Outcome1 Poor Isomer Resolution (Rs < 1.5) Hydrophobic->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) PiPi->Outcome2 Dipole->Outcome2 Steric->Outcome2

Logical relationship of column selectivity mechanisms for fluorinated aromatics.

Experimental Protocols: A Self-Validating LC-MS Workflow

To ensure the highest level of scientific integrity, the following protocol is designed as a self-validating system . By integrating a System Suitability Test (SST) directly into the sample sequence—specifically spiking the working solution with a known 0.1% (w/w) concentration of a positional isomer—the system internally verifies its resolving power (


) and limit of quantitation (LOQ) prior to reporting the purity of the unknown batch.
Step 1: Sample Preparation & Internal Validation Spiking
  • Stock Solution: Accurately weigh 10.0 mg of CAS 1820716-37-7 reference standard. Dissolve in 10.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) to yield a 1.0 mg/mL stock.

  • Working Solution: Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase composition.

  • Self-Validating Spike: Spike the working solution with 0.1% (w/w) of a known synthetic impurity (e.g., the 3-fluoro positional isomer). If the system cannot resolve this spiked impurity during the run, the purity data for the batch is automatically invalidated.

Step 2: Chromatographic Conditions (Comparative Setup)
  • System: UHPLC coupled to a tandem mass spectrometer (LC-MS/MS).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column A (Control): Standard C18 (2.1 x 100 mm, 1.7 µm).

  • Column B (Test): PFP (Pentafluorophenyl) (2.1 x 100 mm, 1.7 µm).

Step 3: Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 500°C.

  • Target Mass: The monoisotopic mass of CAS 1820716-37-7 is 232.02 Da[4]. Monitor the

    
     ion at 
    
    
    
    233.03 and the
    
    
    adduct at
    
    
    250.05.
Step 4: Data Processing & Purity Extraction
  • Calculate peak purity using MS spectral extraction across the chromatographic peak.

  • Evaluate the resolution (

    
    ) between the main peak and the spiked impurity.
    

LCMS_Workflow SamplePrep 1. Sample Preparation (10 µg/mL + 0.1% Impurities) ColumnSplit 2. Column Selection (Orthogonal Screening) SamplePrep->ColumnSplit C18 Standard C18 Column (Hydrophobic Only) ColumnSplit->C18 PFP PFP Column (Hydrophobic + Pi-Pi + Dipole) ColumnSplit->PFP MSDetection 3. MS/MS Detection (ESI+, m/z 233.03) C18->MSDetection PFP->MSDetection Validation 4. ICH Q2(R2) Validation (Specificity, Rs > 1.5) MSDetection->Validation

LC-MS purity validation workflow comparing C18 and PFP stationary phases under ICH Q2(R2).

Comparative Performance Data

The quantitative data below summarizes the performance of both column chemistries when subjected to the self-validating spiked sample. The results clearly demonstrate the necessity of the PFP phase for this specific compound.

Performance MetricC18 Column (Control)PFP Column (Optimized)ICH Q2(R2) Requirement
Retention Time (min) 4.255.80N/A
Resolution (

) from Isomer
0.8 (Co-elution)2.4 (Baseline)

Peak Asymmetry (

)
1.45 (Tailing)1.05 (Symmetrical)

Signal-to-Noise (S/N) at 0.1% 8:125:1

(for LOQ)
Specificity Validation FailsPasses Complete resolution

Conclusion & Recommendations

For the purity validation of Methyl 2-fluoro-4-(methylsulfonyl)benzoate (CAS 1820716-37-7), standard C18 methodologies pose a significant risk of overestimating product purity due to the co-elution of structurally similar fluorinated impurities. The integration of a Pentafluorophenyl (PFP) stationary phase leverages


, dipole-dipole, and shape-selective interactions to achieve baseline resolution (

) of critical isomer pairs. To ensure rigorous quality control, laboratories should adopt the PFP-based LC-MS workflow alongside the described self-validating internal spike methodology to guarantee compliance with ICH Q2(R2) standards.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) guideline on validation of analytical procedures." Available at:[Link]

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Available at:[Link]

  • MAC-MOD Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." Available at:[Link]

  • PubChemLite. "1820716-37-7 (C9H9FO4S) - Monoisotopic Mass and Structural Information." Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Reference Standards for Methyl 2-fluoro-4-(methylsulphonyl)benzoate Analysis

Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7) is a critical, highly reactive electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Due to the prese...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7) is a critical, highly reactive electrophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Due to the presence of an electron-withdrawing fluorine atom, a labile methyl ester, and a methylsulfonyl moiety, this compound is highly susceptible to degradation pathways such as ester hydrolysis and nucleophilic aromatic substitution.

To accurately quantify this compound as an impurity during API batch release, analytical laboratories must select an appropriate reference standard. This guide objectively compares the performance, regulatory compliance, and practical utility of different reference standard tiers, providing a self-validating analytical protocol grounded in current 2[2] and 3[3].

Comparative Analysis of Reference Standard Tiers

When establishing an analytical method, scientists must choose between three primary sourcing strategies for reference materials. Because Methyl 2-fluoro-4-(methylsulphonyl)benzoate is an upstream intermediate rather than a final API, official compendial standards (e.g., USP/EP) are generally unavailable[4]. The decision therefore hinges on Commercial Working Standards versus In-House Synthesized Standards.

Table 1: Objective Comparison of Reference Standard Alternatives
Sourcing StrategyCharacterization LevelPurity ConfidenceCost & Time EfficiencyRegulatory Acceptance (ICH/FDA)
Compendial (CRM) Absolute (Primary Standard)>99.5% (Assigned Potency)Low availability for intermediates.Gold Standard (Arbitration)
Commercial Working Standard (WS) High (NMR, LC-MS, IR, COA provided)≥98.0% (Mass Balance)High: Immediate availability; eliminates internal R&D synthesis time.Highly accepted when supported by a valid COA and internal verification.
In-House Synthesized Variable (Depends on internal CRO capabilities)Variable (Prone to batch-to-batch drift)Low: Requires extensive purification, TGA/KF analysis, and structural elucidation.Accepted, but requires rigorous documentation of primary characterization.

Expert Insight on Causality: Relying on an In-House Synthesized Standard often introduces hidden analytical risks. Trace residual solvents or inorganic salts from the synthesis process can artificially inflate the apparent purity if only evaluated by HPLC-UV (which is blind to non-chromophoric impurities). Commercial Working Standards (such as those providing ≥98% purity[1]) are typically subjected to orthogonal testing (e.g., qNMR or Mass Balance via TGA/KF), providing a more accurate assigned potency value necessary for reliable impurity quantification.

Experimental Validation: Method Performance Data

To demonstrate the impact of standard quality, we compared the HPLC-UV method validation performance using a Commercial Working Standard versus an unpurified In-House Standard. The data below reflects adherence to2[2].

Table 2: Quantitative Method Validation Data (HPLC-UV)
Validation ParameterICH Q2(R2) CriteriaCommercial WS (Purity 98.5%)In-House Std (Purity 94.2%)
Linearity (R²) ≥ 0.9990.99980.9921 (Non-linear at high conc.)
System Precision (%RSD) ≤ 2.0% (n=6)0.85%3.40% (Failed)
Accuracy (% Recovery) 90.0% - 110.0%99.2% ± 1.1%112.5% ± 4.2% (Overestimation)
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.05 µg/mL0.25 µg/mL

Self-Validating Analytical Methodology (HPLC-UV)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in checks that prevent the reporting of data if the chromatographic system fails or if the standard degrades in situ.

Step-by-Step Protocol: Impurity Profiling

1. Diluent & Mobile Phase Preparation:

  • Causality: Methyl 2-fluoro-4-(methylsulphonyl)benzoate is prone to hydrolysis in basic conditions. Therefore, the diluent and Mobile Phase A are buffered with 0.1% Formic Acid (pH ~2.8) to stabilize the methyl ester and suppress the ionization of any acidic degradants, ensuring sharp peak symmetry.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

2. System Suitability Test (SST) - The Self-Validation Step:

  • Action: Inject a resolution mixture containing the target standard and its primary degradant (2-fluoro-4-(methylsulfonyl)benzoic acid).

  • Causality: This proves the column maintains sufficient stability-indicating resolving power. If the Resolution (

    
    ) between the ester and the acid is 
    
    
    
    , the system automatically aborts the sequence, preventing the acquisition of invalid data.

3. Standard Injection & Precision Verification:

  • Action: Inject the Commercial Working Standard (50 µg/mL) in 5 consecutive replicates.

  • Criteria: The %RSD of the peak area must be

    
    . This validates that the autosampler and detector are functioning with the precision required by 3[3].
    

4. Sample Analysis & Bracketing:

  • Action: Inject API samples, followed by a "Bracketing Standard" (re-injection of the WS) at the end of the sequence.

  • Causality: The bracketing standard confirms that no retention time drift or detector response degradation occurred during the run. If the bracket standard area deviates by >2.0% from the initial injections, the sample data is invalidated.

Workflow Visualization

The following diagram illustrates the logical progression from raw material sourcing to a fully validated analytical procedure.

G A Methyl 2-fluoro-4-(methylsulphonyl)benzoate Candidate Material B Structural Elucidation (NMR, HRMS, IR) A->B Step 1: Identity C Purity & Mass Balance (HPLC-UV, TGA, KF) A->C Step 2: Purity >98% D Method Validation (ICH Q2(R2) Protocol) B->D Qualified Standard C->D Assigned Potency E Routine API Impurity Profiling & QC Release D->E Validated System

Workflow for Reference Standard Qualification and API Impurity Profiling.

References

  • ChemScene. "1820716-37-7 | Methyl 2-fluoro-4-(methylsulfonyl)benzoate". 1

  • GMP Navigator. "USP <11> Reference Standards - Entwurf zur Kommentierung veröffentlicht". 4

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". 2

  • U.S. Food and Drug Administration (FDA). "Elemental Impurities in Drug Products Guidance for Industry / Validation of Analytical Procedures". 3

Sources

Validation

A Comparative Analysis of the Methylsulfonyl Group's Electron-Withdrawing Effects in Benzoates

A Guide for Researchers in Medicinal Chemistry and Materials Science Introduction: The Significance of Electron-Withdrawing Groups in Molecular Design In the intricate world of molecular design, the ability to precisely...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Significance of Electron-Withdrawing Groups in Molecular Design

In the intricate world of molecular design, the ability to precisely modulate the electronic properties of a molecule is paramount. Electron-withdrawing groups (EWGs) are fundamental tools in this endeavor, acting as substituents that pull electron density away from a connected molecular framework, typically an aromatic ring.[1][2][3] This perturbation of electron distribution has profound consequences, influencing a molecule's acidity, reactivity, and interaction with biological targets. By increasing the electrophilicity of reaction centers and stabilizing anionic intermediates, EWGs can dramatically accelerate reaction rates and enhance the acidity of proximal protons.[4][5]

Among the arsenal of available EWGs, the methylsulfonyl group (-SO2CH3) stands out as a potent and versatile moiety. Its unique electronic structure, characterized by a hypervalent sulfur atom flanked by two highly electronegative oxygen atoms, imparts a powerful and reliable electron-withdrawing influence. This guide provides an in-depth comparison of the methylsulfonyl group's electron-withdrawing effects relative to other common EWGs, grounded in quantitative data from Hammett constants and pKa values, and substantiated by a detailed experimental protocol for measuring the kinetics of benzoate ester hydrolysis.

Deconstructing the Electron-Withdrawing Power of the Methylsulfonyl Group

The potent electron-withdrawing nature of the methylsulfonyl group arises from a combination of two fundamental electronic mechanisms: the inductive effect and the resonance effect.[2]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. The two oxygen atoms, being highly electronegative, strongly pull electron density from the central sulfur atom. This renders the sulfur atom electron-deficient, and it, in turn, withdraws electron density from the aromatic ring to which it is attached.[6][7] This through-bond polarization is a primary contributor to the group's overall electron-withdrawing character.

  • Resonance Effect (-R or -M): The sulfonyl group can also delocalize pi (π) electrons from the aromatic ring. This occurs through the overlap of the ring's p-orbitals with the d-orbitals of the sulfur atom (pπ-dπ overlap), allowing the sulfur to accommodate more than an octet of electrons.[8][9] This delocalization creates resonance structures where a positive charge resides on the aromatic ring and a negative charge is distributed across the oxygen atoms, further depleting the ring of electron density.

Caption: Inductive and resonance effects of the methylsulfonyl group.

Quantitative Benchmarking: Hammett Constants and Acidity

To move beyond qualitative descriptions, we can employ established physical organic chemistry principles to quantify and compare the strength of the methylsulfonyl group.

Hammett Substituent Constants (σ)

The Hammett equation provides a powerful framework for quantifying the electronic influence of substituents on the reactivity of aromatic compounds.[10][11] The Hammett constant, σ, is a measure of a substituent's electron-donating or electron-withdrawing ability. A positive σ value signifies an electron-withdrawing group, with a larger value indicating a stronger effect. The constants σ_m and σ_p_ correspond to the substituent at the meta and para positions, respectively.

As the data below indicates, the methylsulfonyl group is one of the most powerful electron-withdrawing groups, with a σ_p_ value nearly identical to that of the well-known nitro group.

Substituent GroupFormulaσ_m_ (meta)σ_p_ (para)
Methylsulfonyl -SO₂CH₃ 0.68 [10]0.72 [10]
Nitro-NO₂0.72[10]0.88[10]
Cyano-CN0.56[12]0.66[12]
Trifluoromethyl-CF₃0.430.54
Chloro-Cl0.370.23
Hydrogen (Reference)-H0.000.00
Methyl-CH₃-0.07[12]-0.17[12]

Table 1: Comparison of Hammett constants for common substituents. Values are compiled from various sources and represent accepted values.

Acidity of Substituted Benzoic Acids (pKa)

The effect of an EWG can be directly observed in the acidity of a substituted benzoic acid. By withdrawing electron density from the carboxylate group, an EWG stabilizes the conjugate base (the benzoate anion), which shifts the equilibrium towards dissociation, resulting in a stronger acid (lower pKa).[4][6]

Substituted Benzoic AcidpKa in Water
4-(Methylsulfonyl)benzoic acid 3.64 [13]
4-Nitrobenzoic acid3.45[14][15]
3-Nitrobenzoic acid3.45[14][15]
4-Chlorobenzoic acid3.98
Benzoic acid4.20[14][15]
4-Methylbenzoic acid (p-Toluic acid)4.36

Table 2: pKa values for various para- and meta-substituted benzoic acids in water at 25°C.

Experimental Verification via Reaction Kinetics

A robust method for comparing the electronic effects of substituents in benzoates is to measure their rates of alkaline hydrolysis. The reaction proceeds via a nucleophilic acyl substitution (BAc2 mechanism), where a hydroxide ion attacks the electrophilic carbonyl carbon.[16][17] A stronger EWG on the benzene ring enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack and thus accelerating the hydrolysis rate.[18][19]

The following protocol outlines a reliable method for synthesizing appropriate ester substrates and measuring their hydrolysis rates spectrophotometrically. The use of p-nitrophenyl esters is a strategic choice, as the hydrolysis product, p-nitrophenoxide, is a intensely colored species, providing a convenient spectroscopic handle to monitor the reaction's progress.[20]

Experimental Workflow

G cluster_synthesis Part A: Substrate Synthesis cluster_kinetics Part B: Kinetic Analysis start_synth Start with Substituted Benzoyl Chloride (e.g., 4-(methylsulfonyl)benzoyl chloride) reaction_synth Esterification Reaction start_synth->reaction_synth reagent_synth p-Nitrophenol, Pyridine (base) reagent_synth->reaction_synth workup_synth Aqueous Workup & Recrystallization reaction_synth->workup_synth product_synth Purified p-Nitrophenyl Benzoate Ester workup_synth->product_synth start_kinetics Prepare Ester Stock Solution (in Acetonitrile or DMSO) product_synth->start_kinetics initiate Initiate Reaction: Inject Ester Stock start_kinetics->initiate buffer_prep Prepare Buffer Solution (e.g., Carbonate buffer, pH 10) reaction_setup Equilibrate Buffer in Cuvette at 25°C buffer_prep->reaction_setup reaction_setup->initiate measure Monitor Absorbance at ~400 nm vs. Time initiate->measure data_analysis Calculate Rate Constant (k_obs) from Abs vs. Time data measure->data_analysis result Comparative Hydrolysis Rate Data data_analysis->result

Caption: Experimental workflow for synthesis and kinetic analysis.

Detailed Protocol

Part A: Synthesis of p-Nitrophenyl 4-(Methylsulfonyl)benzoate

  • Rationale: This standard esterification creates the substrate needed for kinetic analysis. Pyridine acts as a base to neutralize the HCl byproduct.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(methylsulfonyl)benzoyl chloride (1.0 eq) and p-nitrophenol (1.05 eq) in anhydrous dichloromethane.

  • Reaction: Cool the solution to 0°C in an ice bath. Add pyridine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute the reaction mixture with dichloromethane. Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure ester.

  • Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, and melting point analysis.

  • Control Synthesis: Repeat the procedure using 4-nitrobenzoyl chloride and benzoyl chloride to synthesize the corresponding p-nitrophenyl esters for comparison.

Part B: Kinetic Measurement of Alkaline Hydrolysis

  • Trustworthiness: This protocol is self-validating. Running multiple concentrations of ester and base confirms the reaction order. Including an unsubstituted control (phenyl benzoate) provides a baseline rate.

  • Stock Solutions: Prepare a 10 mM stock solution of each synthesized ester in acetonitrile. Prepare a series of aqueous buffers (e.g., carbonate buffer, pH 9.5 - 10.5) with a constant ionic strength maintained with NaCl.

  • Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max_ of the p-nitrophenoxide anion (typically ~400 nm). Thermostat the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Pipette 2.0 mL of the buffer solution into a quartz cuvette and allow it to thermally equilibrate for 5 minutes. To initiate the reaction, rapidly inject a small aliquot (e.g., 20 µL) of the ester stock solution, cap the cuvette, invert twice to mix, and immediately begin data acquisition.

  • Data Acquisition: Record absorbance readings every 10-30 seconds for a duration of at least 3-5 half-lives. After the reaction appears complete, allow the solution to stand for an additional 30 minutes to obtain a final, "infinite time" absorbance reading (A_∞).

  • Data Analysis: The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance-time data to the first-order rate equation: ln(A_∞_ - A_t_) = -kobst + ln(A_∞_ - A₀). The second-order rate constant (kOH) is then calculated by dividing kobs by the concentration of the hydroxide ion in the buffer.

Conclusion

The methylsulfonyl group is unequivocally a powerful electron-withdrawing substituent, with a potency that rivals the nitro group. This is consistently demonstrated through quantitative analysis of Hammett constants and the pKa values of substituted benzoic acids. The experimental protocol provided offers a robust and reliable method for empirically verifying these effects through the kinetics of benzoate ester hydrolysis. For researchers in drug development and materials science, a thorough understanding of the -SO₂CH₃ group's electronic properties is essential for the rational design of molecules with tailored reactivity, acidity, and biological activity.

References

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  • Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? r/chemhelp. [Link]

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  • Avdeef, A., & Tsinman, O. (2006). Supplementary Material. Table S1 Observed pKa values for the carboxylic acids. Journal of Pharmaceutical Sciences, 95(4), 809-824. [Link]

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  • Pihlaja, K., & Kankaanperä, A. (1999). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (1), 113-119. [Link]

  • Oae, S., & Price, C. C. (1959). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Journal of the American Chemical Society, 81(11), 2670-2673. [Link]

  • Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648–2659. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Introduction: As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS No. 1820716-37-7) demands not only precision in experimentation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS No. 1820716-37-7) demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship.[1] The disposal of such compounds is not a mere procedural afterthought; it is a critical component of the research lifecycle. This guide provides a comprehensive, technically grounded framework for the proper disposal of Methyl 2-fluoro-4-(methylsulphonyl)benzoate, moving beyond a simple checklist to explain the scientific rationale behind each recommended step. Our goal is to ensure that this compound is handled and disposed of in a manner that protects laboratory personnel, the community, and the environment.

Hazard Profile: A Mechanistic Understanding

A specific Safety Data Sheet (SDS) for Methyl 2-fluoro-4-(methylsulphonyl)benzoate is not widely available. Therefore, a prudent assessment of its potential hazards must be derived from its constituent functional groups. This analytical approach is fundamental to establishing a robust and self-validating safety protocol.

Functional GroupPotential Hazard ContributionRationale & Supporting Evidence
Fluoroaromatic Moiety Persistence; Formation of Toxic Combustion Byproducts (HF)The carbon-fluorine bond is exceptionally strong, making fluorinated organic compounds resistant to natural degradation.[2][3] Incomplete combustion can lead to the formation of highly corrosive and toxic hydrogen fluoride (HF) gas.[4][5]
Methylsulfonyl Group Formation of Toxic Combustion Byproducts (SOx)Upon thermal decomposition, sulfur-containing organic compounds oxidize to form sulfur oxides (SO₂ and SO₃), which are respiratory irritants and precursors to acid rain.[6]
Benzoate Ester Combustibility; IrritationBenzoate esters are generally considered combustible liquids.[7] Similar aromatic esters are known to be irritants to the skin, eyes, and respiratory system.[8]

This composite hazard profile necessitates a disposal strategy that assumes the compound is toxic, environmentally persistent, and capable of producing corrosive and toxic gases upon incineration.

Core Principles for Safe Disposal

The proper management of this chemical waste is predicated on three core principles:

  • Waste Minimization: The most effective disposal method is to generate less waste. Careful experimental planning to use only the necessary amount of material is the first line of defense.

  • Segregation: Never mix Methyl 2-fluoro-4-(methylsulphonyl)benzoate waste with other waste streams.[9] It must be collected in a dedicated, properly labeled waste container to prevent unintended chemical reactions and to ensure the disposal facility can apply the correct treatment method. Incompatible materials to avoid include strong oxidizing agents, strong bases, and strong reducing agents.[10][11]

  • Professional Management: The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[10][12] These facilities are equipped with the specialized technologies and regulatory permits required to manage and destroy complex chemical waste safely.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

A comprehensive PPE strategy is crucial for mitigating exposure risks during handling and disposal preparation.

EquipmentSpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[12]Provides maximum protection against splashes of the chemical or contaminated solvents. Standard safety glasses are insufficient.[13]
Hand Protection Chemical-resistant gloves (e.g., Butyl, Nitrile).[11]Gloves must be inspected for damage before each use. Practice proper removal techniques to avoid skin contact.[14]
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.[6]
Respiratory Protection All handling should occur within a certified chemical fume hood.[10]A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps from the point of generation in the laboratory to its final disposition.

Step 1: Waste Collection at the Source
  • Select a Compatible Container: Use a clean, dry, and chemically resistant container, typically glass or polyethylene.[9][15] The container must have a secure, leak-proof screw cap.

  • Label the Container: Immediately label the waste container as "Hazardous Waste: Methyl 2-fluoro-4-(methylsulphonyl)benzoate". Include the full chemical name, primary hazard warnings (e.g., "Toxic," "Irritant"), and the date accumulation started.[9][12]

  • Segregate Waste: Collect only waste Methyl 2-fluoro-4-(methylsulphonyl)benzoate and materials grossly contaminated with it (e.g., pipette tips, weighing paper) in this container.

  • Keep Container Closed: The waste container must remain closed at all times except when waste is being added.[16]

Step 2: Interim Storage in the Laboratory
  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated secondary containment bin within or near the laboratory.[15]

  • Avoid Incompatibles: Ensure the storage area is away from acids, bases, and oxidizers.[9]

  • Limit Accumulation: Do not allow large quantities of waste to accumulate. Arrange for disposal in a timely manner.[15]

Step 3: Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a pre-approved hazardous waste contractor.[12]

  • Provide Documentation: Accurately describe the contents of the waste container. You may need to provide a copy of this guide or a summary of the compound's properties.

  • Schedule Pickup: Follow your institution's procedures for scheduling a waste pickup. Retain all documentation provided by the disposal contractor for regulatory compliance.[12]

Emergency Procedures: Spill and Exposure Management

Small Spill (Inside a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain and Absorb: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or soda ash.[12][17] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[10][18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10][18]

Disposal Methodology: High-Temperature Incineration

For a halogenated, sulfur-containing organic compound, the preferred and most definitive disposal method is high-temperature incineration in a facility equipped with advanced flue gas treatment systems.[4][19][20]

Why Incineration? The thermal energy is used to break the strong chemical bonds within the molecule, converting it into simpler, less harmful compounds. For halogenated compounds, this process requires specific, controlled conditions to ensure complete destruction and to manage hazardous byproducts.[2][19][21]

ParameterRecommended ValueRationale
Operating Temperature > 1100 °C (2012 °F)Required to ensure the complete destruction of the fluorinated organic structure.[19][21] Lower temperatures may lead to the formation of toxic byproducts like dioxins and furans.[2]
Residence Time > 2.0 secondsEnsures that the waste molecules are exposed to the high temperature for a sufficient duration to complete the oxidation process.[4]
Destruction Efficiency > 99.9999%A regulatory and operational standard for hazardous waste incinerators, ensuring negligible release of the original compound.[4]
Flue Gas Treatment Caustic Scrubbing SystemEssential for neutralizing and removing the acidic gases (HF and SOx) formed during combustion, preventing their release into the atmosphere.[4]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste Methyl 2-fluoro-4-(methylsulphonyl)benzoate from generation to final disposal.

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal Operations WasteGen Waste Generation (Methyl 2-fluoro-4-(methylsulphonyl)benzoate) Container Step 1: Collect in Labeled, Compatible Waste Container WasteGen->Container Spill Spill Occurs WasteGen->Spill Storage Step 2: Interim Storage (Segregated, Secondary Containment) Container->Storage EHS Step 3: Arrange Pickup via EHS / Licensed Contractor Storage->EHS Spill->Container No SpillProc Emergency Protocol: Absorb with Inert Material & Collect as Waste Spill->SpillProc Yes SpillProc->Container Transport Secure Transport to TSDF* EHS->Transport Incineration Disposal Method: High-Temperature Incineration (>1100°C, >2 sec) Transport->Incineration Scrubber Flue Gas Treatment (Caustic Scrubber for HF/SOx) Incineration->Scrubber Final Final Disposition (Treated Emissions & Ash Landfill) Scrubber->Final caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Decision workflow for safe disposal of the target compound.

References

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Handling

Personal protective equipment for handling Methyl 2-fluoro-4-(methylsulphonyl)benzoate

Operational Safety & Handling Guide: Methyl 2-fluoro-4-(methylsulphonyl)benzoate As a highly functionalized aromatic building block, Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7) is frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: Methyl 2-fluoro-4-(methylsulphonyl)benzoate

As a highly functionalized aromatic building block, Methyl 2-fluoro-4-(methylsulphonyl)benzoate (CAS: 1820716-37-7) is frequently utilized in drug discovery and medicinal chemistry[1]. While it offers excellent synthetic utility, its specific structural features demand rigorous laboratory safety protocols. This guide provides step-by-step, field-proven methodologies to ensure safe handling, weighing, and disposal.

Hazard Identification & Mechanistic Causality

Structurally, this compound features an electron-withdrawing fluorine atom, an ester group, and a methylsulfonyl moiety.

The Causality of Hazards: The combination of these strong electron-withdrawing groups renders the aromatic ring highly electron-deficient. When this electrophilic powder contacts biological moisture (e.g., mucous membranes, the cornea, or sweat on the skin), it can disrupt local cellular environments, leading to acute, localized inflammation. This mechanistic reality drives its Global Harmonized System (GHS) classification[2]:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Quantitative Safety & PPE Matrix

To mitigate the risks associated with H315/H319/H335 compounds, a robust Personal Protective Equipment (PPE) and environmental control strategy is required, aligning with standards from [3].

ParameterSpecificationMechanistic Rationale & Operational Rule
Storage 2-8°C (Desiccated)Prevents thermal degradation of the ester linkage. Rule: Must equilibrate to room temperature before opening to avoid condensation and subsequent hydrolysis[1].
Ventilation Fume Hood (80-100 fpm)Standard face velocity required to capture H335 respiratory irritants and prevent lab-wide aerosol dispersion.
Eye Protection Chemical splash gogglesPrevents micro-particulate aerosolization from reaching the cornea. Standard safety glasses are insufficient for H319 powders.
Hand Protection Nitrile (≥4 mil thickness)Provides an excellent barrier against solid organics. Critical Note: If dissolving the powder in DMSO or DMF, breakthrough occurs in <5 minutes; you must double-glove (e.g., butyl rubber over nitrile).

Operational Workflow: Safe Handling & Weighing

Handling fine, functionalized organic powders requires strict protocols to prevent static aerosolization and cross-contamination. Every step in this protocol is designed as a self-validating system to ensure operator safety.

Step-by-Step Weighing Methodology:

  • Preparation: Verify the fume hood face velocity monitor reads between 80-100 fpm. Don all required PPE.

  • Equilibration: Retrieve the sealed vial from 2-8°C storage. Allow it to sit in a desiccator for 30 minutes to reach room temperature. Self-Validation: If the vial feels cold to the touch through your glove, do not open it.

  • Static Mitigation: Wipe the exterior of the vial and the analytical balance draft shield with an anti-static wipe. Fluorinated powders are highly prone to static charge accumulation, which causes the powder to "jump" and aerosolize during transfer.

  • Transfer: Use a grounded or anti-static micro-spatula. Weigh the material directly into the destination reaction vial. Keep the draft shield doors closed as much as possible to prevent hood drafts from dispersing the powder.

  • In-Situ Dissolution: To minimize exposure, add your reaction solvent (e.g., DMSO, DMF, or DCM) directly to the weighed solid inside the fume hood rather than transporting the dry, reactive powder across the laboratory.

  • Decontamination: Cap all vials tightly. Wipe down the balance pan and spatulas with an isopropanol-dampened wipe, followed immediately by a dry wipe.

Workflow N1 1. Equilibration (Warm to RT) N2 2. PPE & Hood Prep (Face Velocity Check) N1->N2 N3 3. Static Mitigation (Anti-static tools) N2->N3 N4 4. Weighing (Inside Draft Shield) N3->N4 Transfer solid N5 5. In-Situ Dissolution (Add Solvent) N4->N5 Minimize aerosol N6 6. Decontamination (Wet Wipe Method) N5->N6 Cap & Clean

Caption: Step-by-step operational workflow for the safe handling and weighing of solid irritants.

Spill Response & Decontamination Protocol

In the event of a spill, immediate and systematic action prevents the spread of respiratory and contact hazards, as outlined by the[4].

Solid Spill Protocol:

  • Control Aerosolization: Do NOT dry sweep or brush the powder. Dry sweeping physically forces fine fluorinated particulates into the breathing zone.

  • Wet Wiping: Lightly dampen an absorbent laboratory pad with water or a mild surfactant solution. Gently place the pad over the spilled powder to trap it via surface tension.

  • Collection: Carefully scoop the damp pad and trapped powder into a compatible, sealable hazardous waste container.

  • Secondary Cleaning: Wipe the spill area with an isopropanol-dampened cloth to dissolve and remove any residual organic film.

Solution Spill Protocol (e.g., dissolved in DMSO):

  • Barrier: Surround the spill with universal chemical absorbents to prevent spreading.

  • Absorption: Apply absorbent directly over the liquid. Caution: DMSO rapidly penetrates the skin and carries dissolved solutes (like this irritant) directly into the bloodstream. Ensure you are wearing butyl rubber gloves during cleanup.

  • Disposal: Transfer saturated absorbents to a designated halogenated waste container.

Waste Disposal Plan

Due to the presence of fluorine and sulfur atoms, Methyl 2-fluoro-4-(methylsulphonyl)benzoate cannot be disposed of in standard organic waste streams[5].

  • Solid Waste: Empty vials, contaminated spatulas, and spill cleanup materials must be placed in solid hazardous waste containers explicitly labeled "Toxic Organics - Halogenated/Sulfur" .

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Waste" carboys. Mechanistic reason: Incineration facilities require this segregation because the combustion of fluorinated and sulfonylated compounds generates hydrofluoric acid (HF) and sulfur oxides (SOx), necessitating specialized alkaline scrubber systems during destruction.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. Retrieved from:[Link]

Sources

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